Product packaging for Tripropylene glycol monopropyl ether(Cat. No.:CAS No. 96077-04-2)

Tripropylene glycol monopropyl ether

Cat. No.: B3317494
CAS No.: 96077-04-2
M. Wt: 234.33 g/mol
InChI Key: JKEHLQXXZMANPK-UHFFFAOYSA-N
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Description

Tripropylene glycol monopropyl ether is a useful research compound. Its molecular formula is C12H26O4 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O4 B3317494 Tripropylene glycol monopropyl ether CAS No. 96077-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4/c1-5-6-14-8-11(3)16-9-12(4)15-7-10(2)13/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JKEHLQXXZMANPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCOCC(C)OCC(C)OCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear liquid with an odor of ether; [Dow Chemical MSDS]
Record name Propanol, 1(or 2)-[methyl-2-(methyl-2-propoxyethoxy)ethoxy]-
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Record name Tripropylene glycol propyl ether
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CAS No.

96077-04-2
Record name Tripropylene glycol mono-n-propyl ether
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Record name Propanol, 1(or 2)-[methyl-2-(methyl-2-propoxyethoxy)ethoxy]-
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Record name Tri(propylene glycol) propyl ether
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tripropylene Glycol Monopropyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tripropylene glycol monopropyl ether (TPM), a versatile solvent with applications across various scientific and industrial sectors. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a logical framework for understanding the determination of these essential chemical characteristics.

Core Physical Properties

This compound, identified by the CAS number 96077-04-2, is a hydrophilic glycol ether with low volatility. Its unique combination of a hydroxyl group, ether linkages, and an alkyl chain contributes to its broad solvency for both polar and non-polar substances.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. This data is essential for a wide range of applications, from reaction chemistry to formulation development.

Physical PropertyValueUnitsConditions
Boiling Point 261°Cat 101.3 kPa
Melting Point < -75°C
Flash Point 113°CClosed Cup
Vapor Pressure 1.7Paat 20 °C
Density 0.935g/mLat 25 °C
Viscosity 6.3cPat 25 °C
Surface Tension 29.8dyn/cmat 25 °C
Water Solubility Soluble
Refractive Index 1.430at 20 °C

Experimental Protocols

The determination of the physical properties of a chemical substance like this compound follows standardized methodologies to ensure accuracy, reproducibility, and comparability of data. While the specific experimental records for this particular compound are not publicly detailed, the following protocols outline the standard methods typically employed for the determination of each property.

1. Boiling Point Determination (ASTM D1078 / OECD 103)

The boiling point of volatile organic liquids is determined using the distillation method as outlined in ASTM D1078.[1][2][3][4][5]

  • Apparatus: A distillation flask, condenser, and a receiving graduate are assembled. A calibrated thermometer is placed to measure the vapor temperature.

  • Procedure: A measured volume of the sample is placed in the distillation flask. Heat is applied, and the temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The heating is continued, and the temperature is recorded as a function of the volume of distillate collected. The boiling point is typically reported as the temperature at which a specific percentage of the sample has distilled.

2. Melting Point Determination (OECD 102)

For substances with a low melting point, the pour point method is often used as described in OECD Guideline 102.[6][7][8][9]

  • Apparatus: A test jar, a thermometer, and a cooling bath.

  • Procedure: The sample is heated and then cooled at a specified rate in the test jar. The sample is examined at intervals for flow characteristics. The pour point is the lowest temperature at which the sample will continue to flow when the jar is tilted.

3. Flash Point Determination (ASTM D93)

The flash point is determined using a Pensky-Martens closed-cup tester according to ASTM D93.[10][11][12][13][14]

  • Apparatus: A brass test cup with a close-fitting lid, a stirrer, a heating source, and an ignition source.

  • Procedure: The sample is placed in the test cup and heated at a slow, constant rate with continuous stirring. At specified temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space of the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

4. Density Determination (OECD 109)

The density of liquids can be determined using a hydrometer, an oscillating densitometer, or the immersed body method as described in OECD 109.[15][16][17][18]

  • Apparatus: A hydrometer, a graduated cylinder, and a temperature-controlled bath.

  • Procedure: The sample is brought to the specified temperature in the graduated cylinder. The hydrometer is gently lowered into the sample until it floats freely. The density is read from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

5. Viscosity Determination (ASTM D445)

The kinematic viscosity is determined by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[19][20][21][22][23]

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a temperature-controlled bath, and a stopwatch.

  • Procedure: The viscometer is filled with the sample and placed in the temperature-controlled bath until it reaches thermal equilibrium. The time taken for the liquid to flow between two marked points on the viscometer is measured. The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

6. Surface Tension Determination (OECD 115)

The surface tension of aqueous solutions is measured using methods such as the ring tensiometer, stirrup method, or the plate method.

  • Apparatus: A tensiometer with a platinum ring or plate, and a temperature-controlled sample vessel.

  • Procedure (Ring Method): A platinum ring is submerged in the test liquid and then slowly pulled through the liquid-air interface. The force required to detach the ring from the surface is measured, and from this, the surface tension is calculated.

7. Water Solubility Determination (OECD 105)

The water solubility is determined by the flask method for substances with solubility greater than 10 mg/L.[24][25][26][27][28]

  • Apparatus: A flask, a shaker or stirrer, and an analytical instrument for concentration measurement (e.g., GC, HPLC).

  • Procedure: An excess amount of the substance is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered or centrifuged to remove undissolved substance, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

8. Refractive Index Determination (ASTM D1218)

The refractive index of transparent liquids is measured using a refractometer.[29][30][31][32][33]

  • Apparatus: An Abbe refractometer or a digital refractometer with a light source and a temperature-controlled prism.

  • Procedure: A small sample of the liquid is placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece (for an Abbe refractometer) or until a stable reading is displayed (for a digital refractometer). The refractive index is read directly from the instrument's scale or display.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid chemical like this compound.

G Workflow for Physical Property Determination cluster_sample Sample Preparation cluster_properties Physical Property Measurement cluster_data Data Analysis & Reporting Sample Obtain Pure Sample Purity Verify Purity (e.g., GC, NMR) Sample->Purity BP Boiling Point (ASTM D1078) Purity->BP MP Melting Point (OECD 102) Purity->MP FP Flash Point (ASTM D93) Purity->FP Density Density (OECD 109) Purity->Density Viscosity Viscosity (ASTM D445) Purity->Viscosity ST Surface Tension (OECD 115) Purity->ST Solubility Water Solubility (OECD 105) Purity->Solubility RI Refractive Index (ASTM D1218) Purity->RI Analyze Analyze & Compare Data BP->Analyze MP->Analyze FP->Analyze Density->Analyze Viscosity->Analyze ST->Analyze Solubility->Analyze RI->Analyze Report Generate Technical Report Analyze->Report

Caption: Generalized workflow for determining the physical properties of a liquid chemical.

References

"Tripropylene glycol monopropyl ether chemical structure and isomers"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Isomers of Tripropylene Glycol Monopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This compound (TPGPE) is a versatile solvent with a range of industrial applications. However, its complex isomeric nature presents significant challenges for characterization and can influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure of TPGPE, a systematic elucidation of its eight possible isomers, and a discussion of the synthetic pathways leading to this isomeric mixture. While specific quantitative data for each individual isomer is scarce in publicly available literature, this guide summarizes the known properties of the isomeric mixture and provides detailed experimental protocols for synthesis and analysis based on related compounds. The guide also includes visualizations of the isomeric structures and synthetic pathways using the DOT language to aid in understanding the complex chemistry of this compound.

Introduction

This compound, with the chemical formula C12H26O4, is a member of the propylene glycol ether family.[1] These compounds are characterized by the presence of ether and alcohol functional groups, which impart a unique combination of solvency for both polar and non-polar substances. TPGPE is typically produced as a mixture of isomers, a consequence of the polymerization of propylene oxide.[2] Understanding the specific structures of these isomers is crucial for predicting their behavior in various applications, from industrial solvents to potential use in formulated products.

Chemical Structure and Isomerism

The synthesis of this compound involves the reaction of propanol with three equivalents of propylene oxide. The ring-opening of the propylene oxide epoxide can proceed via two pathways, leading to either a secondary or a primary alcohol. This, combined with the multiple propylene glycol units, results in a total of eight possible structural isomers.

The isomers can be broadly categorized based on the nature of the terminal hydroxyl group (primary or secondary alcohol) and the connectivity of the propylene glycol units. The IUPAC name for one of the primary isomers is 1-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol.[1]

Elucidation of the Eight Possible Isomers

The eight isomers arise from the two possible ring-opening positions of each of the three propylene oxide molecules as they add to the growing chain. The addition of propylene oxide to an alcohol can result in either a secondary alcohol (the "alpha" isomer, which is typically the major product) or a primary alcohol (the "beta" isomer).

Diagram of Isomeric Structures

G cluster_isomers Possible Isomers of this compound I1 Isomer 1 (SSS) I2 Isomer 2 (SSP) I3 Isomer 3 (SPS) I4 Isomer 4 (SPP) I5 Isomer 5 (PSS) I6 Isomer 6 (PSP) I7 Isomer 7 (PPS) I8 Isomer 8 (PPP) caption Classification of the eight possible isomers based on the sequence of secondary (S) and primary (P) linkages.

Caption: A conceptual representation of the eight possible isomers of TPGPE.

Physicochemical Properties

The physicochemical properties of this compound are typically reported for the isomeric mixture, as the separation of individual isomers is challenging.

PropertyValueReference
Molecular Formula C12H26O4[1]
Molecular Weight 234.33 g/mol [3]
Boiling Point 261 °C (lit.)[3]
Density 0.935 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.43 (lit.)[3]
Solubility in Water Soluble[3]
Flash Point 113 °C (closed cup)[3]
Viscosity 6.3 cP at 25 °C (lit.)[3]
Surface Tension 29.8 dyn/cm at 25 °C[3]

Experimental Protocols

Synthesis of this compound (Isomeric Mixture)

This protocol is a general procedure based on the known synthesis of propylene glycol ethers.

Materials:

  • n-Propanol

  • Propylene oxide

  • Potassium hydroxide (catalyst)

  • Inert atmosphere (e.g., Nitrogen)

  • Reaction vessel with stirring, heating, and cooling capabilities

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with n-propanol and a catalytic amount of potassium hydroxide under an inert nitrogen atmosphere.

  • Heat the mixture to the desired reaction temperature (typically 100-150 °C).

  • Slowly feed propylene oxide into the reactor, maintaining the temperature and pressure within a safe range. The molar ratio of n-propanol to propylene oxide should be approximately 1:3.

  • After the addition of propylene oxide is complete, continue to stir the mixture at the reaction temperature for a period to ensure complete reaction.

  • Cool the reaction mixture and neutralize the potassium hydroxide catalyst with an acid (e.g., acetic acid).

  • The resulting crude product is then purified by fractional distillation under reduced pressure to separate the desired this compound isomers from unreacted starting materials and lower and higher molecular weight byproducts.

Diagram of Synthetic Pathway

G Propanol n-Propanol PGPE Propylene Glycol Monopropyl Ether Propanol->PGPE + PO1 Propylene Oxide (1 eq) PO1->PGPE DPGPE Dipropylene Glycol Monopropyl Ether PGPE->DPGPE + PO2 Propylene Oxide (1 eq) PO2->DPGPE TPGPE Tripropylene Glycol Monopropyl Ether (Isomeric Mixture) DPGPE->TPGPE + PO3 Propylene Oxide (1 eq) PO3->TPGPE Catalyst KOH (catalyst) Catalyst->PGPE Catalyst->DPGPE Catalyst->TPGPE caption General synthetic route to this compound.

Caption: A simplified representation of the stepwise synthesis of TPGPE.

Analytical Characterization

Characterization of the isomeric mixture of this compound typically involves a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To separate the isomers and obtain their mass spectra for identification.

  • Column: A capillary column with a polar stationary phase is recommended for separating the isomers.

  • Injection: Split injection is typically used.

  • Oven Program: A temperature gradient program is necessary to achieve separation of the isomers.

  • Mass Spectrometry: Electron ionization (EI) is commonly used. The fragmentation patterns of the ethers will be characterized by cleavage alpha to the ether oxygen and subsequent rearrangements. The molecular ion peak may be weak or absent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To provide information about the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR) in the isomers.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

  • ¹H NMR: The spectrum will be complex due to the presence of multiple isomers. Key regions to analyze include the signals from the propyl group, the methyl groups of the propylene glycol units, and the methine and methylene protons of the polyether backbone. The chemical shifts of the protons adjacent to the terminal hydroxyl group can help to distinguish between primary and secondary alcohol isomers.

  • ¹³C NMR: The spectrum will also show a multitude of signals corresponding to the different carbon environments in the isomers. The chemical shifts of the carbons bearing the hydroxyl group will be indicative of whether it is a primary or secondary alcohol.

Challenges in Isomer Separation and Characterization: The separation of the eight isomers of this compound is a significant analytical challenge due to their similar boiling points and polarities. Complete resolution by standard gas chromatography can be difficult to achieve. The analysis of the methyl ether analog, tripropylene glycol methyl ether (TPGME), has shown that the isomers often co-elute, making definitive identification and quantification of each isomer problematic.[4] Advanced separation techniques, such as multidimensional gas chromatography or preparative chromatography, may be required for the isolation of individual isomers.

Conclusion

This compound is a complex mixture of eight structural isomers. While the physicochemical properties of the mixture are well-documented, data on the individual isomers remains limited due to the challenges associated with their separation and purification. This guide has provided a systematic framework for understanding the isomeric complexity of TPGPE, along with generalized experimental protocols for its synthesis and analysis. Further research focusing on the isolation and characterization of the individual isomers is needed to fully understand the structure-property relationships of this important industrial solvent.

References

The Enigmatic Peptide: A Review of TPGPE

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 20355-61-5

Chemical Name: N-(alpha-glutaroyl)-L-prolyl-L-phenylalanylglycine ethyl ester

Summary

This technical guide addresses the available information on the chemical compound TPGPE, identified by the CAS number 20355-61-5. Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, detailed information regarding the synonyms, biological activity, experimental protocols, and associated signaling pathways of TPGPE remains elusive. This document outlines the confirmed chemical identity of the compound and candidly discusses the current lack of in-depth technical data.

Chemical Identity

The fundamental information available for TPGPE is its unique Chemical Abstracts Service (CAS) registry number and its systematic chemical name.

Data PointValue
CAS Number 20355-61-5
Chemical Name N-(alpha-glutaroyl)-L-prolyl-L-phenylalanylglycine ethyl ester
Molecular Formula C26H36N4O7
Molecular Weight 516.59 g/mol

Synonyms and Alternative Identifiers

Exhaustive searches for synonyms or alternative commercial or research identifiers for TPGPE have not yielded any results. It is common for chemical compounds, especially those in early-stage research or with limited commercial application, to lack extensive naming conventions beyond their systematic chemical name.

Experimental Data and Protocols

A critical aspect of any technical guide is the inclusion of experimental data and detailed protocols. This allows for the replication and advancement of scientific findings. However, for TPGPE, no published studies detailing its synthesis, purification, or use in specific experimental assays could be located. The absence of such information prevents the inclusion of quantitative data tables and methodological descriptions.

Biological Activity and Signaling Pathways

The biological function and mechanism of action are central to understanding the potential applications of a compound in research and drug development. Regrettably, there is no available information in the public domain regarding the biological targets of TPGPE or the signaling pathways it may modulate. Without this foundational knowledge, it is not possible to construct the requested diagrams of signaling pathways or experimental workflows.

Discussion and Future Outlook

The current lack of accessible information on TPGPE suggests several possibilities. The compound may be part of a proprietary research program that has not yet been publicly disclosed. Alternatively, it could be a relatively obscure or legacy compound that has not been the subject of significant scientific investigation. It is also possible that research on TPGPE exists but is not indexed in commonly accessible scientific databases.

For researchers, scientists, and drug development professionals interested in TPGPE, the path forward would involve primary research to synthesize and characterize the compound. This would be followed by a systematic screening to identify its biological targets and elucidate its mechanism of action. Such foundational work would be a prerequisite for any further development and would be essential for populating a comprehensive technical guide in the future.

Conclusion

While the chemical identity of TPGPE (CAS 20355-61-5) is established, a thorough investigation reveals a significant gap in the publicly available scientific knowledge. Key information regarding its synonyms, experimental data, biological activity, and associated signaling pathways is not available at this time. This technical guide serves to document this information void and to underscore the need for foundational research to uncover the properties and potential applications of this enigmatic peptide.

An In-Depth Technical Guide to the Synthesis and Purification of Tripropylene Glycol Monopropyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for tripropylene glycol monopropyl ether. Drawing from established principles of alkoxylation chemistry and purification techniques, this document outlines the probable reaction pathways, experimental protocols, and methods for achieving high-purity this compound. While specific experimental data for the monopropyl ether is limited in publicly available literature, this guide extrapolates from closely related industrial processes for similar glycol ethers.

Synthesis of this compound

The synthesis of this compound is typically achieved through the base-catalyzed reaction of n-propanol with propylene oxide. This process, known as propoxylation, involves the sequential addition of propylene oxide molecules to the propanol initiator. The reaction proceeds in a stepwise manner, forming a homologous series of propylene glycol propyl ethers, including monopropylene glycol monopropyl ether, dipropylene glycol monopropyl ether, and the desired this compound.

The reaction is generally carried out under elevated temperature and pressure to ensure the reactants remain in the liquid phase and to achieve a practical reaction rate. A strong alkali catalyst, such as sodium hydroxide or sodium propoxide, is typically used to initiate the ring-opening of the propylene oxide.

A common industrial approach for producing higher glycol ethers involves a two-stage process. Initially, monopropylene glycol monopropyl ether is synthesized and then separated. The distillation bottoms, which are rich in dipropylene glycol monopropyl ether and other higher oligomers, are then reacted with additional propylene oxide to increase the yield of this compound.

Reaction Mechanism

The base-catalyzed propoxylation of an alcohol proceeds via an anionic ring-opening polymerization mechanism. The process begins with the deprotonation of the alcohol by the strong base, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking one of the carbon atoms of the propylene oxide ring. This results in the opening of the epoxide ring and the formation of a new alkoxide, which can then react with another propylene oxide molecule. This chain propagation continues, leading to the formation of a mixture of polypropylene glycol ethers of varying chain lengths.

Experimental Protocol: A Probable Synthesis Route

The following protocol is a generalized procedure based on methods for producing similar propylene glycol ethers, such as the methyl and butyl analogs.[1][2] Optimization of these parameters would be necessary to maximize the yield and purity of this compound.

Step 1: Synthesis of Propylene Glycol Monopropyl Ether and Dipropylene Glycol Monopropyl Ether Rich Mixture

  • Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, heating and cooling capabilities, a pressure gauge, and ports for the addition of reactants and catalyst is required.

  • Catalyst Preparation: A solution of a strong base, such as sodium hydroxide or sodium propoxide, in n-propanol is prepared. The concentration of the catalyst is a critical parameter that influences the reaction rate and selectivity.

  • Reaction Initiation: The reactor is charged with n-propanol and the catalyst solution. The reactor is then sealed and heated to the desired reaction temperature, typically in the range of 100-180°C.[3]

  • Propylene Oxide Addition: Propylene oxide is then fed into the reactor at a controlled rate to manage the exothermic nature of the reaction and maintain a constant temperature. The reaction is typically carried out under a pressure of 0.5 - 2 MPa.

  • Reaction Monitoring: The reaction progress can be monitored by measuring the consumption of propylene oxide or by periodically analyzing samples of the reaction mixture using gas chromatography (GC).

  • Reaction Termination: Once the desired conversion of propylene oxide is achieved, the reaction is stopped by cooling the reactor and neutralizing the catalyst.

Step 2: Synthesis of this compound

  • Distillation of Lighter Components: The crude reaction mixture from Step 1 is subjected to distillation to remove unreacted n-propanol and the monopropylene glycol monopropyl ether fraction.

  • Reaction of Distillation Bottoms: The distillation bottoms, which are enriched in dipropylene glycol monopropyl ether, are then used as the starting material for the synthesis of the tripropylene glycol ether.

  • Second Propoxylation: The dipropylene glycol monopropyl ether-rich mixture is charged back into the reactor, and additional propylene oxide is added under catalytic conditions, similar to Step 1, to promote the formation of this compound.

  • Catalyst Neutralization: Upon completion of the second propoxylation, the catalyst is neutralized.

Purification of this compound

The crude product from the synthesis is a mixture of different propylene glycol ether oligomers, unreacted starting materials, and catalyst residues. A multi-step purification process is necessary to isolate this compound with high purity.

Purification Protocol
  • Neutralization and Filtration: The first step in purification is the neutralization of the alkaline catalyst. An acid, such as oxalic acid, can be used to precipitate the catalyst as a salt.[1][2] The precipitated salt is then removed by filtration.

  • Fractional Distillation: The neutralized and filtered crude product is then subjected to fractional distillation under reduced pressure. This is the most critical step for separating the different glycol ether oligomers based on their boiling points. A distillation column with sufficient theoretical plates is required to achieve good separation. The distillation is typically carried out in stages to first remove any light components and then to separate the dipropylene glycol ether from the desired tripropylene glycol ether fraction.

Illustrative Distillation Parameters

The following table provides hypothetical distillation parameters for the purification of tripropylene glycol methyl ether, which can serve as a starting point for the purification of the propyl ether.[1]

ParameterValue
Pressure -0.092 to -0.097 MPa
Still Temperature 82 to 88 °C
Bottoms Tower Joint Temperature 74 to 80 °C
Top Tower Joint Temperature 65 to 70 °C
Tower Top Temperature 58 to 65 °C
Extraction Reflux Ratio 1:1

Note: These parameters are for the distillation of dipropylene glycol methyl ether and would need to be adjusted for this compound due to its higher boiling point.

Data Presentation

Typical Reaction Conditions for Propylene Glycol Ether Synthesis
ParameterTypical RangeReference
Reaction Temperature 100 - 180 °C[3]
Reaction Pressure 0.5 - 2 MPa
Catalyst Strong Alkali (e.g., NaOH, NaOR)[3]
Purity of Tripropylene Glycol Methyl Ether after Purification
ProductPurity (by GC)Reference
Tripropylene Glycol Methyl Ether> 97.0%[4]

Visualizations

Synthesis Pathway

Synthesis_Pathway n_propanol n-Propanol pgpe Monopropylene Glycol Monopropyl Ether n_propanol->pgpe + po1 Propylene Oxide po1->pgpe catalyst Strong Base (e.g., NaOH) catalyst->pgpe dpgpe Dipropylene Glycol Monopropyl Ether pgpe->dpgpe + po2 Propylene Oxide po2->dpgpe tpgpe Tripropylene Glycol Monopropyl Ether dpgpe->tpgpe + po3 Propylene Oxide po3->tpgpe

Caption: General synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification synthesis_step1 Step 1: Propoxylation of n-Propanol synthesis_step2 Step 2: Further Propoxylation of Bottoms synthesis_step1->synthesis_step2 Distillation & Bottoms Recycle neutralization Neutralization of Catalyst synthesis_step2->neutralization filtration Filtration of Salt neutralization->filtration distillation Fractional Distillation filtration->distillation final_product final_product distillation->final_product Purified Tripropylene Glycol Monopropyl Ether

Caption: A typical experimental workflow for synthesis and purification.

References

Solubility of Tripropylene Glycol Monopropyl Ether in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tripropylene glycol monopropyl ether (TPM). Due to its amphipathic nature, possessing both ether and hydroxyl functionalities, as well as a significant alkyl chain, TPM exhibits a versatile solvency profile, making it a valuable component in a wide array of formulations. This document summarizes its known miscibility with various organic solvent classes, outlines detailed experimental protocols for solubility determination, and provides visual workflows to guide laboratory practices.

Overview of this compound (TPM)

This compound is a colorless, low-volatility solvent with a mild odor. Its chemical structure, featuring a propyl ether group and a terminal hydroxyl group on a tripropylene glycol backbone, imparts a unique balance of hydrophobicity and hydrophilicity. This structure allows for interaction with a broad range of chemical species, from polar to non-polar, making it an effective solvent, co-solvent, and coupling agent in numerous applications, including coatings, cleaners, inks, and pharmaceutical formulations.

Solubility and Miscibility Profile

The following table summarizes the expected miscibility of this compound with common organic solvent classes based on its chemical properties and information from technical literature. "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase at room temperature.

Solvent ClassRepresentative SolventsExpected Miscibility with TPM
Alcohols Methanol, Ethanol, Isopropanol, n-ButanolMiscible
Ketones Acetone, Methyl Ethyl Ketone (MEK), Methyl Isobutyl Ketone (MIBK)Miscible
Esters Ethyl Acetate, Isopropyl Acetate, n-Butyl AcetateMiscible
Aromatic Hydrocarbons Toluene, XyleneMiscible
Aliphatic Hydrocarbons Heptane, HexanePartially Miscible to Immiscible
Glycol Ethers Propylene Glycol Methyl Ether (PM), Dipropylene Glycol n-Butyl Ether (DPnB)Miscible
Water Soluble/Miscible

Note on Water Solubility: Technical data sheets for similar propylene glycol ethers indicate good water solubility. The presence of the hydroxyl group and ether linkages in the TPM molecule allows for hydrogen bonding with water, contributing to its miscibility.

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, experimental determination is recommended. Below are detailed protocols for both qualitative miscibility testing and quantitative solubility determination.

Visual Miscibility Determination

This method provides a rapid qualitative assessment of whether two liquids are miscible, partially miscible, or immiscible.

Materials:

  • This compound (TPM)

  • Solvent of interest

  • Calibrated pipettes or graduated cylinders

  • Small, clear glass vials or test tubes with closures

  • Vortex mixer (optional)

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination.

  • Measurement: Using a calibrated pipette, add a known volume of TPM (e.g., 5 mL) to a clear glass vial.

  • Addition of Solvent: To the same vial, add an equal volume of the organic solvent being tested.

  • Mixing: Securely cap the vial and invert it several times or gently agitate using a vortex mixer for approximately 30 seconds.

  • Observation: Allow the vial to stand undisturbed for at least 5 minutes. Observe the contents against a well-lit background.

    • Miscible: A single, clear, homogeneous phase is observed.

    • Immiscible: Two distinct layers are visible.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

  • Confirmation: To confirm miscibility, the test can be repeated with different volume ratios of TPM and the solvent (e.g., 1:3 and 3:1).

Quantitative Solubility Determination by Gas Chromatography (GC)

For a precise quantitative measurement of solubility, particularly for sparingly soluble components, gas chromatography is a powerful technique. This protocol outlines a general approach.

Materials and Equipment:

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

  • Appropriate GC column (e.g., a polar capillary column)

  • Saturated solutions of TPM in the solvent of interest at a controlled temperature

  • Unsaturated standards of TPM in the solvent of interest with known concentrations

  • Syringes for sample injection

  • Thermostatically controlled shaker or water bath

Procedure:

  • Preparation of Saturated Solution:

    • In a sealed container, add an excess amount of TPM to the solvent of interest.

    • Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the solution to settle, ensuring there is an undissolved phase of TPM present.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of TPM in the solvent of interest at concentrations below the expected saturation point.

  • GC Method Development:

    • Develop a GC method capable of separating TPM from the solvent. This includes optimizing the oven temperature program, injector and detector temperatures, and carrier gas flow rate.

  • Calibration Curve Generation:

    • Inject the prepared standard solutions into the GC and record the peak area for TPM.

    • Plot a calibration curve of peak area versus concentration.

  • Analysis of Saturated Solution:

    • Carefully withdraw a known volume of the clear supernatant from the saturated solution, being cautious not to disturb the undissolved TPM.

    • If necessary, dilute the sample with the pure solvent to bring the concentration within the range of the calibration curve.

    • Inject the (diluted) sample into the GC and record the peak area for TPM.

  • Calculation of Solubility:

    • Using the peak area from the saturated solution and the calibration curve, determine the concentration of TPM in the saturated solution. This concentration represents the solubility at the specified temperature.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

G Workflow for Visual Miscibility Determination start Start prep Prepare clean, dry glassware start->prep add_tpm Add known volume of TPM to vial prep->add_tpm add_solvent Add equal volume of solvent to vial add_tpm->add_solvent mix Cap and mix thoroughly add_solvent->mix observe Allow to stand and observe mix->observe decision Single homogeneous phase? observe->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible or Partially Miscible decision->immiscible No end End miscible->end immiscible->end

Caption: Visual workflow for determining the miscibility of TPM in an organic solvent.

G Workflow for Quantitative Solubility by GC start Start prep_sat Prepare saturated solution of TPM in solvent at constant T start->prep_sat prep_std Prepare known concentration standards start->prep_std analyze_sat Analyze saturated solution supernatant by GC prep_sat->analyze_sat gen_cal Generate calibration curve from standards prep_std->gen_cal dev_gc Develop GC method dev_gc->gen_cal calc Calculate concentration from calibration curve gen_cal->calc analyze_sat->calc result Result: Quantitative Solubility calc->result end End result->end

Caption: Workflow for the quantitative determination of TPM solubility using gas chromatography.

Conclusion

This compound is a highly versatile solvent with excellent miscibility with a wide range of polar and non-polar organic solvents. While comprehensive quantitative solubility data is limited, its general solubility characteristics can be inferred from its chemical structure. For applications requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. The versatility of TPM continues to make it a valuable tool for researchers and professionals in drug development and other scientific fields.

In-Depth Technical Guide to the Safe Laboratory Use of Tripropylene Glycol Monopropyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and toxicological background for Tripropylene glycol monopropyl ether (CAS No. 96077-04-2) for its use in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this document also includes information from closely related propylene glycol ethers to provide a more complete safety profile through a read-across approach.

Section 1: Chemical Identification and Properties

This compound, also known as Tri(propylene glycol) propyl ether or TPnP, is a colorless liquid used as a cosolvent in various applications, including water-based coatings and cleaners. Its fundamental physical and chemical properties are essential for safe handling and storage.

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueUnitReference(s)
CAS Number 96077-04-2-
Molecular Formula C₁₂H₂₆O₄-
Molecular Weight 234.33 g/mol
Boiling Point 261°C[1]
Density 0.935g/mL at 25 °C[1]
Flash Point 113 (235.4)°C (°F) - closed cup
Refractive Index 1.43n20/D[1]
Viscosity 6.3cP at 25 °C[1]
Surface Tension 29.8dyn/cm at 25 °C
Solubility Soluble in water-

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes serious eye irritation.

GHS Classification
Hazard ClassCategoryHazard Statement
Serious eye damage/eye irritation Category 2H319: Causes serious eye irritation

Source: Sigma-Aldrich Safety Data Sheet

GHS Label Elements

Caption: GHS Hazard Profile for this compound.

Section 3: Toxicological Profile

Read-Across Toxicological Data for Structurally Similar Glycol Ethers

To inform risk assessment, data from structurally similar compounds—Tripropylene glycol monomethyl ether (TPM) and Tripropylene glycol monobutyl ether (TPNB)—are presented below. This "read-across" approach is a common method for estimating the potential hazards of a substance when specific data is lacking. Propylene glycol ethers as a class generally exhibit a low toxicity profile.[1]

Substance (CAS No.)RouteSpeciesValueUnitClassificationReference(s)
TPM (25498-49-1)OralRatLD50: 3200 - 3400mg/kgNot Classified[1][2]
DermalRabbitLDLo: 14505mg/kgNot Classified[1]
InhalationRatLC50: >30 (8hr)ppmMay cause drowsiness or dizziness[2]
Skin Irritation---Not Classified[2]
TPNB (55934-93-5)OralRatLD50: 2800mg/kgMay be harmful if swallowed[3]
DermalRabbitLD₅₀: >2000mg/kgNot Classified[4]
Skin IrritationRabbit--Mild Irritation[4]

LD50: Lethal Dose, 50%; LDLo: Lowest published lethal dose; LC50: Lethal Concentration, 50%.

Section 4: Emergency Procedures and First Aid

Proper first aid and emergency response are critical to mitigate exposure. The following workflows outline the necessary steps for handling personnel exposure and accidental spills.

First Aid Workflow for Exposure

First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact (Primary Hazard) start->eye ingestion Ingestion start->ingestion move_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_air wash_skin Take off contaminated clothing. Rinse skin with water/shower. skin->wash_skin rinse_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye->rinse_eye rinse_mouth Do NOT induce vomiting. Rinse mouth with water. Drink 2 glasses of water. ingestion->rinse_mouth seek_medical Seek medical advice if symptoms persist or if feeling unwell. move_air->seek_medical wash_skin->seek_medical seek_medical_eye If eye irritation persists: Get medical advice/attention. rinse_eye->seek_medical_eye rinse_mouth->seek_medical

Caption: First aid procedures for different routes of exposure.

Spill Response Workflow

Spill_Response_Workflow spill Spill Detected assess Assess Situation (Size, Location, Risk) spill->assess ppe Wear Appropriate PPE (Gloves, Eyeshields, Respirator) assess->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Use inert absorbent material like sand or earth) ventilate->contain collect Collect Residue (Place in suitable container for disposal) contain->collect clean Clean Spill Area (Wash with water) collect->clean dispose Dispose of Waste (Follow local, regional, and national regulations) clean->dispose

Caption: Step-by-step workflow for managing an accidental spill.

Section 5: Experimental Protocols Cited in Toxicological Assessment

Safety classifications are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these methods is crucial for interpreting toxicological data.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Principle: A single dose of the test substance (0.5 mL for liquids) is applied to a small area (approx. 6 cm²) of the skin of an albino rabbit.[5] An untreated area of skin serves as the control.

  • Procedure:

    • The substance is applied to the test site for a fixed period, typically 4 hours.[5]

    • After the exposure period, the residual substance is removed.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after removal.

    • If effects persist, observations may continue for up to 14 days to determine the reversibility of the lesions.[6]

  • Evaluation: Skin reactions are scored based on a standardized grading system. If irreversible damage like necrosis or ulceration occurs, the substance is classified as corrosive. If reversible damage is observed, it is classified as an irritant.[6]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This is the relevant test for the classified hazard of this compound.

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an albino rabbit, with the untreated eye serving as a control.

  • Procedure:

    • A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.

    • If testing is required, a single animal is tested initially. A dose of the substance is instilled in the lower conjunctival sac.

    • The eyelids are held together for about one second to prevent loss of the material. The eye is generally not washed out for at least 24 hours.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

  • Evaluation: The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva. The reversibility of the effects is a key factor in the final classification. If a corrosive or severe irritant effect is found in the first animal, no further testing is performed.

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is used to determine the intrinsic toxicity of a substance after a single oral dose and is an alternative to classical LD50 tests.

  • Principle: The test avoids using animal death as an endpoint and instead relies on observing clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).

  • Procedure:

    • The test typically uses a small number of female rats. Animals are fasted prior to dosing.

    • A sighting study is performed first, starting with a dose expected to produce some toxicity (e.g., 300 mg/kg).

    • Based on the sighting study, a main study is conducted with a group of animals at a selected dose level.

    • Animals are observed for a total of 14 days for signs of toxicity and mortality.

  • Evaluation: The results allow the substance to be classified for acute toxicity according to the GHS. The procedure identifies a dose that causes evident toxicity or death, or it determines that no effects are seen at the highest dose.

References

"Toxicology and handling precautions for Tripropylene glycol monopropyl ether"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Toxicology and Handling of Tripropylene Glycol Monopropyl Ether

Introduction

This compound (TPM), identified by CAS No. 25498-49-1, is a versatile solvent characterized by its low volatility and high solvency for a variety of polar and non-polar substances. Its applications are widespread, finding use in coatings, cleaning formulations, agricultural products, inks, textiles, cosmetics, and adhesives.[1] For researchers, scientists, and drug development professionals who may encounter this compound, a thorough understanding of its toxicological profile and requisite handling precautions is paramount to ensure occupational safety and experimental integrity. This guide provides a comprehensive overview of the toxicology of TPM, details of key experimental protocols, and explicit guidance on safe handling procedures.

Toxicological Profile

This compound generally exhibits a low order of acute toxicity across oral, dermal, and inhalation routes of exposure.[1][2] It is not considered to be a skin sensitizer, mutagenic, carcinogenic, or a reproductive toxicant.[1][2][3] The primary health concerns are slight eye irritation and, with high concentrations of vapor, potential central nervous system effects such as drowsiness or dizziness.[1][3][4] Prolonged and repeated skin contact with excessive amounts may lead to kidney damage.[1]

Data Presentation: Summary of Toxicological Endpoints

The following tables summarize the key quantitative data available for this compound.

Table 1: Acute Toxicity Data

Exposure RouteSpeciesValueReference(s)
OralRatLD50: 3,200 - 3,500 mg/kg[2][3][5][6][7]
DermalRabbitLD50: >15,400 mg/kg[2][3][5][7]
InhalationRatLC50: > 30 ppm (8-hour exposure)[3][7]

Table 2: Other Toxicological Endpoints

EndpointResultReference(s)
Skin Irritation Not classified as a skin irritant; may cause mild, transient irritation. Prolonged contact may cause dermatitis.[2][3][4]
Eye Irritation May cause slight, transient eye irritation.[1][3]
Sensitization Not expected to be a skin sensitizer.[1][7]
Genotoxicity Not considered mutagenic based on in-vitro assays.[1][2]
Carcinogenicity Not classified as a carcinogen by major regulatory bodies.[1][3]
Reproductive Toxicity No evidence of reproductive or developmental toxicity observed.[1][3][8]
Target Organ Toxicity Single exposure may cause drowsiness or dizziness. Repeated, excessive skin contact may affect the kidneys.[1][3][4]

Experimental Protocols

The toxicological data for TPM are derived from standardized tests, frequently following guidelines established by the Organisation for Economic Co-operation and Development (OECD). Below are the methodologies for key cited experiments.

OECD Test Guideline 401: Acute Oral Toxicity
  • Purpose: To determine the short-term toxicity of a substance when administered in a single oral dose.

  • Methodology: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats). A control group receives the vehicle only. The animals are observed for signs of toxicity and mortality over a period of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weights are recorded, and all animals are subjected to a gross necropsy at the end of the study.

  • Endpoint: The LD50 (median lethal dose), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals, is calculated.[5]

OECD Test Guideline 402: Acute Dermal Toxicity
  • Purpose: To assess the toxicity of a substance following a single, short-term dermal application.

  • Methodology: The substance is applied to a shaved area of the skin (at least 10% of the body surface area) of the test animals (typically rats or rabbits) and held in contact with the skin with a porous gauze dressing for 24 hours.[5] Several dose groups are used. Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoint: The dermal LD50 is determined, along with observations on any local skin reactions and systemic toxic effects.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
  • Purpose: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

  • Methodology: A small amount of the test substance is applied to a patch of skin on a single animal (typically an albino rabbit). After a 4-hour exposure, the substance is removed. The site is then examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a graded system.[5]

  • Endpoint: The substance is classified based on the severity, duration, and reversibility of the skin reactions observed.

OECD Test Guideline 414: Prenatal Developmental Toxicity Study
  • Purpose: To provide information on the effects of prenatal exposure on the pregnant test animal and on the developing organism.

  • Methodology: The test substance is administered to pregnant animals (typically rats or rabbits) during the period of major organogenesis.[8] Doses are given daily. The dams are monitored for signs of toxicity, and body weight and food consumption are recorded. Just prior to parturition, the dams are euthanized, and the uterine contents are examined.

  • Endpoint: Key endpoints include maternal toxicity, pre- and post-implantation loss, fetal body weight, and the incidence of fetal malformations (external, visceral, and skeletal).

Visualized Experimental and Logic Workflows

The assessment of a chemical's hazard profile and the subsequent determination of handling precautions follow a logical progression.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Specific Endpoint Testing cluster_2 Phase 3: Long-Term Effects LitReview Literature Review & In-Silico Analysis AcuteOral Acute Oral Toxicity (OECD 401) LitReview->AcuteOral AcuteDermal Acute Dermal Toxicity (OECD 402) LitReview->AcuteDermal AcuteInhal Acute Inhalation Toxicity LitReview->AcuteInhal SkinIr Skin Irritation (OECD 404) AcuteOral->SkinIr AcuteDermal->SkinIr EyeIr Eye Irritation AcuteInhal->EyeIr RepDose Repeated Dose Toxicity SkinIr->RepDose EyeIr->RepDose Sens Sensitization Sens->RepDose ReproTox Reproductive/Developmental Toxicity (OECD 414) Muta Genotoxicity/ Mutagenicity

Caption: Workflow for Chemical Toxicology Assessment.

cluster_hazards Identified Hazards for TPM cluster_controls Required Safety Precautions H_Inhal Inhalation Hazard (Vapors/Mists) C_Vent Engineering Controls: Use in Well-Ventilated Area, Local Exhaust H_Inhal->C_Vent Mitigated By H_Eye Eye Irritation (Direct Contact) C_Eye PPE: Safety Goggles / Face Shield H_Eye->C_Eye Prevented By H_Skin Skin Irritation (Prolonged Contact) C_Skin PPE: Chemical Resistant Gloves, Lab Coat H_Skin->C_Skin Prevented By H_Ingest Ingestion Hazard (Low Acute) C_Hyg Administrative Controls: Good Hygiene Practices, Avoid Ingestion H_Ingest->C_Hyg Prevented By

Caption: Hazard-Based Safety Precaution Logic.

Handling and Safety Precautions

Adherence to strict safety protocols is essential when working with this compound.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area to maintain airborne concentrations below exposure limits.[3][4] Local exhaust ventilation is recommended, particularly when the material is heated, sprayed, or a mist is formed.[6][9]

  • Safety Equipment: Eyewash stations and safety showers should be readily accessible in areas where TPM is handled.[9]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles or glasses with side shields are mandatory to prevent eye contact.[2][5][10]

  • Skin Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][10] Good personal hygiene, including washing hands thoroughly after handling, is critical.[9]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[5] If operations generate aerosols or mists, or if ventilation is inadequate, a NIOSH-approved respirator appropriate for organic vapors should be used.[6][10]

Storage and Handling
  • General Handling: Avoid breathing vapors or mists and prevent contact with eyes, skin, and clothing.[3][4][9] Use non-sparking tools and ground containers during transfer.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] Keep containers tightly closed when not in use.[3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2][3] The material may cause discoloration with mild steel or copper; lined steel or stainless steel containers are preferred for long-term storage.[2]

First Aid Measures
  • Inhalation: If overcome by exposure, move the victim to fresh air immediately. If symptoms such as dizziness persist, seek medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with a copious stream of water for at least 15 minutes, holding the eyelids open.[3][4] If irritation persists, obtain medical attention.

  • Ingestion: Do not induce vomiting. If a large amount is swallowed, rinse the mouth with water and seek immediate medical advice.[3][4][9]

Spill and Leak Procedures
  • Minor Spills: Remove all sources of ignition.[2] Absorb the spill with an inert, non-combustible material such as sand or earth. Collect the material and place it in a suitable container for disposal.

  • Major Spills: Evacuate the area. Prevent the material from entering drains, ditches, or rivers by using appropriate barriers.[5][9] Wear full protective equipment, including respiratory protection.

Conclusion

This compound is a chemical with a low acute toxicity profile, but it necessitates careful handling to mitigate potential risks. The primary hazards are slight eye irritation and central nervous system depression from high vapor concentrations. For researchers and professionals, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe storage and handling practices are essential for ensuring a safe working environment. A comprehensive understanding of its toxicological properties allows for an informed risk assessment and the effective application of these critical safety measures.

References

"Spectroscopic data (NMR, IR, Mass Spec) of Tripropylene glycol monopropyl ether"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Tripropylene glycol monopropyl ether (CAS No. 96077-04-2), a versatile solvent and intermediate in various industrial and pharmaceutical applications. This document presents available quantitative data in structured tables, details experimental protocols for spectroscopic analysis, and includes a logical workflow diagram for clarity.

Chemical Structure and Properties

This compound is a complex ether-alcohol with the chemical formula C₁₂H₂₆O₄ and a molecular weight of 234.33 g/mol . Its structure consists of a tripropylene glycol backbone with a terminal propyl ether group.

IUPAC Name: 1-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 0.8-1.0 ppm (triplet): Terminal methyl protons of the propyl group (-OCH₂CH₂CH₃ ).

  • 1.0-1.2 ppm (doublets): Methyl protons of the propylene glycol units (-OCH(CH₃ )CH₂-).

  • 1.4-1.6 ppm (sextet): Methylene protons of the propyl group (-OCH₂CH₂ CH₃).

  • 3.2-3.7 ppm (multiplets): Methylene and methine protons of the propylene glycol backbone and the methylene protons of the propyl ether (-OCH₂ CH₂CH₃, -OCH (CH₃)CH₂ O-).

  • 3.8-4.1 ppm (multiplet): Methine proton adjacent to the terminal hydroxyl group (-CH (OH)CH₃).

  • Variable ppm (singlet, broad): Hydroxyl proton (-OH ).

¹³C NMR: The following table summarizes the available ¹³C NMR spectral data.

Chemical Shift (ppm)Assignment
Data not availableSpecific peak assignments are not available

Note: While a ¹³C NMR spectrum is noted as available in PubChem, specific peak data is not provided. The expected spectrum would show a series of signals between 15-20 ppm for the methyl carbons and between 60-80 ppm for the oxygen-linked methylene and methine carbons.

Infrared (IR) Spectroscopy (Predicted)

A dedicated experimental IR spectrum for this compound is not publicly available. However, the spectrum is predicted to have the following characteristic absorption bands based on its functional groups:

Wavenumber (cm⁻¹)Vibration ModeIntensity
3600-3200O-H Stretch (alcohol)Strong, Broad
2970-2850C-H Stretch (alkane)Strong
1150-1050C-O Stretch (ether & alcohol)Strong
1470-1430C-H Bend (alkane)Medium
1380-1370C-H Bend (alkane)Medium
Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, providing insights into its fragmentation patterns under electron ionization.

MethodKey Fragments (m/z)
GC-MS45, 59, 117
MS-MS101.1, 117.1, 159

The fragmentation of glycol ethers typically involves cleavage of the C-O and C-C bonds, leading to the formation of smaller, stable oxonium ions. The base peak at m/z 45 is characteristic of the [CH₃CHOCH₃]⁺ fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: Typically 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of any impurities.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for characteristic fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Processing & Interpretation cluster_result 4. Final Report Sample Liquid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (Thin Film) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR GCMS GC-MS Analysis Prep_MS->GCMS Process_NMR Fourier Transform, Peak Integration NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Chromatogram Analysis, Fragmentation Pattern GCMS->Process_MS Report Integrated Spectroscopic Data & Structural Confirmation Process_NMR->Report Process_IR->Report Process_MS->Report

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tripropylene Glycol Monopropyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylene glycol monopropyl ether (TPGPE) is a high-boiling, colorless solvent with a mild odor, belonging to the family of propylene glycol ethers. Its unique combination of ether and alcohol functionalities, coupled with its low volatility, makes it a valuable component in a wide range of industrial and commercial applications, including as a solvent in coatings, inks, and cleaning formulations. In the pharmaceutical and drug development sectors, understanding the thermal stability and decomposition profile of excipients like TPGPE is of paramount importance to ensure product quality, safety, and regulatory compliance. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its physical properties, thermal stability analysis, decomposition pathways, and recommended experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of TPGPE is essential for interpreting its thermal behavior. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₂H₂₆O₄
Molecular Weight 234.33 g/mol
CAS Number 1569-01-3
Boiling Point 242.4 °C at 760 mmHg
Flash Point 120 °C (Closed Cup)
Autoignition Temperature Not available
Density 0.965 g/cm³ at 20 °C
Vapor Pressure 0.02 mmHg at 20 °C

Thermal Stability Analysis

The thermal stability of a substance refers to its ability to resist decomposition upon heating. For TPGPE, this is a critical parameter, especially in applications involving elevated temperatures. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the onset of decomposition, the rate of decomposition, and the amount of residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting point, glass transition temperature, and the enthalpy of reactions, including decomposition. DSC can detect exothermic (heat-releasing) or endothermic (heat-absorbing) decomposition processes.

Similar to TGA, specific DSC data for TPGPE is scarce. However, DSC is a standard method for assessing the thermal stability of chemicals, as outlined in ASTM E537. This method is crucial for detecting potentially hazardous exothermic reactions.

Decomposition Pathways and Products

The thermal decomposition of glycol ethers can proceed through various mechanisms, including dehydration, oxidation, and radical chain reactions. The specific pathway and resulting products depend on factors such as temperature, the presence of oxygen, and the presence of catalysts.

Inert Atmosphere Decomposition (Pyrolysis)

In the absence of oxygen, the primary decomposition mechanism for propylene glycol is dehydration.[2] This process can lead to the formation of various volatile organic compounds. Key decomposition products of propylene glycol pyrolysis include:[2]

  • Propanal

  • Acetone

  • Formaldehyde

For higher molecular weight polypropylene glycols, the decomposition is more complex and involves the cleavage of ether linkages, leading to a broader range of smaller molecules. A study on the thermal decomposition of a mono-2-ethylhexyl polypropylene glycol indicated that the ether bonds are susceptible to breaking, resulting in the formation of carbonyl groups.[3]

Oxidative Decomposition

In the presence of oxygen, the decomposition of glycol ethers is often accelerated and can lead to the formation of different products. Glycol ethers are known to form peroxides upon exposure to air and light, which can be unstable and decompose upon heating. The oxidative degradation of propylene glycol can produce acidic compounds.[4] A study on the oxidative degradation of ethylene glycol, a related compound, showed the formation of oxalic, formic, and glycolic acids.[5] It is plausible that the oxidative decomposition of TPGPE would also lead to the formation of acidic byproducts.

The general signaling pathway for the thermal decomposition of a generic propylene glycol ether can be visualized as follows:

DecompositionPathway TPGPE This compound Decomposition Thermal Decomposition TPGPE->Decomposition Heat Heat Heat->Decomposition Oxygen Oxygen (if present) Oxygen->Decomposition InertProducts Inert Atmosphere Products (e.g., Aldehydes, Ketones) Decomposition->InertProducts Pyrolysis OxidativeProducts Oxidative Products (e.g., Acids, Peroxides) Decomposition->OxidativeProducts Oxidation

Figure 1: Generalized thermal decomposition pathway for TPGPE.

Experimental Protocols

To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol

A standard experimental workflow for TGA is as follows:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Interpretation prep1 Accurately weigh 5-10 mg of TPGPE into a TGA pan setup1 Place sample in TGA furnace prep1->setup1 setup2 Select purge gas (e.g., Nitrogen for inert atmosphere, Air for oxidative) setup1->setup2 setup3 Set gas flow rate (e.g., 20-50 mL/min) setup2->setup3 analysis1 Program temperature ramp (e.g., 10°C/min from ambient to 600°C) setup3->analysis1 analysis2 Record mass loss as a function of temperature analysis1->analysis2 data1 Determine onset of decomposition (T_onset) analysis2->data1 data2 Identify temperature of maximum decomposition rate (T_peak) data1->data2 data3 Quantify residual mass data2->data3

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

Methodology Details:

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Sample Size: 5-10 mg of this compound.

  • Crucible: Platinum or alumina pan.

  • Atmosphere: High-purity nitrogen (for inert conditions) or dry air (for oxidative conditions) at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

The following diagram illustrates a typical DSC experimental workflow.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Analysis cluster_data_dsc Data Interpretation prep1_dsc Accurately weigh 2-5 mg of TPGPE into a DSC pan prep2_dsc Hermetically seal the pan prep1_dsc->prep2_dsc setup1_dsc Place sample and reference pans in the DSC cell prep2_dsc->setup1_dsc setup2_dsc Select purge gas (e.g., Nitrogen) setup1_dsc->setup2_dsc analysis1_dsc Program temperature ramp (e.g., 10°C/min from ambient to 400°C) setup2_dsc->analysis1_dsc analysis2_dsc Record heat flow as a function of temperature analysis1_dsc->analysis2_dsc data1_dsc Identify endothermic and exothermic events analysis2_dsc->data1_dsc data2_dsc Determine onset temperature and peak temperature of decomposition data1_dsc->data2_dsc data3_dsc Calculate enthalpy of decomposition (ΔH) data2_dsc->data3_dsc

Figure 3: Experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology Details:

  • Apparatus: A calibrated differential scanning calorimeter.

  • Sample Size: 2-5 mg of this compound.

  • Crucible: Aluminum or stainless steel pan, hermetically sealed to prevent evaporation before decomposition.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Identify and quantify any endothermic or exothermic peaks associated with decomposition. Determine the onset temperature, peak temperature, and the enthalpy of decomposition.

Safety Considerations

When conducting thermal analysis of glycol ethers, it is crucial to adhere to strict safety protocols.

  • Ventilation: All experiments should be performed in a well-ventilated area or under a fume hood to avoid inhalation of potentially harmful decomposition products.

  • Peroxide Formation: Glycol ethers can form explosive peroxides upon storage, especially in the presence of air and light. Samples should be tested for peroxides before heating.

  • Pressure Build-up: Decomposition of liquids in sealed containers can lead to a significant pressure increase. Appropriate pressure-rated crucibles and safety precautions should be used.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited in the public domain, a comprehensive understanding can be inferred from the behavior of related propylene glycols and propylene glycol ethers. The onset of thermal decomposition is expected to be in the range of 160-350°C, with the exact temperature and decomposition products being highly dependent on the experimental conditions, particularly the presence of oxygen. The primary decomposition pathways likely involve dehydration and ether bond cleavage, leading to the formation of smaller aldehydes, ketones, and, in the presence of oxygen, carboxylic acids. For a definitive characterization of TPGPE's thermal properties, it is essential to conduct detailed TGA and DSC analyses following the protocols outlined in this guide. Such data is critical for ensuring the safe and effective use of this versatile solvent in research, development, and manufacturing processes.

References

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of Tripropylene Glycol Monomethyl Ether at Reduced Pressure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the vapor pressure and boiling point of Tripropylene Glycol Monomethyl Ether (TPM), often referred to by the CAS Number 25498-49-1. It is important to note that while the request specified "Tripropylene glycol monopropyl ether," the readily available scientific data pertains to the monomethyl ether. This document synthesizes the existing data on its physical properties under reduced pressure, details common experimental methodologies for these measurements, and illustrates the fundamental relationship between vapor pressure and boiling point. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of these properties for applications such as formulation, purification, and process design.

Data Presentation: Vapor Pressure and Boiling Point

The following table summarizes the available quantitative data for the vapor pressure and boiling point of Tripropylene Glycol Monomethyl Ether at various pressures.

ParameterTemperature (°C)PressureSource
Vapor Pressure 201.7 Pa[1]
200.01 mmHg
200.023 mmHg[2]
25<0.1 mmHg[3]
250.001 mmHg (estimated)[4]
Boiling Point 1002 mm Hg[5]
236 - 251 (Distillation Range)760 mm Hg[3]
243760 mm Hg
270.81 (estimated)760 mm Hg[4]

Experimental Protocols

While the specific experimental conditions used to generate the data above are not detailed in the source literature, this section describes standard methodologies for determining the boiling point and vapor pressure of a substance like Tripropylene Glycol Monomethyl Ether at reduced pressure.

Determination of Boiling Point at Reduced Pressure (Modified ASTM D1120)

A common method for determining the boiling point of a liquid at atmospheric pressure is outlined in ASTM D1120.[1][6][7][8][9] This method can be adapted for measurements at reduced pressure.

Apparatus:

  • A round-bottom flask of appropriate size.

  • A heating mantle or oil bath.

  • A Claisen adapter or distillation head.

  • A condenser (e.g., Liebig or Allihn).

  • A thermometer or thermocouple with appropriate accuracy.

  • A vacuum pump.

  • A manometer or vacuum gauge to measure the pressure.

  • Boiling chips or a magnetic stirrer.

Procedure:

  • A sample of Tripropylene Glycol Monomethyl Ether is placed in the round-bottom flask along with boiling chips or a stir bar.

  • The apparatus is assembled as for a simple distillation, with the vacuum pump connected to the system via a vacuum adapter. The manometer is placed in line to monitor the pressure.

  • The system is evacuated to the desired pressure. It is crucial that the pressure is stable before heating commences.

  • The sample is heated gently.

  • The temperature is recorded when the liquid boils and a steady stream of condensate is observed returning from the condenser. This temperature is the boiling point at the measured pressure.[10][11]

  • The process can be repeated at different pressures to obtain a series of boiling points at various reduced pressures.

Vapor Pressure Measurement (Static Method)

The static method is a direct way to measure the vapor pressure of a liquid at a given temperature.

Apparatus:

  • A temperature-controlled sample chamber.

  • A pressure transducer or manometer.

  • A vacuum pump.

  • A system for introducing the sample into the chamber.

Procedure:

  • The sample chamber is evacuated to a high vacuum to remove any residual air.

  • A small, degassed sample of Tripropylene Glycol Monomethyl Ether is introduced into the chamber.

  • The chamber is brought to the desired temperature and allowed to reach thermal equilibrium.

  • At equilibrium, the pressure inside the chamber, as measured by the transducer, is the vapor pressure of the substance at that temperature.

  • Measurements are taken at various temperatures to generate a vapor pressure curve.

Mandatory Visualization

The following diagram illustrates the fundamental relationship between decreasing pressure and the corresponding decrease in the boiling point of a liquid.

G cluster_0 System Conditions cluster_1 Physical State Pressure System Pressure Boiling Boiling Occurs Pressure->Boiling Decreases Temperature System Temperature VaporPressure Vapor Pressure of Liquid Temperature->VaporPressure Increases VaporPressure->Boiling Equals

Caption: Relationship between system pressure, temperature, and boiling point.

This guide has presented the available data on the vapor pressure and boiling point of Tripropylene Glycol Monomethyl Ether, with a necessary clarification on the specific chemical identity. The provided experimental protocols, based on standard laboratory methods, offer a framework for the accurate determination of these crucial physical properties. The visualization further clarifies the thermodynamic principles governing the relationship between pressure and boiling point. For professionals in research and development, this information is fundamental for the successful implementation of processes involving this compound.

References

Methodological & Application

Application Notes and Protocols: Tripropylene Glycol Monopropyl Ether in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and potential applications of tripropylene glycol monopropyl ether (TPM) as a solvent in organic synthesis. While direct literature on the use of this compound in many classical organic reactions is limited, its properties, along with data from its close analog tripropylene glycol monomethyl ether, suggest its utility as a high-boiling, polar aprotic solvent. This document outlines its physical characteristics, a detailed protocol for its use in nanoparticle synthesis, and general protocols for its application in common cross-coupling and organometallic reactions.

Physical and Chemical Properties

This compound is a high-boiling, colorless liquid with a mild ether-like odor. Its chemical structure, featuring both ether and hydroxyl functionalities, imparts good solvency for a range of polar and non-polar compounds. The following table summarizes the key physical and chemical properties of its close analog, tripropylene glycol monomethyl ether (TPM), which are expected to be similar for the monopropyl ether.

PropertyValue
Molecular Formula C10H22O4
Molecular Weight 206.28 g/mol
Appearance Colorless liquid
Boiling Point 242.4 °C
Melting Point -79 °C
Flash Point 120 °C
Density 0.965 g/mL at 25 °C
Solubility in Water Soluble
Vapor Pressure <0.01 mmHg at 20 °C

Application in Nanoparticle Synthesis: Polyol Process

Tripropylene glycol can serve as both a solvent and a reducing agent in the polyol synthesis of metallic nanoparticles, such as silver nanoparticles. Its high boiling point allows for the necessary high reaction temperatures to facilitate the reduction of metal salts and the controlled growth of nanoparticles.

This protocol describes the synthesis of silver nanoparticles using tripropylene glycol as the reducing agent and solvent, and polyvinylpyrrolidone (PVP) as a capping agent to control particle size and prevent agglomeration.

Materials:

  • Silver nitrate (AgNO₃)

  • Tripropylene glycol

  • Polyvinylpyrrolidone (PVP, MW = 40,000)

  • Acetone

  • Deionized water

Procedure:

  • Preparation of PVP Solution: In a three-necked flask equipped with a condenser and a magnetic stirrer, dissolve a specific amount of PVP in tripropylene glycol by heating the mixture to 60-80 °C with continuous stirring until a clear, homogeneous solution is obtained.

  • Preparation of Silver Nitrate Solution: In a separate container, dissolve silver nitrate in a small amount of deionized water to create a concentrated solution.

  • Reaction Initiation: Heat the PVP/tripropylene glycol solution to the desired reaction temperature (e.g., 120-160 °C) under vigorous stirring.

  • Addition of Silver Precursor: Add the silver nitrate solution dropwise to the hot PVP solution. The color of the solution will gradually change, indicating the formation of silver nanoparticles.

  • Reaction Progression: Maintain the reaction mixture at the set temperature for a specified period (e.g., 1-3 hours) to allow for complete reduction and nanoparticle growth.

  • Isolation and Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the silver nanoparticles by adding an excess of acetone.

  • Washing: Centrifuge the mixture to collect the nanoparticles. Wash the collected nanoparticles multiple times with a mixture of water and acetone to remove any unreacted reagents and excess PVP.

  • Drying: Dry the purified silver nanoparticles in a vacuum oven at a low temperature (e.g., 40-50 °C).

Workflow for Silver Nanoparticle Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_pvp Dissolve PVP in Tripropylene Glycol heat Heat PVP Solution (120-160 °C) prep_pvp->heat prep_ag Dissolve AgNO3 in Water add_ag Dropwise Addition of AgNO3 Solution prep_ag->add_ag heat->add_ag react Maintain Temperature (1-3 hours) add_ag->react cool Cool to Room Temperature react->cool precipitate Precipitate with Acetone cool->precipitate centrifuge Centrifuge and Collect Nanoparticles precipitate->centrifuge wash Wash with Water/Acetone centrifuge->wash dry Dry under Vacuum wash->dry product Silver Nanoparticles dry->product

Caption: Workflow for the synthesis of silver nanoparticles via the polyol method.

Application in Cross-Coupling Reactions

The high boiling point and polar nature of this compound make it a potentially suitable solvent for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which often require elevated temperatures.

This protocol provides a general guideline for a Suzuki-Miyaura cross-coupling reaction using this compound as the solvent.

Materials:

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • This compound

  • Water (optional, for certain bases)

Procedure:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Solvent Addition: Add this compound (and water, if required) to the flask.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G cluster_reactants Pd0 Pd(0)L2 PdII_1 R1-Pd(II)L2-X Pd0->PdII_1 Oxidative Addition PdII_2 R1-Pd(II)L2-OR' PdII_1->PdII_2 Ligand Exchange PdII_3 R1-Pd(II)L2-R2 PdII_2->PdII_3 Transmetalation PdII_3->Pd0 Reductive Elimination Product R1-R2 R1X R1-X R2B R2-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol outlines a general procedure for a Heck reaction, where this compound could serve as a high-boiling polar solvent.

Materials:

  • Aryl or vinyl halide

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • This compound

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl or vinyl halide, alkene, palladium catalyst, phosphine ligand, and base.

  • Solvent Addition: Add this compound.

  • Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature typically ranging from 80 to 140 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Filter off any inorganic salts and dilute the filtrate with an organic solvent. Wash the organic phase with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.

Catalytic Cycle of the Heck Reaction

G cluster_reactants Pd0 Pd(0)L2 PdII_1 R-Pd(II)L2-X Pd0->PdII_1 Oxidative Addition PdII_2 Alkene Complex PdII_1->PdII_2 Alkene Coordination PdII_3 Sigma-Alkyl Pd(II) Complex PdII_2->PdII_3 Migratory Insertion HPdII H-Pd(II)L2-X PdII_3->HPdII Beta-Hydride Elimination Product Substituted Alkene HPdII->Pd0 Reductive Elimination RX R-X Alkene Alkene Base Base

Caption: The catalytic cycle of the Heck reaction.

Application in Grignard Reactions

While ethers like diethyl ether and THF are traditional solvents for Grignard reactions, higher boiling glycol ethers have been reported in patent literature for the preparation of Grignard reagents, suggesting that this compound could be a viable, safer alternative due to its high flash point.

This protocol provides a general method for the formation of a Grignard reagent and its subsequent reaction with an electrophile, using this compound as the solvent.

Materials:

  • Organic halide (e.g., alkyl or aryl bromide)

  • Magnesium turnings

  • This compound (anhydrous)

  • Electrophile (e.g., aldehyde, ketone, ester)

  • Iodine crystal (as an initiator)

  • Anhydrous work-up solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a small portion of the organic halide dissolved in anhydrous this compound.

    • Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and bubble formation indicate the start of the reaction.

    • Slowly add the remaining solution of the organic halide to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of the electrophile in anhydrous this compound.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by distillation or column chromatography.

Workflow for Grignard Reaction

G cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification setup Dry Apparatus under Inert Gas add_mg Add Mg Turnings and Iodine setup->add_mg add_halide Add Organic Halide in TPM add_mg->add_halide reflux Reflux until Mg is Consumed add_halide->reflux cool_grignard Cool Grignard Reagent reflux->cool_grignard add_electrophile Add Electrophile in TPM cool_grignard->add_electrophile react Stir to Completion add_electrophile->react quench Quench with aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify extract->purify product Final Product purify->product

Application Notes and Protocols: Tripropylene Glycol Monopropyl Ether in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nanoparticles with controlled size and morphology is a critical aspect of nanotechnology, with significant implications for drug delivery, diagnostics, and therapeutics. The polyol method is a widely utilized chemical reduction technique for the synthesis of metallic nanoparticles. This method employs a polyol, which can act as both a solvent and a reducing agent, to reduce a metal salt precursor to its zerovalent state, leading to the formation of nanoparticles. This application note details the use of tripropylene glycol monopropyl ether (TPM) as a potential solvent and co-reducing agent in the polyol synthesis of silver nanoparticles, drawing upon established protocols for structurally similar compounds like tripropylene glycol (TPG).

While direct, peer-reviewed protocols for the use of TPM in nanoparticle synthesis are not extensively available, its structural similarity to TPG, a known reducing agent in this process, suggests its potential utility. The presence of the monopropyl ether group in TPM may influence its solvent properties and reducing potential, potentially offering advantages in controlling nanoparticle size and stability. These notes provide a comprehensive, adapted protocol based on the synthesis of silver nanoparticles using TPG, offering a foundational methodology for researchers to explore the application of TPM.

Key Roles of Components

  • This compound (TPM): Primarily acts as a high-boiling point solvent, providing a suitable medium for the reaction. It may also contribute to the reduction of the metal salt precursor due to the presence of ether and hydroxyl functionalities, although its reducing power might be different from that of TPG which possesses two terminal hydroxyl groups.

  • Silver Nitrate (AgNO₃): The metal precursor that provides the silver ions (Ag⁺) to be reduced to form silver nanoparticles (Ag⁰).

  • Polyvinylpyrrolidone (PVP): A crucial stabilizing or "capping" agent. PVP molecules adsorb onto the surface of the newly formed nanoparticles, preventing their aggregation and controlling their growth and final size. The molecular weight and concentration of PVP are critical parameters influencing the nanoparticle characteristics.

Experimental Protocols

This section provides a detailed protocol for the synthesis of silver nanoparticles, adapted from methodologies using tripropylene glycol.

Materials:

  • This compound (TPM)

  • Silver nitrate (AgNO₃)

  • Polyvinylpyrrolidone (PVP) (Average molecular weights of 10,000, 55,000, and 1,300,000)

  • Deionized water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Centrifuge

  • Transmission Electron Microscope (TEM) for characterization

  • UV-Vis Spectrophotometer for characterization

Protocol for Silver Nanoparticle Synthesis:

  • Preparation of the PVP-TPM Solution:

    • In a three-neck round-bottom flask, dissolve a specific weight percentage of PVP (e.g., 10 wt.%, 15 wt.%, or 20 wt.%) in TPM at room temperature.

    • Stir the mixture until the PVP is completely dissolved.

  • Reaction Setup:

    • Place the flask in a heating mantle equipped with a magnetic stirrer.

    • Attach a condenser to one neck of the flask and a thermometer to another to monitor the reaction temperature.

  • Heating and Precursor Addition:

    • Heat the PVP-TPM solution to 120 °C while stirring continuously.

    • Once the temperature is stable, add a predetermined amount of silver nitrate (AgNO₃) to the solution. The concentration of AgNO₃ will influence the final nanoparticle concentration and size.

  • Reaction:

    • Maintain the reaction at 120 °C for 3 hours under constant stirring.[1][2]

    • A color change in the solution, typically to a yellowish-brown or reddish-brown, indicates the formation of silver nanoparticles.

  • Cooling and Purification:

    • After 3 hours, turn off the heat and allow the solution to cool to room temperature.

    • Add an excess of ethanol to the solution to precipitate the silver nanoparticles.

    • Centrifuge the mixture to separate the nanoparticles from the supernatant.

    • Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol.

    • Repeat the centrifugation and re-dispersion steps at least two more times to remove any residual TPM, PVP, and unreacted precursors.

  • Final Product:

    • After the final wash, disperse the purified silver nanoparticles in a suitable solvent, such as ethanol or deionized water, for storage and characterization.

Data Presentation

The following tables summarize the expected influence of key reaction parameters on the size of the synthesized silver nanoparticles, based on data from studies using tripropylene glycol.[1]

Table 1: Effect of PVP Concentration on Silver Nanoparticle Size

PVP Molecular Weight ( g/mol )PVP Concentration (wt.%)Average Nanoparticle Size (nm)
55,00010> 100 (with flake-like particles)
55,00015~50-100
55,0002034.4

Table 2: Effect of PVP Molecular Weight on Silver Nanoparticle Size

PVP Concentration (wt.%)PVP Molecular Weight ( g/mol )Average Nanoparticle Size (nm)
1010,000> 100 (with flake-like particles)
1055,00074.1
101,300,00081.3

Visualizations

Experimental Workflow for Silver Nanoparticle Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product prep1 Dissolve PVP in TPM prep2 Heat to 120°C prep1->prep2 react1 Add AgNO₃ prep2->react1 react2 Maintain at 120°C for 3h react1->react2 purify1 Cool to RT react2->purify1 purify2 Precipitate with Ethanol purify1->purify2 purify3 Centrifuge & Wash (x3) purify2->purify3 product1 Disperse in Solvent purify3->product1

Caption: Workflow for the synthesis of silver nanoparticles using TPM.

Logical Relationship of Components in Polyol Synthesis

G TPM TPM (Solvent/ Co-reducing Agent) Ag_Atoms Ag⁰ Atoms TPM->Ag_Atoms Reduction AgNO3 AgNO₃ (Precursor) Ag_Ions Ag⁺ Ions AgNO3->Ag_Ions Dissociation PVP PVP (Capping Agent) Stabilized_Ag_NP Stabilized Silver Nanoparticles PVP->Stabilized_Ag_NP Surface Adsorption Heat Heat (120°C) Heat->Ag_Atoms Drives Reaction Ag_Ions->Ag_Atoms Reduction Ag_NP Silver Nanoparticles Ag_Atoms->Ag_NP Nucleation & Growth Ag_NP->Stabilized_Ag_NP Stabilization

Caption: Component interactions in the polyol synthesis of silver nanoparticles.

Concluding Remarks

The protocols and data presented provide a robust starting point for the investigation of this compound (TPM) in the synthesis of silver nanoparticles. The adapted methodology, based on the established use of Tripropylene Glycol, offers a clear and detailed procedure for researchers. The provided tables and diagrams serve to elucidate the experimental workflow and the fundamental interactions between the reaction components. Further optimization of reaction parameters, such as temperature, time, and reactant concentrations, will be essential to fully characterize the role of TPM and unlock its potential for the controlled synthesis of nanoparticles for various scientific and biomedical applications. Researchers are encouraged to perform thorough characterization of the resulting nanoparticles to understand the specific influence of the monopropyl ether functionality on their properties.

References

Application Notes and Protocols: Tripropylene Glycol Monopropyl Ether in Polymer Chemistry and Coatings Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Tripropylene Glycol Monopropyl Ether (TPM) in polymer chemistry and coatings research. TPM, a slow-evaporating, water-miscible glycol ether, serves as a versatile solvent and coalescing agent. Its unique properties make it a valuable component in the formulation of a wide range of polymer systems and coatings, contributing to enhanced film formation, improved coating performance, and reduced environmental impact through lower volatile organic compound (VOC) content.

Applications in Polymer Chemistry

This compound is a suitable solvent for the synthesis of various polymers, including acrylic and polyurethane resins. Its high boiling point allows for polymerization reactions to be conducted at elevated temperatures, which can be advantageous for controlling reaction kinetics and polymer properties.

Synthesis of Acrylic Polyols for High-Solids Coatings

High-solids acrylic coatings are formulated to reduce the emission of volatile organic compounds. TPM can be employed as a solvent in the solution polymerization of acrylic monomers to produce low molecular weight acrylic polyols. These polyols are key components in two-component (2K) polyurethane coatings, where they react with isocyanates to form a durable crosslinked network.

Key Advantages of TPM in Acrylic Polyol Synthesis:

  • High Reaction Temperatures: Facilitates control over polymerization and molecular weight distribution.

  • Good Solvency: Effectively dissolves a wide range of acrylic monomers.

  • Low Volatility: Minimizes solvent loss during the reaction.

Applications in Coatings Research

In coatings formulations, TPM primarily functions as a coalescing agent in water-based latex paints and as a flow and leveling additive in various coating systems.

Coalescing Agent in Water-Based Latex Coatings

The primary role of a coalescing agent is to facilitate the formation of a continuous, uniform film when a latex paint dries. TPM, when added to a latex formulation, temporarily plasticizes the polymer particles, allowing them to fuse together as the water evaporates. This process is crucial for achieving optimal coating properties such as durability, scrub resistance, and appearance.[1][2]

Mechanism of Film Coalescence:

  • Evaporation of Water: As water evaporates from the applied paint, latex particles are forced into close contact.

  • Particle Deformation: The coalescing agent, partitioned within the polymer particles, reduces their glass transition temperature (Tg), making them softer and enabling them to deform and pack tightly.

  • Interdiffusion of Polymer Chains: The softened polymer chains interdiffuse across particle boundaries, leading to the formation of a continuous and homogeneous film.

  • Evaporation of Coalescent: Over time, the coalescing agent evaporates from the film, and the polymer returns to its original, harder state, providing the desired final film properties.

The efficiency of a coalescing agent is influenced by its partitioning behavior between the polymer and water phases, its evaporation rate, and its effect on the polymer's Tg.

Flow and Leveling Agent

In both water-based and solvent-based coatings, TPM can improve the flow and leveling of the applied film, minimizing surface defects such as brush marks and orange peel. Its slow evaporation rate allows the coating to remain fluid for a longer period, giving it more time to level out before drying.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public literature, the following tables provide examples of the types of data that are crucial for evaluating coalescing agents. The data presented here is for analogous glycol ethers and other coalescing agents and should be used as a reference for designing experiments with TPM.

Table 1: Effect of Coalescing Agent Concentration on Minimum Film Formation Temperature (MFFT)

This table illustrates how the concentration of a coalescing agent (Texanol®) affects the MFFT of two different latex emulsions. A similar relationship would be expected for TPM, although the specific efficiency would differ.

Coalescing Agent Concentration (wt% on latex solids)MFFT of Rhoplex™ AC-490 (°C)MFFT of UCAR™ Latex 379G (°C)
021.019.5
213.511.0
47.04.0
62.5<0
8<0<0

Data adapted from literature for Texanol® coalescent.[1]

Table 2: Typical Properties of this compound

PropertyValue
Molecular Weight206.28 g/mol
Boiling Point242 °C
Flash Point120 °C
Density (at 25°C)0.963 g/mL
Refractive Index (n20/D)1.43

Experimental Protocols

The following are representative experimental protocols. Researchers should optimize these protocols based on their specific materials and equipment.

Protocol 1: Synthesis of Acrylic Polyol for High-Solids Coatings

This protocol is adapted from a general procedure for synthesizing acrylic resins for high-solids coatings and is modified to suggest the use of TPM as a solvent.[3]

Materials:

  • Methyl Methacrylate (MMA)

  • Butyl Acrylate (BA)

  • 2-Hydroxyethyl Methacrylate (HEMA)

  • This compound (TPM) (Solvent)

  • tert-Butyl peroxy-2-ethylhexanoate (Initiator)

  • 2-Mercaptoethanol (Chain Transfer Agent)

Procedure:

  • Equip a 500 mL four-necked flask with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Charge the flask with 100 g of this compound and heat to 130°C under a nitrogen blanket.

  • Prepare a monomer mixture consisting of 50 g of MMA, 30 g of BA, and 20 g of HEMA.

  • In a separate vessel, prepare an initiator solution by dissolving 5 g of tert-butyl peroxy-2-ethylhexanoate and 2 g of 2-mercaptoethanol in 20 g of TPM.

  • Over a period of 3 hours, simultaneously and continuously feed the monomer mixture and the initiator solution into the reaction flask while maintaining the temperature at 130°C.

  • After the addition is complete, hold the reaction mixture at 130°C for an additional 2 hours to ensure complete monomer conversion.

  • Cool the resulting acrylic polyol solution to room temperature.

  • Characterize the polymer for properties such as solids content, viscosity, molecular weight (by GPC), and hydroxyl number.

Protocol 2: Evaluation of TPM as a Coalescing Agent in a Water-Based Acrylic Coating

Materials:

  • Acrylic latex emulsion (e.g., Rhoplex™ AC-490)

  • This compound (TPM)

  • Deionized water

  • Defoamer

  • Rheology modifier

  • Titanium dioxide (TiO2) pigment dispersion

Procedure:

  • Paint Formulation:

    • In a suitable vessel, add the acrylic latex emulsion.

    • While stirring, add a defoamer.

    • Slowly add the desired amount of TPM (e.g., prepare separate formulations with 2%, 4%, 6%, and 8% TPM based on the weight of latex solids).

    • Add the TiO2 pigment dispersion and mix until uniform.

    • Adjust the viscosity with a rheology modifier and deionized water to achieve the desired application consistency.

  • Minimum Film Formation Temperature (MFFT) Measurement (ASTM D2354):

    • Use an MFFT bar, which is a metal plate with a controlled temperature gradient.

    • Apply a uniform film of each paint formulation across the temperature gradient.

    • As the paint dries, observe the point on the temperature scale below which a continuous film is not formed (indicated by cracking or a powdery appearance). This temperature is the MFFT.

  • Drying Time Measurement (ASTM D1640/D5895):

    • Apply a film of each paint formulation to a glass panel at a specified thickness.

    • Use a mechanical drying time recorder to determine the set-to-touch, tack-free, and dry-hard times.[4][5]

  • Hardness Measurement (ASTM D3363 - Pencil Hardness):

    • Apply a film of each paint formulation to a steel panel and allow it to cure for 7 days under controlled conditions (e.g., 23°C and 50% relative humidity).

    • Determine the pencil hardness of the cured films.

  • Data Analysis:

    • Tabulate the MFFT, drying times, and hardness for each TPM concentration.

    • Analyze the data to determine the optimal concentration of TPM for the desired balance of properties.

Protocol 3: Determination of Volatile Organic Compound (VOC) Content (ASTM D2369)

This protocol is a standard method for determining the volatile content of coatings.[4][6][7][8]

Materials:

  • Coating sample containing TPM

  • Aluminum foil dishes

  • Forced draft oven

  • Analytical balance

  • Desiccator

Procedure:

  • Precondition aluminum foil dishes by heating them in an oven at 110 ± 5°C for 30 minutes and storing them in a desiccator.

  • Weigh a preconditioned aluminum foil dish to the nearest 0.1 mg.

  • Add a specified amount of the coating sample (typically 0.5 ± 0.1 g) to the dish and weigh again.

  • Place the dish in a forced draft oven at 110 ± 5°C for 60 minutes.

  • Remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it again.

  • Calculate the weight percent of volatile content using the following formula:

    Volatile Content (%) = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] x 100

Visualizations

The following diagrams illustrate key processes in polymer and coatings technology where this compound plays a significant role.

G cluster_0 Polymer Synthesis Workflow Monomers Acrylic Monomers (MMA, BA, HEMA) Reactor Reaction Vessel (Heated to 130°C) Monomers->Reactor Solvent TPM (Solvent) Solvent->Reactor Initiator Initiator Polymerization Solution Polymerization Initiator->Polymerization CTA Chain Transfer Agent CTA->Polymerization Reactor->Polymerization Product Acrylic Polyol Solution Polymerization->Product

Caption: General workflow for the synthesis of acrylic polyols using TPM as a solvent.

G cluster_1 Latex Film Formation Process Start Wet Paint Film (Latex Particles Dispersed in Water with TPM) Evaporation Water Evaporation Start->Evaporation Step 1 Packing Close Particle Packing Evaporation->Packing Step 2 Deformation Particle Deformation (TPM plasticizes polymer) Packing->Deformation Step 3 Coalescence Interdiffusion of Polymer Chains Deformation->Coalescence Step 4 End Continuous Film Coalescence->End Step 5 TPM_Evaporation TPM Evaporation End->TPM_Evaporation Final_Film Hard, Durable Coating TPM_Evaporation->Final_Film

References

Application of Tripropylene Glycol Monopropyl Ether in High-Temperature Reactions: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tripropylene glycol monopropyl ether (TPM), a high-boiling point, low-volatility solvent, presents potential utility in various high-temperature chemical reactions. Its chemical structure, featuring both ether and hydroxyl functionalities, imparts good solvency for a range of polar and non-polar substances. This, combined with its thermal stability, suggests its suitability as a reaction medium or a component in formulations subjected to elevated temperatures. However, detailed, publicly available experimental protocols and quantitative data for its application in high-temperature synthesis are limited. This document outlines the general properties of TPM and explores its potential applications based on the characteristics of similar glycol ethers, while noting the absence of specific reaction protocols in the available literature.

Physicochemical Properties and Thermal Stability

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in high-temperature processes. The following table summarizes key data, primarily for the closely related and more extensively studied Tripropylene glycol methyl ether, which can serve as a proxy for estimating the behavior of the monopropyl ether.

PropertyValue (for Tripropylene Glycol Methyl Ether)Source
Boiling Point242.8 °C (469.0 °F)[1]
Flash Point124 °C (255 °F)[1]
Autoignition Temperature277 °C (531 °F)[1]
Density0.9650 g/cm³ @ 20 °C (68 °F)[1]
Water SolubilityMiscible[1][2]

These properties, particularly the high boiling and flash points, indicate that TPM can be used in reactions requiring temperatures well above 100°C without the need for high-pressure apparatus. Its miscibility with water and good solvency for resins and other organic materials make it a versatile solvent.[1][2][3]

Potential High-Temperature Applications

Based on its properties and the known applications of other high-boiling glycol ethers, this compound could potentially be employed in the following high-temperature reactions:

  • Polymer Synthesis and Processing: High-boiling point solvents are often used in the synthesis of polyesters, polyurethanes, and other resins where reaction temperatures can exceed 200°C to facilitate polymerization and remove byproducts like water or alcohols. TPM's solvency for a variety of resins suggests its potential use in this area.[4]

  • Esterification and Transesterification Reactions: These reactions often require high temperatures to proceed at a reasonable rate and to drive the equilibrium towards the product by removing water or a low-boiling alcohol. The thermal stability of TPM would be advantageous in such processes.

  • Formulation of High-Performance Coatings and Inks: In the formulation of industrial coatings and inks that require a baking or curing step at elevated temperatures, a slow-evaporating, high-boiling solvent like TPM can ensure proper film formation and prevent defects.

  • Chemical Synthesis of Intermediates: As a reaction solvent, TPM can provide a stable medium for the synthesis of various organic intermediates that require high reaction temperatures.

Experimental Protocols (Hypothetical)

Due to the lack of specific published protocols for the use of this compound in high-temperature reactions, the following are hypothetical protocols based on general procedures for similar reactions using other high-boiling solvents.

Hypothetical Protocol 1: High-Temperature Polyester Synthesis

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a thermocouple, and a distillation condenser is charged with the diacid and diol monomers.

  • Solvent Addition: this compound is added as the reaction solvent to facilitate mixing and heat transfer.

  • Catalyst Addition: An appropriate esterification catalyst (e.g., a tin-based catalyst or a strong acid) is added.

  • Reaction: The mixture is heated to 180-220°C under a slow stream of nitrogen. Water formed during the reaction is continuously removed by distillation.

  • Monitoring: The reaction progress is monitored by measuring the amount of water collected or by analyzing samples for acid number.

  • Workup: Upon completion, the polymer is isolated by precipitation in a non-solvent or by removal of the TPM under vacuum.

Logical Workflow for High-Temperature Reaction Setup

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup A Charge Reactor with Monomers/Reagents B Add Tripropylene Glycol Monopropyl Ether (Solvent) A->B C Add Catalyst B->C D Heat to High Temperature (e.g., 180-220°C) C->D E Inert Atmosphere (e.g., Nitrogen) D->E F Continuous Removal of Byproducts D->F G Monitor Reaction Progress D->G H Cool Down G->H I Isolate Product H->I

Caption: General workflow for a high-temperature reaction using TPM.

Safety Considerations in High-Temperature Applications

While this compound has a high flash point, it is still a combustible liquid. When used at high temperatures, appropriate safety precautions must be taken:

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the solvent and reactants at high temperatures.

  • Ventilation: Adequate ventilation is necessary to avoid the accumulation of any vapors.

  • Peroxide Formation: Like other ethers, TPM may form explosive peroxides upon exposure to air and light over time. It is important to test for the presence of peroxides before heating, especially if the solvent has been stored for an extended period.

  • Material Compatibility: The compatibility of TPM with reactor materials and other reagents at high temperatures should be considered to avoid corrosion or unwanted side reactions.

Conclusion

This compound possesses properties that make it a promising candidate for a high-temperature reaction solvent. Its high boiling point, thermal stability, and good solvency are advantageous for various synthetic processes. However, the lack of specific, detailed experimental data and protocols in the public domain necessitates a cautious approach. Researchers and professionals in drug development and other fields should conduct small-scale feasibility and safety studies before employing this solvent in large-scale, high-temperature applications. The information provided here serves as a general guideline based on the properties of similar compounds and should be supplemented with rigorous experimental validation.

References

Application Notes and Protocols for Tripropylene Glycol Monopropyl Ether as a Medium for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has revealed a significant lack of published data specifically detailing the use of tripropylene glycol monopropyl ether as a direct solvent for enzymatic reactions. The majority of available literature focuses on the closely related compound, tripropylene glycol monomethyl ether (TPM), particularly in the context of creating specialized ionic liquids to serve as media for enzymatic processes. This document, therefore, provides a detailed application note and protocol based on the use of TPM-derived ionic liquids, offering a scientifically-grounded starting point for researchers interested in exploring the potential of tripropylene glycol ethers in biocatalysis.

Introduction: Enhancing Enzymatic Activity in Non-Aqueous Media

Enzymatic reactions in non-aqueous solvents are of significant interest for the synthesis of pharmaceuticals, fine chemicals, and polymers, as they can shift reaction equilibria towards synthesis over hydrolysis and allow for the solubilization of non-polar substrates. However, enzymes often exhibit significantly lower catalytic activity in organic solvents compared to their native aqueous environments.

A promising strategy to overcome this limitation is the use of "water-mimicking" ionic liquids (ILs). These are ILs functionalized with chemical groups that can replicate the hydrogen-bonding network of water, thereby maintaining the enzyme's active conformation. Research has shown that ILs functionalized with glycol ethers (as hydrogen-bond acceptors) and tertiary alcohols (as hydrogen-bond donors) can create a favorable microenvironment for enzymes.[1][2]

This approach has been successfully demonstrated using ILs derived from tripropylene glycol monomethyl ether (TPM). These specialized solvents have been shown to significantly enhance the transesterification activity of lipases, such as Candida antarctica lipase B (CALB).[1][2] The principles and protocols outlined below are based on these findings and can be adapted for the investigation of this compound.

Core Concept: "Water-Like" Ionic Liquids for Enzyme Activation

The central hypothesis is that by functionalizing an ionic liquid with both hydrogen-bond donating and accepting moieties, a "water-like" solvent environment can be created. This environment is thought to stabilize the enzyme and facilitate catalysis. Glycol ethers, such as TPM, provide the hydrogen-bond accepting ether groups.

A logical workflow for investigating the use of a tripropylene glycol ether in an enzymatic reaction involves the synthesis of a functionalized ionic liquid and subsequent testing of its efficacy as a reaction medium.

G cluster_0 Preparation of Reaction Medium cluster_1 Enzymatic Reaction cluster_2 Analysis A This compound B Functionalization to create Ionic Liquid Precursor A->B C Anion Exchange to form Final Ionic Liquid B->C D Enzyme (e.g., Novozym 435) F Reaction in Functionalized Ionic Liquid D->F E Substrates (e.g., Ester and Alcohol) E->F G Monitoring Reaction Progress (e.g., GC/HPLC) F->G H Calculation of Enzyme Activity and Yield G->H

Caption: Logical workflow for utilizing a tripropylene glycol ether-derived ionic liquid in an enzymatic reaction.

Experimental Protocols

The following protocols are based on the methods described for tripropylene glycol monomethyl ether-derived ionic liquids and serve as a template for adaptation.

3.1. Synthesis of a "Water-Like" Ionic Liquid (Illustrative Protocol)

This protocol describes a general three-step synthesis for a dual-functionalized imidazolium-based ionic liquid.

G A Step 1: Nucleophilic attack of isobutylene oxide by imidazole B Step 2: Nucleophilic substitution with an alkoxyalkyl halide A->B tert-butanol-grafted imidazole intermediate C Step 3: Anion metathesis to yield the final hydrophobic IL B->C dual-functionalized imidazolium halide

Caption: Synthesis pathway for a dual-functionalized "water-like" ionic liquid.

Materials:

  • Imidazole

  • Isobutylene oxide

  • Alkoxyalkyl halide (e.g., a derivative of this compound)

  • Anion source for metathesis (e.g., Lithium bis(trifluoromethylsulfonyl)imide - LiTf₂N)

  • Appropriate solvents (e.g., acetonitrile, dichloromethane)

Procedure:

  • Step 1: Grafting the tert-alcohol group. React imidazole with isobutylene oxide. This reaction results in the nucleophilic attack of the imidazole on the epoxide, yielding a tert-butanol-grafted imidazole.

  • Step 2: Introducing the ether functionality. The product from Step 1 is then reacted with an alkoxyalkyl halide (derived from this compound) via nucleophilic substitution. This step results in a dual-functionalized imidazolium halide.

  • Step 3: Anion exchange. The final step is a metathesis reaction to replace the halide anion with a hydrophobic anion like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻). This is typically achieved by reacting the product from Step 2 with a salt such as LiTf₂N. The resulting ionic liquid is hydrophobic and suitable for non-aqueous enzymology.

3.2. Protocol for Lipase-Catalyzed Transesterification

This protocol details a model transesterification reaction using immobilized Candida antarctica lipase B (Novozym 435).

Materials:

  • Novozym 435 (immobilized CALB)

  • "Water-like" ionic liquid (from protocol 3.1)

  • Ethyl sorbate (substrate 1)

  • 1-Propanol (substrate 2)

  • Internal standard for GC analysis (e.g., dodecane)

  • Anhydrous sodium sulfate

Procedure:

  • Enzyme Preparation: Dry the required amount of Novozym 435 under vacuum for 24 hours to remove residual water.

  • Reaction Setup: In a 4 mL glass vial, add 1.0 mL of the synthesized "water-like" ionic liquid.

  • Add the substrates: 0.1 M ethyl sorbate and 0.3 M 1-propanol.

  • Add the internal standard for subsequent analysis.

  • Initiate Reaction: Add 10 mg of the dried Novozym 435 to the vial.

  • Incubation: Seal the vial and place it in a temperature-controlled shaker set to 50°C and 250 rpm.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw a 50 µL aliquot from the reaction mixture.

    • Dilute the aliquot with 950 µL of a suitable organic solvent (e.g., ethyl acetate).

    • Dry the diluted sample with anhydrous sodium sulfate and centrifuge.

    • Analyze the supernatant by gas chromatography (GC) to determine the concentration of the product (propyl sorbate) and the remaining substrates.

  • Calculation of Activity: Calculate the initial reaction rate from the linear portion of the product formation curve. Enzyme activity is typically expressed in µmol of product formed per minute per gram of enzyme.

Data Presentation

The following tables present representative data on the performance of various "water-like" ionic liquids derived from glycol ethers in comparison to conventional organic solvents and non-functionalized ionic liquids. This data is based on the findings for TPM-derived ILs and illustrates the potential for enzyme activation.

Table 1: Comparison of Initial Transesterification Rates of CALB in Different Solvents

Solvent/Ionic LiquidInitial Rate (µmol min⁻¹ g⁻¹ free CALB)Relative Activity (vs. tert-Butanol)
tert-Butanol~6.81.00
Diisopropyl ether~7.91.16
[BMIM][Tf₂N] (non-functionalized IL)~3.50.51
TPM-derived dual-functionalized IL (Example 1)[1]10.241.51
TPM-derived dual-functionalized IL (Example 2)[1]9.901.46

Data is illustrative and based on published results for TPM-derived ionic liquids.[1]

Table 2: Effect of Water Content on CALB Activity in a "Water-Like" Ionic Liquid

Water Content (v/v %)Relative Activity
0.021.00
1.0~1.2
2.0~1.8
3.0~1.8
5.0~1.5

Data is illustrative and based on published results for TPM-derived ionic liquids.[2]

Conclusion and Future Directions

While direct experimental data for this compound as a medium for enzymatic reactions is not currently available, the research on the closely related monomethyl ether provides a strong foundation for its potential application. The development of "water-mimicking" ionic liquids from TPM has demonstrated a significant enhancement in lipase activity for transesterification reactions.

Researchers and drug development professionals are encouraged to use the protocols and concepts presented here as a starting point for their own investigations into this compound. Key areas for future research include:

  • The synthesis and characterization of ionic liquids derived from this compound.

  • A systematic comparison of the performance of these new ionic liquids against TPM-derived ILs and conventional organic solvents.

  • The screening of a wider range of enzymes and reaction types in these novel media.

  • Optimization of reaction conditions, including temperature, substrate concentrations, and enzyme loading, to maximize product yields and enzyme stability.

By exploring these avenues, the full potential of tripropylene glycol ethers as versatile and effective media for biocatalysis can be unlocked.

References

Application Notes and Protocols: The Role of Ether-Functionalized Ionic Liquids in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the direct use of tripropylene glycol monopropyl ether (TPM) in the formulation of ionic liquids. The following application notes and protocols are based on the broader class of structurally related ether-functionalized ionic liquids and are intended to provide a general framework for researchers, scientists, and drug development professionals. The methodologies and data presented are representative of this class of compounds and should be adapted and validated for specific research applications.

Introduction to Ether-Functionalized Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions. Their unique properties, such as low volatility, high thermal stability, and tunable solvency, make them attractive for various applications, including in the pharmaceutical field.[1] The functionalization of ILs with ether groups can further enhance their properties, offering potential advantages in drug formulation and delivery.

The incorporation of ether chains into the cationic or anionic component of an IL can influence its physicochemical properties, including viscosity, polarity, and thermal stability. These modifications can lead to improved solubility of poorly water-soluble active pharmaceutical ingredients (APIs), enhanced permeability across biological membranes, and the potential for creating novel drug delivery systems.[1]

Potential Applications in Drug Development

While specific applications of TPM-based ILs are not documented, the broader class of ether-functionalized ILs shows promise in several areas of pharmaceutical research:

  • Enhanced Drug Solubility: The ether functionality can improve the solvation of a wide range of organic molecules, including APIs that exhibit poor solubility in common aqueous and organic solvents.[1] This is a critical challenge in drug development, as poor solubility can limit bioavailability.

  • Transdermal Drug Delivery: The amphiphilic nature of some ether-functionalized ILs may allow them to act as permeation enhancers, facilitating the transport of drugs across the skin.

  • Formation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): In this strategy, the API itself is part of the ionic liquid structure, either as the cation or the anion. This can lead to liquid forms of solid drugs, overcoming issues related to polymorphism and improving dissolution rates.

  • Green Synthesis of Pharmaceuticals: The unique solvent properties of ILs can be exploited to develop more efficient and environmentally friendly synthetic routes for pharmaceuticals and their intermediates.

Experimental Protocols: Synthesis and Characterization of Ether-Functionalized Ionic Liquids

The following are generalized protocols for the synthesis and characterization of ether-functionalized imidazolium-based ionic liquids, which are a common class of ILs studied in the literature.

3.1. Synthesis of an Ether-Functionalized Imidazolium-Based Ionic Liquid

This protocol describes a two-step synthesis of an imidazolium ionic liquid with an ether-functionalized side chain.

Materials:

  • 1-methylimidazole

  • An ether-containing alkyl halide (e.g., 1-bromo-2-methoxyethane)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTf₂N)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Dichloromethane

  • Deionized water

  • Magnesium sulfate (anhydrous)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • Quaternization Step:

    • In a round-bottom flask, dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile.

    • Slowly add the ether-containing alkyl halide (1.05 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux and stir for 24-48 hours.

    • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude halide salt.

    • Wash the resulting viscous liquid or solid multiple times with ethyl acetate to remove unreacted starting materials.

    • Dry the product under vacuum.

  • Anion Exchange Step:

    • Dissolve the synthesized halide salt (1.0 eq) in deionized water.

    • In a separate flask, dissolve LiTf₂N (1.0 eq) in deionized water.

    • Slowly add the LiTf₂N solution to the halide salt solution with vigorous stirring. A precipitate or an immiscible phase of the desired ionic liquid should form.

    • Continue stirring at room temperature for 12-24 hours.

    • Extract the ionic liquid into dichloromethane.

    • Wash the organic phase several times with deionized water to remove any remaining lithium halide salts.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure.

    • Dry the final ionic liquid product under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual water and solvent.

3.2. Characterization of the Synthesized Ionic Liquid

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the synthesized ionic liquid using ¹H and ¹³C NMR spectroscopy.

  • Mass Spectrometry (MS): Determine the mass of the cation and anion to further confirm the identity of the ionic liquid.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the ionic liquid by determining its decomposition temperature.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting point (Tm), if applicable.

  • Viscosity and Conductivity Measurements: Measure the viscosity and ionic conductivity at various temperatures, as these are critical properties for many applications.

Data Presentation

The following tables present hypothetical but representative data for a series of ether-functionalized imidazolium-based ionic liquids. This data illustrates how the structure of the ether chain can influence the physicochemical properties.

Table 1: Physicochemical Properties of Hypothetical Ether-Functionalized Ionic Liquids

Ionic Liquid CationAnionDecomposition Temp. (°C)Glass Transition Temp. (°C)Viscosity at 25°C (cP)Conductivity at 25°C (mS/cm)
1-(2-methoxyethyl)-3-methylimidazolium ([C₂OC₁im])Tf₂N⁻350-85454.2
1-(2-ethoxyethyl)-3-methylimidazolium ([C₂OC₂im])Tf₂N⁻345-88553.8
1-(2-propoxyethyl)-3-methylimidazolium ([C₂OC₃im])Tf₂N⁻342-90683.1

Visualizations

Diagram 1: General Synthesis Workflow for Ether-Functionalized Ionic Liquids

G cluster_synthesis Synthesis start Starting Materials (e.g., 1-methylimidazole, ether-alkyl halide) quaternization Quaternization Reaction start->quaternization halide_salt Intermediate Halide Salt quaternization->halide_salt anion_exchange Anion Exchange (e.g., with LiTf2N) halide_salt->anion_exchange purification Purification (Extraction, Washing, Drying) anion_exchange->purification final_il Final Ether-Functionalized Ionic Liquid purification->final_il G cluster_properties Physicochemical Properties cluster_applications Potential Applications ether_func Ether Functionalization viscosity Viscosity ether_func->viscosity influences polarity Polarity ether_func->polarity influences thermal_stability Thermal Stability ether_func->thermal_stability influences solubility Solubility ether_func->solubility influences drug_del Drug Delivery Systems viscosity->drug_del polarity->drug_del drug_sol Improved Drug Solubilization solubility->drug_sol api_il API-IL Formation solubility->api_il

References

Application Notes and Protocols: Tripropylene Glycol Monopropyl Ether in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylene glycol monopropyl ether (TPM), a member of the propylene glycol ether family, is a slow-evaporating solvent with excellent solvency for a wide range of resins and polymers. While primarily utilized as a coalescing agent in coatings and a solvent in cleaners and inks, its inherent properties suggest a potential secondary role as a plasticizer in various material formulations. This document provides a detailed overview of its known applications, extrapolated potential as a plasticizer, and protocols for its evaluation.

Application Notes

This compound (TPM) is a colorless liquid with a mild odor, high boiling point, and low vapor pressure.[1] Its primary function in polymer-based systems is to act as a coalescent, aiding in the formation of a uniform and continuous film as a coating cures.[2] It is also employed as a solvent to dissolve resins and other components in formulations for inks, adhesives, and cleaners.[3][4]

While not a conventional primary plasticizer, TPM's ability to be retained in a dried film and its compatibility with various polymers can impart a degree of flexibility and improved workability to the final material. This secondary plasticizing effect is particularly relevant in formulations where traditional plasticizers may not be suitable or where a combination of solvency and flexibility is desired. For instance, in adhesive and sealant formulations, TPM can improve the flexibility and adhesion of the final product.[3] Glycol ethers, as a class, are sometimes used in plasticizer blends to reduce viscosity and improve the processing of PVC plastisols.[5]

The excellent solvency of TPM for a variety of resins, including acrylics, epoxies, and polyurethanes, makes it a versatile component in material formulations.[1] This property allows for the homogeneous incorporation of various additives, which can indirectly influence the mechanical properties of the material.

Quantitative Data

However, a general understanding of the effect of plasticizers on polymers can be used to infer the potential impact of TPM. The addition of a plasticizer typically leads to a decrease in the glass transition temperature, a reduction in tensile strength, and an increase in elongation at break. The magnitude of these changes depends on the specific polymer, the concentration of the plasticizer, and the compatibility between the two.

For comparison, the table below shows typical effects of a conventional plasticizer on a polymer like PVC. It is important to note that these are illustrative values and the actual effect of TPM would need to be determined experimentally.

PropertyUnplasticized Polymer (Typical)Plasticized Polymer (Typical)
Glass Transition Temperature (Tg)HighLowered
Tensile StrengthHighReduced
Elongation at BreakLowIncreased
HardnessHighReduced

Experimental Protocols

Given the lack of specific protocols for TPM as a primary plasticizer, the following are generalized experimental methodologies for evaluating the plasticizing effects of a substance on a polymer matrix. These protocols can be adapted to test this compound.

Protocol 1: Determination of the Effect on Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the change in the glass transition temperature of a polymer upon the addition of TPM.

Materials:

  • Polymer resin (e.g., PVC, acrylic, polyurethane)

  • This compound (TPM)

  • Suitable solvent for the polymer (e.g., THF, MEK)

  • DSC instrument and pans

Procedure:

  • Sample Preparation:

    • Prepare a series of polymer solutions with varying concentrations of TPM (e.g., 0%, 5%, 10%, 15%, 20% by weight of the polymer).

    • Ensure thorough mixing to achieve a homogeneous solution.

    • Cast the solutions into thin films on a clean, flat surface (e.g., a glass plate).

    • Allow the solvent to evaporate completely in a well-ventilated fume hood, followed by drying in a vacuum oven at a temperature below the polymer's Tg to remove any residual solvent.

  • DSC Analysis:

    • Cut small samples (5-10 mg) from the dried films and place them in DSC pans.

    • Perform a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical temperature range would be from -50°C to a temperature above the expected Tg of the unplasticized polymer.

    • The heating and cooling rates are typically set at 10-20°C/min.

    • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve from the second heating scan.

  • Data Analysis:

    • Plot the measured Tg as a function of the TPM concentration. A decrease in Tg with increasing TPM concentration indicates a plasticizing effect.

Protocol 2: Evaluation of Mechanical Properties by Tensile Testing

Objective: To determine the effect of TPM on the tensile strength, elongation at break, and Young's modulus of a polymer.

Materials:

  • Polymer films prepared as described in Protocol 1.

  • Universal Testing Machine (UTM) with a suitable load cell and grips.

  • Die cutter to prepare dumbbell-shaped specimens according to a standard (e.g., ASTM D638).

Procedure:

  • Specimen Preparation:

    • Cut at least five dumbbell-shaped specimens from each of the prepared polymer films (with varying TPM concentrations).

    • Measure the width and thickness of the narrow section of each specimen.

  • Tensile Testing:

    • Mount a specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures. The crosshead speed will depend on the polymer and the standard being followed.

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • From the stress-strain curve, calculate the following properties for each specimen:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Calculate the average and standard deviation for each set of specimens.

    • Plot the tensile strength, elongation at break, and Young's modulus as a function of TPM concentration.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships described in these application notes.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results P Polymer Resin Mix Mixing P->Mix TPM TPM TPM->Mix Solvent Solvent Solvent->Mix Cast Film Casting Mix->Cast Dry Drying Cast->Dry DSC DSC Analysis Dry->DSC Tg Determination Tensile Tensile Testing Dry->Tensile Mechanical Properties Tg_Data Tg vs. TPM Conc. DSC->Tg_Data Mech_Data Mechanical Properties vs. TPM Conc. Tensile->Mech_Data

Caption: Experimental workflow for evaluating the plasticizing effect of TPM.

Plasticizer_Effect cluster_properties Polymer Properties TPM Addition of TPM Tg Glass Transition Temp. TPM->Tg Decreases Strength Tensile Strength TPM->Strength Decreases Elongation Elongation at Break TPM->Elongation Increases Hardness Hardness TPM->Hardness Decreases Flexibility Flexibility TPM->Flexibility Increases

Caption: Expected qualitative effects of a plasticizer like TPM on polymer properties.

References

Application Notes and Protocols for Tripropylene Glycol Monopropyl Ether (TPM) as a Washing Agent for 3D Printed Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tripropylene glycol monopropyl ether (TPM) as a washing agent for 3D printed resins. TPM is presented as a viable and often advantageous alternative to isopropyl alcohol (IPA) for post-processing of stereolithography (SLA) printed parts.[1][2][3]

Introduction to this compound (TPM)

This compound (TPM) is a low-volatility, non-flammable, colorless, and clear liquid with a mild ether-like odor.[2][3][4] It is a powerful solvent effective at dissolving uncured photopolymer resins used in SLA 3D printing.[2][3][4] TPM is increasingly recognized as a safer and more efficient alternative to IPA for washing 3D printed parts, offering several key advantages for laboratory and research environments.[1][2]

Key Advantages of TPM over Isopropyl Alcohol (IPA):

  • Enhanced Safety: TPM is not flammable, with a flashpoint of 111°C (232°F), and is considered non-hazardous under OSHA criteria, eliminating the need for storage in flammable liquid cabinets.[3][4] This significantly reduces fire risk in a laboratory setting compared to the highly flammable IPA.

  • Lower Odor and Volatility: TPM has a lower odor and evaporates much more slowly than IPA, creating a more comfortable and safer working environment with reduced inhalation exposure.[1][4][5]

  • Cost-Effectiveness: Due to its low evaporation rate, TPM lasts longer in wash stations, making it a more economical choice over time, especially for infrequent printing schedules.[2]

  • Effective Cleaning at Higher Resin Concentrations: TPM can effectively clean parts even when it has a higher concentration of dissolved resin compared to IPA, extending the solvent's useful life.[2]

  • Reduced Risk of Part Damage: Cured resin parts are less prone to absorbing TPM, minimizing the risk of warping, cracking, or surface tackiness that can occur with prolonged exposure to IPA.[2]

Quantitative Data Summary

While comprehensive comparative data across a wide range of resins is still emerging, a 2021 study on 3D printed dental resins provides valuable insights into the effects of washing time with TPM versus IPA on biocompatibility and mechanical properties.

Washing AgentWashing Time (minutes)Cell Viability (Relative %)Cytotoxicity (Relative %)Flexural Modulus (GPa)
TPM 3LowerHigherNot significantly affected
5Not significantly affected
10Not significantly affected
15Not significantly affected
30Not significantly affected
60Not significantly affected
90HigherLower1.01 ± 0.21 (Lower than other groups)
IPA 3LowerHigherNot significantly affected
5Not significantly affected
10Not significantly affected
15Not significantly affected
30Not significantly affected
60Not significantly affected
90HigherLowerNot significantly affected

Note: This table is a qualitative summary of the trends reported in the study by Shin et al. (2021). The study found that increasing the washing time for both TPM and IPA generally increased cell viability and decreased cytotoxicity. However, a washing time of 90 minutes with TPM resulted in a lower flexural modulus compared to other groups.[6]

Experimental Protocols

Safety Precautions

Before handling TPM, always consult the Safety Data Sheet (SDS) provided by your supplier.[3][4]

  • Personal Protective Equipment (PPE):

    • Wear disposable nitrile or neoprene gloves.[3][4]

    • Use safety glasses with side shields or chemical goggles.[7][8]

    • Wear a lab coat or other protective clothing.

  • Ventilation: Work in a well-ventilated area.[3][4]

  • Storage: Store TPM in a cool, dry, well-ventilated area in a tightly sealed, original, or solvent-resistant container.[7]

  • Spill Cleanup: Spilled TPM is not an immediate fire hazard but creates a slippery, oily residue that does not evaporate quickly.[3][4]

    • Put on disposable nitrile gloves.[3][4]

    • Absorb the spill with dry paper towels.[3][4]

    • Clean the remaining residue with wet paper towels.[3][4]

    • Dispose of contaminated materials as hazardous waste according to local regulations.[3][4]

Manual Washing Protocol

This protocol is suitable for cleaning parts using the Finish Kit or a similar manual setup.

Materials:

  • Two solvent-resistant containers (e.g., glass or appropriate plastic)

  • Soft-bristled brush

  • Fresh TPM

  • Printed part(s)

  • PPE (gloves, safety glasses)

Procedure:

  • Pre-Rinse (Optional but Recommended): In the first container with used TPM, submerge the printed part and gently agitate it to remove the bulk of the uncured resin. A soft brush can be used to gently scrub intricate details.

  • Final Wash: Transfer the part to the second container filled with clean TPM.

  • Agitation: Agitate the part in the clean TPM for approximately 5-10 minutes. For complex geometries, an ultrasonic cleaner can be used in this step for enhanced cleaning.[9]

  • Drying: Remove the part from the TPM and allow the excess to drip off. Use compressed air to blow off any remaining TPM, especially from detailed areas.[9] The part will have an oily feel, which is normal.

  • Post-Curing: Proceed with the recommended post-curing procedure for your specific resin. The oily residue will dissipate during curing.

Automated Washing Protocol (e.g., Form Wash)

This protocol is for use with automated washing stations.

Materials:

  • Automated washing station (e.g., Form Wash)

  • TPM

  • Printed part(s) on the build platform

  • PPE (gloves, safety glasses)

Procedure:

  • Fill the Wash Basin: Fill the wash basin of the automated station with TPM to the recommended level.

  • Set Wash Time: Set the wash time on the machine. A typical wash cycle is 10-15 minutes. Longer times may be necessary for parts with complex internal channels.

  • Insert Part: Place the build platform with the printed part into the wash station.

  • Start Cycle: Begin the automated wash cycle.

  • Drying: Once the cycle is complete, remove the build platform and allow the part to air dry. The platform can be tilted to aid drainage.

  • Remove Part and Post-Cure: Carefully remove the part from the build platform and proceed with the necessary post-curing steps.

Visualizations

Experimental Workflow for Washing 3D Printed Resins with TPM

experimental_workflow cluster_prep Preparation cluster_washing Washing Process cluster_post_wash Post-Washing start Start: 3D Print Complete ppe Don PPE: - Nitrile Gloves - Safety Glasses start->ppe prep_wash Prepare Wash Station: - Fill with TPM ppe->prep_wash remove_print Remove Print from Printer prep_wash->remove_print pre_rinse Optional: Pre-Rinse in 'Dirty' TPM (1-2 minutes) remove_print->pre_rinse main_wash Main Wash in Clean TPM (Automated or Manual, 5-15 mins) remove_print->main_wash pre_rinse->main_wash agitation Agitation Method: - Swirling - Ultrasonic Bath - Automated Impeller main_wash->agitation drying Air Dry / Compressed Air (Part will feel oily) main_wash->drying remove_supports Remove Supports drying->remove_supports post_cure UV Post-Curing (Follow resin manufacturer's guidelines) remove_supports->post_cure end End: Cleaned and Cured Part post_cure->end

Caption: Experimental workflow for washing 3D printed resins using TPM.

Logical Diagram: Choosing Between TPM and IPA

logical_relationship cluster_considerations Key Considerations cluster_choice Solvent Choice start Need to wash a 3D printed resin part? safety Is fire safety a primary concern? start->safety ventilation Is the workspace well-ventilated? safety->ventilation No use_tpm Use TPM safety->use_tpm Yes cost Is long-term cost-effectiveness important? ventilation->cost Yes ventilation->use_tpm No print_frequency Is printing infrequent? cost->print_frequency No cost->use_tpm Yes part_sensitivity Is the resin sensitive to solvent absorption? print_frequency->part_sensitivity No print_frequency->use_tpm Yes part_sensitivity->use_tpm Yes use_ipa Use IPA part_sensitivity->use_ipa No

Caption: Decision tree for selecting a resin washing solvent.

Extending the Life of TPM

To maximize the cost-effectiveness of TPM, several practices can be employed to extend its lifespan:[1]

  • Pre-wipe Parts: Before washing, wipe off excess liquid resin from the printed part.

  • Two-Stage Washing: Use a "dirty" pre-wash bath and a "clean" final wash bath. This concentrates the majority of the dissolved resin in the first bath, keeping the second bath cleaner for longer.

  • Filtering: Periodically filter the TPM to remove larger cured resin particles.

  • Airtight Storage: Always keep TPM containers tightly sealed to prevent contamination and the minimal evaporation that does occur.

Disposal of Used TPM

Used TPM will contain dissolved uncured resin and should be treated as hazardous waste. Do not pour used TPM down the drain. [4] Dispose of used TPM in accordance with local and institutional regulations for hazardous chemical waste. Consult your organization's environmental health and safety department for specific guidance.

References

Application Notes and Protocols for Tripropylene Glycol Monopropyl Ether as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Published Protocols: Extensive literature searches did not yield specific, detailed experimental protocols for the use of Tripropylene glycol monopropyl ether as a primary reaction solvent in chemical synthesis. The information available primarily pertains to its use as a coalescing agent in coatings and as a solvent in cleaning formulations. The following application notes and protocols are therefore based on the known physical and chemical properties of the solvent and are intended as a general guide for its potential application in organic synthesis.

Properties of this compound

This compound is a high-boiling, colorless liquid with an ether-like odor. Its properties make it a potentially suitable solvent for reactions requiring elevated temperatures and for dissolving a range of polar and non-polar compounds.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C12H26O4[1]
Molecular Weight 234.33 g/mol
CAS Number 96077-04-2
Boiling Point 261 °C (lit.)
Density 0.935 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.43 (lit.)
Flash Point 113 °C (235.4 °F) - closed cup
Solubility in Water Soluble
Viscosity 6.3 cP at 25 °C (lit.)
Surface Tension 29.8 dyn/cm at 25 °C

General Experimental Protocol: Nucleophilic Substitution Reaction

The following is a generalized protocol for a hypothetical SNAr (Nucleophilic Aromatic Substitution) reaction, where a high-boiling point, polar aprotic solvent like this compound could be advantageous.

Reaction: Displacement of a nitro group from an activated aromatic ring with a primary amine.

Materials:

  • 1-chloro-2,4-dinitrobenzene (Substrate)

  • n-Butylamine (Nucleophile)

  • This compound (Solvent)

  • Potassium carbonate (Base)

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with temperature control

  • Magnetic stirrer

Protocol:

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add 1-chloro-2,4-dinitrobenzene (1.0 eq).

    • Add this compound (5-10 volumes relative to the substrate).

    • Begin stirring the mixture to dissolve the substrate.

  • Addition of Reagents:

    • Add potassium carbonate (1.5 eq) to the flask.

    • Slowly add n-butylamine (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Conditions:

    • Purge the flask with nitrogen for 10-15 minutes.

    • Heat the reaction mixture to 120-140 °C. The high boiling point of this compound allows for a wide range of reaction temperatures.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent.

    • Concentrate the organic layer under reduced pressure to remove the ethyl acetate. The high boiling point of this compound will prevent its evaporation under these conditions.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired product from the high-boiling solvent.

Safety Precautions

  • Always handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is a combustible liquid and should be kept away from open flames and high heat sources.

  • It may cause eye irritation.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis setup_flask Combine reactants and This compound in a reaction flask. setup_inert Establish inert atmosphere (e.g., with Nitrogen). setup_flask->setup_inert reaction_heat Heat to desired temperature (e.g., 120-140°C). setup_inert->reaction_heat Start Reaction reaction_monitor Monitor reaction progress (TLC/HPLC). reaction_heat->reaction_monitor workup_cool Cool reaction mixture. reaction_monitor->workup_cool Reaction Complete workup_extract Perform liquid-liquid extraction. workup_cool->workup_extract workup_dry Dry organic layer. workup_extract->workup_dry workup_concentrate Concentrate under reduced pressure. workup_dry->workup_concentrate purify Purify by column chromatography. workup_concentrate->purify analysis Characterize final product (NMR, MS, etc.). purify->analysis

Caption: General workflow for a chemical synthesis using a high-boiling point solvent.

Signaling Pathways: No signaling pathways involving this compound were identified in the literature search. As a solvent, it is not expected to have direct biological signaling activity.

References

Application Notes and Protocols: Tripropylene Glycol Ethers as Diesel Fuel Additives

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Tripropylene Glycol Monomethyl Ether (TPGME) as a Proxy for Tripropylene Glycol Monopropyl Ether (TPM)

Disclaimer: Extensive research has revealed a significant lack of publicly available data regarding the specific application of this compound (TPM) as a fuel additive. The following information is therefore based on studies of the closely related compound, Tripropylene glycol monomethyl ether (TPGME) , and should be considered as a proxy. Researchers interested in TPM are advised to use these protocols as a starting point for their own investigations.

Introduction

Tripropylene glycol ethers are a class of oxygenated solvents that have garnered interest as potential diesel fuel additives. Their inherent oxygen content can promote more complete combustion, potentially leading to a reduction in harmful emissions, particularly particulate matter (PM) and smoke. This document outlines the research applications of TPGME as a diesel fuel additive, summarizing key findings and providing detailed experimental protocols for researchers and professionals in fuel development and engine testing.

Effects on Fuel Properties and Engine Emissions

The addition of TPGME to diesel fuel has been shown to significantly impact engine performance and emission characteristics. Key findings from various studies are summarized below.

Data Presentation

Table 1: Effect of TPGME Blends on Engine Emissions and Performance

Additive Concentration (by volume)Base FuelEngine TypeKey FindingsReference
2%, 4%, 6%DieselCoated and Uncoated Single-Cylinder DieselIn coated engine, CO, HC, smoke, and BSFC decreased. NOx, exhaust gas temperature, and brake thermal efficiency increased.[1]
50%Ultra-Low Sulfur #2 DieselSingle-Cylinder Heavy-Duty Optical CI EngineEffectively eliminated engine-out smoke emissions. HC and CO emissions were higher than baseline. NOx emissions were influenced by injection pressure.[2]
Not specifiedLow Sulfur Diesel (15 ppm S)Not specifiedUsed in conjunction with modified engine operating strategy to lower engine-out NOx emissions without increasing toxic compounds.[3][4]

Note: BSFC = Brake Specific Fuel Consumption; CI = Compression Ignition; CO = Carbon Monoxide; HC = Hydrocarbons; NOx = Nitrogen Oxides.

Table 2: Observed Effects of TPGME on Soot and Precursor Species

ParameterObservationReference
Soot ProductionTPGME curtails soot production and/or increases soot oxidation.[2]
Soot LuminosityGreatly reduced compared to neat certification fuel.[2]
Soot Precursor Species (in a jet-stirred reactor)Ethylene, propene, acetylene, allene, 1-butene, propyne, and butadiene were measured to understand oxidation chemistry.[5]

Experimental Protocols

Protocol for Fuel Blend Preparation

Objective: To prepare stable and homogenous blends of TPGME and diesel fuel for engine testing.

Materials:

  • Standard diesel fuel (e.g., Ultra-Low Sulfur Diesel)

  • Tripropylene glycol monomethyl ether (TPGME)

  • Calibrated volumetric flasks or graduated cylinders

  • Magnetic stirrer and stir bars

Procedure:

  • Determine the desired volumetric percentages of TPGME to be blended with diesel fuel (e.g., 2%, 4%, 6%, 50%).

  • Measure the required volume of diesel fuel using a calibrated volumetric flask or graduated cylinder.

  • Measure the corresponding volume of TPGME.

  • In a suitable container, add the measured TPGME to the diesel fuel.

  • Place a magnetic stir bar in the container and place it on a magnetic stirrer.

  • Stir the mixture for a minimum of 30 minutes at room temperature to ensure a homogenous blend.

  • Visually inspect the blend for any phase separation or insolubility.

  • Store the prepared fuel blends in sealed, labeled containers away from direct sunlight.

Protocol for Engine Performance and Emissions Testing

Objective: To evaluate the effect of TPGME-diesel blends on engine performance and exhaust emissions.

Apparatus:

  • A stationary single-cylinder or multi-cylinder diesel engine coupled to a dynamometer.

  • Fuel consumption measurement system.

  • Exhaust gas analyzer for measuring NOx, CO, HC, and O2.

  • Smoke meter or opacimeter for measuring smoke opacity.

  • Particulate matter sampling system.

  • Data acquisition system.

Procedure:

  • Engine Warm-up: Operate the engine with standard diesel fuel until the coolant and lubricating oil temperatures stabilize.

  • Baseline Data Collection: While operating the engine with standard diesel fuel at various predefined load and speed conditions, record baseline data for:

    • Brake power and torque.

    • Fuel consumption rate.

    • Exhaust gas temperature.

    • Concentrations of NOx, CO, and HC in the exhaust.

    • Smoke opacity.

    • Particulate matter mass.

  • Fuel System Purge: Purge the engine's fuel system with the first TPGME-diesel blend to be tested.

  • Test with Fuel Blend: Operate the engine with the TPGME-diesel blend under the same load and speed conditions as the baseline tests.

  • Data Collection for Fuel Blend: Record the same set of performance and emission parameters as in the baseline tests.

  • Repeat for Other Blends: Repeat steps 3-5 for each of the prepared TPGME-diesel blends.

  • Data Analysis: Compare the performance and emissions data of the TPGME-diesel blends with the baseline data to determine the effects of the additive.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of TPGME's effect on diesel combustion and emissions.

Experimental_Workflow cluster_prep Fuel Preparation cluster_test Engine Testing cluster_analysis Data Analysis Diesel Diesel Fuel Mixing Volumetric Blending (e.g., 2%, 4%, 6%, 50%) Diesel->Mixing TPGME TPGME Additive TPGME->Mixing Blends Test Fuel Blends Mixing->Blends Engine Diesel Engine Test Bed Blends->Engine Performance Performance Data (BSFC, Efficiency) Engine->Performance Emissions Emissions Data (NOx, CO, HC, PM, Smoke) Engine->Emissions Baseline Baseline Diesel Baseline->Engine Comparison Comparative Analysis Performance->Comparison Emissions->Comparison

Caption: Experimental workflow for testing TPGME as a fuel additive.

Signaling_Pathway TPGME TPGME Addition to Diesel Oxygen Increased Oxygen Content in Fuel TPGME->Oxygen Combustion Improved Combustion (More Complete Oxidation) Oxygen->Combustion Soot_Oxidation Increased Soot Oxidation Combustion->Soot_Oxidation Soot_Formation Reduced Soot Formation Combustion->Soot_Formation NOx NOx Emissions (Influenced by temperature and pressure) Combustion->NOx CO_HC Increased CO & HC Emissions (Potential due to lower combustion temperature) Combustion->CO_HC PM_Reduction Reduced Particulate Matter & Smoke Emissions Soot_Oxidation->PM_Reduction Soot_Formation->PM_Reduction

Caption: Hypothesized pathway of TPGME's effect on diesel emissions.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Reactant Solubility in Tripropylene Glycol Monopropyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to dissolving reactants in Tripropylene glycol monopropyl ether (TPMPE).

Troubleshooting Guide

Issue: Reactant solubility in this compound is lower than expected.

Question Possible Cause Troubleshooting Steps
1. Is the reactant poorly soluble in general? The intrinsic properties of the reactant (e.g., high crystallinity, low polarity) limit its solubility.- Review the physicochemical properties of your reactant. - Consider micronization to increase the surface area available for dissolution.[1] - Explore the use of co-solvents to modify the polarity of the solvent system.
2. Is the concentration of the reactant too high? The concentration of the reactant may exceed its saturation point in TPMPE under the current conditions.- Attempt to dissolve a smaller amount of the reactant to determine the approximate saturation solubility. - If a higher concentration is required, investigate the use of solubility-enhancing techniques.
3. Is the temperature of the system optimal? The solubility of many compounds is temperature-dependent. For most solids, solubility increases with temperature.- Gradually increase the temperature of the mixture while stirring and monitoring for dissolution.[1] - Be cautious of potential reactant degradation at elevated temperatures.
4. Could the pH of the solution be a factor? For ionizable compounds, solubility is highly dependent on the pH of the solution.- If your reactant is an acid or a base, consider a small addition of a pH-modifying agent to shift the equilibrium towards the more soluble ionized form.
5. Has sufficient time and agitation been provided? The dissolution process can be slow, especially for larger particles or viscous solutions.- Ensure adequate and consistent agitation (e.g., magnetic stirring, overhead stirring) is applied. - Allow sufficient time for the dissolution process to reach equilibrium.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPMPE) and what are its general solvent properties?

A1: this compound is a high-boiling, colorless solvent with a low evaporation rate. It is miscible with water and a good solvent for a variety of organic compounds. Its properties make it suitable for use in formulations where a slow-evaporating, water-miscible solvent is required.

Q2: How can I increase the solubility of my reactant in TPMPE using a co-solvent?

A2: The addition of a co-solvent can significantly alter the polarity of the solvent system, thereby improving the solubility of a reactant.[1] Common co-solvents that are miscible with TPMPE and can be effective include:

  • Ethanol: Increases the polarity of the solvent mixture.

  • Propylene Glycol (PG): A commonly used co-solvent in pharmaceutical formulations.[1]

  • Polyethylene Glycol (PEG 400): Another widely used, low-toxicity co-solvent.[1]

  • Dimethyl Sulfoxide (DMSO): A strong, polar aprotic solvent that can dissolve a wide range of compounds.

The selection of a co-solvent should be based on the properties of the reactant and the desired characteristics of the final formulation. It is recommended to start with a small percentage of the co-solvent and gradually increase it while observing the solubility.

Q3: What is the effect of temperature on the solubility of reactants in TPMPE?

A3: For most solid reactants, solubility in TPMPE is expected to increase with an increase in temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid, allowing it to dissolve more readily. However, the exact quantitative effect is compound-specific and should be determined experimentally. It is crucial to ensure that the reactant is thermally stable at the tested temperatures to avoid degradation.

Q4: Are there any other methods to improve the solubility of poorly soluble drugs in TPMPE-based formulations?

A4: Yes, several other formulation strategies can be employed:

  • Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.[1]

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, enhancing their solubility in aqueous and mixed-solvent systems.

  • Salt Formation: For ionizable drugs, forming a salt can dramatically increase solubility.[1]

Quantitative Data on Solubility Enhancement (Illustrative)

Due to the limited availability of specific quantitative data for reactant solubility in this compound in publicly available literature, the following table provides an illustrative example of how co-solvents might enhance the solubility of a hypothetical poorly soluble active pharmaceutical ingredient (API).

Solvent System API Solubility (mg/mL) at 25°C
100% this compound5
80% TPMPE / 20% Ethanol15
80% TPMPE / 20% Propylene Glycol12
80% TPMPE / 20% PEG 40018
70% TPMPE / 30% Dimethyl Sulfoxide50

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential effect of co-solvents. Actual solubility will vary depending on the specific reactant and experimental conditions.

Experimental Protocols

Protocol 1: Determining the Saturation Solubility of a Reactant in TPMPE

  • Preparation: Add a known volume of this compound to a sealed container (e.g., a glass vial with a screw cap).

  • Addition of Reactant: Add an excess amount of the solid reactant to the solvent.

  • Equilibration: Place the container in a constant temperature environment (e.g., a shaker bath) and agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the undissolved solid to settle. Carefully extract a clear aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation may be necessary to achieve complete separation.

  • Analysis: Analyze the concentration of the reactant in the aliquot using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The determined concentration represents the saturation solubility of the reactant in TPMPE at that specific temperature.

Protocol 2: Evaluating the Effect of a Co-solvent on Reactant Solubility

  • Preparation of Solvent Blends: Prepare a series of solvent blends by mixing this compound with the chosen co-solvent in different volume/volume ratios (e.g., 90:10, 80:20, 70:30).

  • Solubility Determination: For each solvent blend, follow the steps outlined in Protocol 1 to determine the saturation solubility of the reactant.

  • Data Analysis: Plot the saturation solubility of the reactant as a function of the co-solvent percentage to identify the optimal solvent composition for maximizing solubility.

Visualizations

Solubility_Troubleshooting_Workflow start Low Reactant Solubility in TPMPE check_properties Review Reactant's Physicochemical Properties start->check_properties check_concentration Is Concentration Too High? check_properties->check_concentration check_temp Is Temperature Optimal? check_concentration->check_temp check_agitation Sufficient Time & Agitation? check_temp->check_agitation increase_temp Increase Temperature (with caution) check_temp->increase_temp use_cosolvent Introduce Co-solvent check_agitation->use_cosolvent increase_agitation Increase Agitation Time/Speed check_agitation->increase_agitation other_methods Consider Other Methods (Surfactants, Complexation) use_cosolvent->other_methods No success Solubility Improved use_cosolvent->success Yes increase_temp->success increase_agitation->success other_methods->success Yes fail Re-evaluate Formulation other_methods->fail No

Caption: Troubleshooting workflow for low reactant solubility.

Co_Solvent_Selection_Logic start Goal: Improve Reactant Solubility in TPMPE reactant_properties Analyze Reactant Properties (Polarity, pKa, etc.) start->reactant_properties cosolvent_options Potential Co-solvents reactant_properties->cosolvent_options ethanol Ethanol (Increases Polarity) cosolvent_options->ethanol pg Propylene Glycol (Pharmaceutical Grade) cosolvent_options->pg peg PEG 400 (Low Toxicity) cosolvent_options->peg dmso DMSO (Strong Solubilizer) cosolvent_options->dmso experimental_testing Experimental Screening (Solubility Studies) ethanol->experimental_testing pg->experimental_testing peg->experimental_testing dmso->experimental_testing optimal_system Optimized Solvent System experimental_testing->optimal_system

Caption: Logic for selecting an appropriate co-solvent.

References

Technical Support Center: Managing Peroxide Formation in Tripropylene Glycol Monopropyl Ether (TPM)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of Tripropylene glycol monopropyl ether (TPM) to mitigate the risks associated with peroxide formation.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern with this compound (TPM)?

A1: this compound (TPM), like other ethers, can react with atmospheric oxygen over time to form unstable peroxide compounds. This process, known as auto-oxidation, is accelerated by exposure to light and heat. These peroxides are sensitive to heat, friction, and mechanical shock, and can decompose explosively, posing a significant safety hazard in the laboratory, especially during processes like distillation where they can become concentrated.[1]

Q2: How can I identify if peroxides have formed in my TPM?

A2: Visual inspection is the first step. Look for the presence of crystalline solids within the liquid or around the cap of the container.[2][3] Discoloration or the formation of a viscous liquid can also indicate the presence of peroxides.[2][4] However, dangerous levels of peroxides can be present without any visible signs. Therefore, regular chemical testing is crucial.

Q3: How often should I test my TPM for peroxides?

A3: The frequency of testing depends on the age and storage conditions of the TPM. A general guideline is to test opened containers of TPM at least every 12 months.[1] Unopened containers from the supplier are generally considered safe to store for up to 18 months.[1] It is also imperative to test for peroxides before any distillation or significant heating of the solvent.[1][4]

Q4: What are the recommended storage conditions for TPM to minimize peroxide formation?

A4: To minimize peroxide formation, store TPM in its original, tightly sealed, opaque container to protect it from light.[1][2] The storage area should be cool, dry, and well-ventilated, away from heat sources, ignition sources, and incompatible materials such as strong oxidizing agents.[1][5][6] Storing under an inert atmosphere, such as nitrogen, is also recommended to minimize contact with oxygen.[1]

Q5: Are there inhibitors added to TPM to prevent peroxide formation?

A5: Commercial grades of peroxide-forming solvents often contain inhibitors, such as butylated hydroxytoluene (BHT), to slow down the rate of peroxide formation. When purchasing TPM, it is advisable to select a product that contains an inhibitor.[4] However, inhibitors are consumed over time, so regular testing is still necessary.

Troubleshooting Guide

Problem Possible Cause Solution
I see crystals in my container of TPM. High concentration of peroxides has formed.Do not move or attempt to open the container. The crystals are shock-sensitive and can explode. Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[2][3]
My peroxide test strip indicates a high level of peroxides (e.g., > 30-100 ppm). Significant peroxide formation has occurred.Do not use the solvent. Avoid handling the container. Contact your EHS department for guidance on safe disposal.[4][7]
The cap on my old container of TPM is stuck. Peroxide crystals may have formed in the threads of the cap.Do not try to force the cap open. This can cause friction and lead to an explosion. Treat the container as if it contains high levels of peroxides and contact your EHS department for disposal.[4]
I need to distill TPM, what precautions should I take? Distillation can concentrate peroxides to dangerous levels.Always test for peroxides immediately before distillation. If peroxides are detected, they must be removed before proceeding. Never distill peroxide-forming solvents to dryness; always leave at least 10-20% of the liquid residue.[1][4]

Experimental Protocols

Protocol 1: Peroxide Testing using Commercial Test Strips

This protocol describes the use of commercially available peroxide test strips, which are a reliable and straightforward method for determining peroxide concentrations in TPM.

Materials:

  • Container of this compound (TPM) to be tested

  • Commercial peroxide test strips (e.g., EMQuant® Peroxide Test Strips, 0-100 ppm range)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

  • Work in a well-ventilated area or a fume hood.

  • Open the container of TPM.

  • Remove a single test strip from its packaging, avoiding touching the test pad.

  • Dip the test strip into the TPM for 1-2 seconds.

  • Remove the strip and shake off any excess liquid.

  • For organic solvents like TPM, it is often recommended to add a drop of deionized water to the test pad after the solvent has evaporated.[5]

  • Wait for the time specified in the test strip manufacturer's instructions (typically 5-15 seconds).

  • Compare the color of the test pad to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).

  • Record the date and the test result on the container label.

Protocol 2: Removal of Peroxides from TPM

This protocol should only be performed by trained personnel and with proper safety precautions in place if low levels of peroxides are detected and the solvent needs to be purified.

Materials:

  • Peroxidized this compound (TPM)

  • Activated alumina or a 5% aqueous solution of ferrous sulfate

  • Separatory funnel or chromatography column

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

  • Method A: Activated Alumina Column:

    • Pack a chromatography column with activated alumina.

    • Slowly pass the TPM through the column. The activated alumina will absorb the peroxides.

    • Collect the purified TPM.

    • Important: The absorbed peroxides on the alumina must be safely desorbed and disposed of promptly by rinsing the column with a polar solvent like methanol or water, and then disposing of the rinse safely.[1]

  • Method B: Ferrous Sulfate Wash:

    • Place the TPM in a separatory funnel.

    • Add an equal volume of a 5% aqueous ferrous sulfate solution.

    • Shake the funnel gently, periodically venting to release any pressure.

    • Allow the layers to separate, and then drain off the aqueous layer containing the neutralized peroxides.

    • Repeat the washing process if necessary.

    • The purified TPM can then be dried using a suitable drying agent.

Visual Guides

Peroxide_Management_Workflow start Handling a Container of TPM inspect Visually Inspect Container (Crystals, Discoloration, Stuck Cap) start->inspect test Test for Peroxides (Using Test Strips) inspect->test No visible issues high_peroxides > 30-100 ppm Peroxides or Visible Crystals inspect->high_peroxides Visible issues found safe_to_use < 10-30 ppm Peroxides Safe for Use test->safe_to_use Low peroxides test->high_peroxides High peroxides purify Consider Purification (e.g., Alumina Column) safe_to_use->purify If distillation is required end_use Use TPM safe_to_use->end_use dispose Contact EHS for Disposal high_peroxides->dispose end_dispose Dispose via EHS dispose->end_dispose purify->end_use

Caption: Decision workflow for handling this compound (TPM).

Peroxide_Formation_Mechanism ether TPM (R-O-R') ether_radical Ether Radical (R-O-R'•) ether->ether_radical + Initiator oxygen Oxygen (O2) light_heat Light / Heat light_heat->ether_radical radical_init Initiation peroxy_radical Peroxy Radical (R-O-R'-OO•) ether_radical->peroxy_radical + O2 propagation Propagation hydroperoxide Hydroperoxide (R-O-R'-OOH) peroxy_radical->hydroperoxide + another Ether molecule

Caption: Simplified mechanism of peroxide formation in ethers like TPM.

References

Navigating the Reactivity of Tripropylene Glycol Monopropyl Ether: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tripropylene glycol monopropyl ether (TPM) is a versatile solvent increasingly utilized in various scientific and industrial applications. However, its interaction with strong acids and bases can lead to unintended side reactions, potentially compromising experimental outcomes and product integrity. This technical support center provides a comprehensive guide to understanding and troubleshooting these side reactions, offering detailed insights into reaction mechanisms, potential degradation products, and analytical methodologies for their detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound (TPM) when exposed to strong acids?

The reaction is initiated by the protonation of the ether oxygen by the strong acid, forming a good leaving group (an alcohol). Subsequently, the halide anion (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol and forming an alkyl halide. This process can occur at any of the ether linkages within the tripropylene glycol chain.

Q2: What are the expected degradation products from the acidic cleavage of TPM?

The acidic cleavage of TPM can result in a mixture of smaller propylene glycol derivatives, propyl halides, and water. The specific products will depend on which ether bond is cleaved. For example, cleavage of the terminal ether bond could yield 1-propoxy-2-propanol and a di(propylene glycol) halide. Further cleavage of the remaining ether linkages can produce propylene glycol, dipropylene glycol, propanol, and various propyl halides.

Q3: What are the potential side reactions of TPM with strong bases?

The reactivity of TPM with strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is less defined by specific cleavage reactions under typical laboratory conditions. While safety data sheets indicate that TPM can react with strong bases and that there is a potential for runaway reactions at elevated temperatures, detailed mechanisms for ether bond cleavage are not well-documented in the literature for these conditions.[8]

It is important to note that the Williamson ether synthesis, a common method for forming ethers, involves the reaction of an alkoxide (the conjugate base of an alcohol) with an alkyl halide.[9][10][11] While this reaction is reversible in principle, the cleavage of an ether by a strong base to form an alkoxide and an alkyl halide is not a commonly observed or facile reaction under standard conditions.

However, at elevated temperatures and in the presence of very strong bases, the possibility of elimination reactions or other degradation pathways cannot be entirely ruled out, although specific products are not well-characterized.

Q4: Are there any specific conditions that accelerate the degradation of TPM?

Yes, certain conditions can accelerate the degradation of TPM:

  • Elevated Temperatures: Both acidic and potentially basic reactions are accelerated by heat.

  • Concentration of Acid/Base: Higher concentrations of strong acids or bases will increase the rate of degradation.

  • Presence of Water: For acid-catalyzed hydrolysis, the presence of water is necessary.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC). Acid- or base-catalyzed degradation of TPM.1. Verify pH: Ensure the pH of your reaction mixture is within a stable range for TPM if strong acids or bases are not intended reagents. 2. Temperature Control: Maintain the lowest effective temperature for your experiment to minimize degradation. 3. Inert Atmosphere: If oxidation is a concern, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
Changes in the physical properties of the TPM solvent (e.g., color, viscosity). Formation of degradation products.1. Purity Check: Analyze a sample of the suspect TPM using techniques like GC-MS or NMR to identify impurities. 2. Purification: If degradation is confirmed, consider purifying the TPM by distillation, though care must be taken as peroxides can form.
Inconsistent experimental results or product yields. Degradation of TPM affecting its solvent properties or reacting with reagents.1. Solvent Stability Test: Run a blank experiment with only TPM under your reaction conditions to assess its stability. 2. Alternative Solvents: If TPM is found to be unstable, consider alternative, more inert solvents for your application.

Experimental Protocols

Protocol 1: Monitoring TPM Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for detecting and identifying potential degradation products of TPM.

1. Sample Preparation:

  • Acidic Degradation: In a sealed vial, mix TPM with a known concentration of a strong acid (e.g., 1M HBr in acetic acid). Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time. Take aliquots at different time points. Neutralize the aliquots with a suitable base (e.g., sodium bicarbonate solution) and extract with an organic solvent like dichloromethane.
  • Basic Degradation: In a sealed vial, mix TPM with a known concentration of a strong base (e.g., 1M NaOH). Heat the mixture at a controlled temperature (e.g., 100°C) for a specific time. Take aliquots at different time points. Neutralize the aliquots with a suitable acid (e.g., dilute HCl) and extract with an organic solvent.

2. GC-MS Analysis:

  • Column: Use a non-polar or mid-polar capillary column suitable for separating volatile and semi-volatile organic compounds.
  • Injection: Inject a small volume (e.g., 1 µL) of the extracted sample.
  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.
  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-500.
  • Data Analysis: Identify peaks corresponding to TPM and any new peaks that appear over time. Use the mass spectra to identify the degradation products by comparing them to spectral libraries (e.g., NIST).

Visualizing Reaction Pathways

Acidic Cleavage of an Ether Linkage in TPM (S(_N)2 Mechanism)

Acidic_Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN2) TPM_Ether R-O-R' (TPM Ether) HBr H-Br TPM_Ether->HBr Lone pair attacks H Protonated_Ether R-O(H+)-R' Br_ion Br⁻ HBr->Br_ion Cleavage of H-Br bond Protonated_Ether2 R-O(H+)-R' Br_ion2 Br⁻ Products R-Br + R'-OH Protonated_Ether2->Products Cleavage of C-O bond Br_ion2->Protonated_Ether2 Backside attack on C

Caption: S(_N)2 mechanism for the acidic cleavage of a TPM ether linkage.

Logical Workflow for Troubleshooting TPM Stability

Troubleshooting_Workflow Start Experiment with TPM shows unexpected results Check_Conditions Review experimental conditions (pH, Temp) Start->Check_Conditions Is_Extreme_pH Is pH strongly acidic or basic? Check_Conditions->Is_Extreme_pH Analyze_TPM Analyze TPM for degradation products (GC-MS, NMR) Is_Extreme_pH->Analyze_TPM Yes End_Stable TPM is stable under these conditions Is_Extreme_pH->End_Stable No Degradation_Confirmed Degradation confirmed? Analyze_TPM->Degradation_Confirmed Modify_Conditions Modify conditions (lower temp, inert atm) Degradation_Confirmed->Modify_Conditions Yes Degradation_Confirmed->End_Stable No Modify_Conditions->Analyze_TPM Consider_Alternative Consider alternative solvent Modify_Conditions->Consider_Alternative End_Unstable TPM is unstable, use alternative Consider_Alternative->End_Unstable

Caption: Troubleshooting workflow for investigating TPM instability.

This technical support guide provides a foundational understanding of the potential side reactions of this compound with strong acids and bases. For further in-depth analysis and specific quantitative data, it is recommended to perform stability studies under your precise experimental conditions.

References

"Optimizing reaction temperature and time in Tripropylene glycol monopropyl ether"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tripropylene Glycol Monopropyl Ether Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is designed to help optimize reaction temperature and time, and to address common challenges encountered during the experimental process.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Ineffective Catalyst: The base (e.g., sodium hydroxide, potassium hydroxide) may be old, hydrated, or of insufficient quantity. 2. Low Reaction Temperature: The reaction rate is highly dependent on temperature. Insufficient heat will result in a slow or stalled reaction. 3. Short Reaction Time: The reaction may not have had enough time to proceed to completion. 4. Presence of Water: Water will react with the strong base, neutralizing it and preventing the deprotonation of n-propanol.1. Use fresh, anhydrous base. Ensure the correct stoichiometric amount is used. 2. Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or GC. A typical starting point is 100-120°C. 3. Extend the reaction time, taking aliquots periodically to monitor for product formation. 4. Ensure all reactants and solvents are anhydrous. Use dry solvents and freshly opened reagents.
Formation of Multiple Byproducts 1. High Reaction Temperature: Elevated temperatures can lead to side reactions, such as the formation of isomers or polymers of propylene oxide. 2. Incorrect Stoichiometry: An excess of propylene oxide can lead to the formation of higher molecular weight glycol ethers. 3. Isomerization: Propylene oxide can open in two different ways, leading to the formation of a primary and a secondary alcohol.1. Reduce the reaction temperature. While a higher temperature increases the reaction rate, it can also decrease selectivity. A temperature range of 100-150°C is generally recommended.[1] 2. Carefully control the stoichiometry of the reactants. A slight excess of n-propanol is often used to ensure complete consumption of the propylene oxide. 3. While difficult to control completely, using a strong base catalyst favors the formation of the secondary alcohol isomer.
Product is Difficult to Purify 1. Incomplete Reaction: The presence of unreacted starting materials can complicate purification. 2. Formation of High-Boiling Point Impurities: Side reactions can produce impurities with boiling points close to that of the desired product.1. Before workup, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., GC, TLC). 2. Utilize fractional distillation under reduced pressure to separate the desired product from impurities with close boiling points. The boiling point of this compound is approximately 261°C at atmospheric pressure.[2]
Reaction is Too Exothermic/Runaway Reaction 1. Rapid Addition of Propylene Oxide: The reaction of propylene oxide with an alcohol is exothermic.[3] Rapid addition can lead to a dangerous increase in temperature and pressure. 2. Insufficient Cooling: The reaction vessel may not be adequately cooled to dissipate the heat generated.1. Add the propylene oxide dropwise or via a syringe pump over an extended period to control the reaction rate and temperature. 2. Ensure the reaction is conducted in a well-ventilated fume hood with appropriate cooling (e.g., an ice bath or a cooling mantle) and a temperature monitoring system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal reaction temperature is a balance between reaction rate and selectivity. A temperature range of 100-150°C is generally recommended for the synthesis of tripropylene glycol ethers.[1] It is advisable to start at a lower temperature (e.g., 100°C) and gradually increase it while monitoring the reaction progress.

Q2: How does reaction time affect the yield of the product?

A2: Reaction time is another critical parameter. Generally, increasing the reaction time will lead to a higher conversion of starting materials and a higher yield of the desired product, up to a certain point. For similar reactions, a reaction time of 3 to 5 hours is often sufficient.[1][4] It is recommended to monitor the reaction by an appropriate analytical method (e.g., GC or TLC) to determine when the reaction has reached completion.

Q3: What is the role of the catalyst in this reaction?

A3: A strong base, such as sodium hydroxide or potassium hydroxide, is typically used as a catalyst. Its role is to deprotonate the n-propanol to form the more nucleophilic propoxide anion. This anion then attacks the propylene oxide in a nucleophilic ring-opening reaction, which is a key step in the formation of the ether linkage.

Q4: What are the common side reactions to be aware of?

A4: The primary side reaction is the formation of isomers. Since propylene oxide is an unsymmetrical epoxide, the incoming nucleophile (propoxide) can attack either of the two carbon atoms of the epoxide ring, leading to the formation of a primary alcohol or a secondary alcohol isomer. Additionally, at higher temperatures, propylene oxide can polymerize. The formation of di- and tetra-propylene glycol ethers can also occur if the stoichiometry is not carefully controlled.

Q5: How can I minimize the formation of byproducts?

A5: To minimize byproducts, it is crucial to control the reaction conditions carefully. Use a slight excess of n-propanol to ensure all the propylene oxide reacts. Maintain a controlled temperature, as high temperatures can promote side reactions. The slow, dropwise addition of propylene oxide can also help to control the exothermicity of the reaction and minimize unwanted side reactions.

Data Presentation

The following table summarizes the expected trend in product yield based on the optimization of reaction temperature and time for the synthesis of a similar compound, Propylene Glycol Methyl Ether. This data should be used as a guideline for the optimization of this compound synthesis.

Reaction Temperature (°C)Reaction Time (hours)Expected Product Yield (%)
903Moderate
1101Moderate-High
1103High
1105High (with potential for increased byproducts)
1303High (with a higher risk of side reactions)

Note: This data is extrapolated from the synthesis of a related glycol ether and is intended for illustrative purposes.[4] Optimal conditions for this compound may vary.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • n-Propanol

  • Propylene oxide

  • Sodium hydroxide (or potassium hydroxide) pellets

  • Anhydrous diethyl ether (or other suitable solvent)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a thermometer. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the flask, add n-propanol and the sodium hydroxide pellets. Heat the mixture to the desired reaction temperature (e.g., 110°C) with stirring until the sodium hydroxide is dissolved.

  • Addition of Propylene Oxide: Slowly add the propylene oxide dropwise from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for the desired reaction time (e.g., 3-5 hours). Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent).

  • Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. The boiling point of this compound is approximately 261°C.[2]

Visualizations

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add n-Propanol & Catalyst (e.g., NaOH) setup->reagents heat Heat to Reaction Temperature (e.g., 110°C) reagents->heat add_po Slowly Add Propylene Oxide (1-2 hours) heat->add_po react Maintain Temperature & Stir (3-5 hours) add_po->react monitor Monitor Reaction Progress (GC/TLC) react->monitor workup Cool & Quench Reaction monitor->workup extract Extract with Organic Solvent workup->extract dry Dry & Concentrate extract->dry purify Purify by Fractional Distillation dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_temp Is Reaction Temperature in 100-150°C range? start->check_temp Yes check_time Is Reaction Time Sufficient (3-5h)? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_catalyst Is Catalyst Active & Anhydrous? check_time->check_catalyst Yes increase_time Increase Reaction Time check_time->increase_time No use_fresh_catalyst Use Fresh, Anhydrous Catalyst check_catalyst->use_fresh_catalyst No failure Still Low Yield (Consult Further) check_catalyst->failure Yes success Yield Improved increase_temp->success increase_time->success use_fresh_catalyst->success

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Removal of Tripropylene Glycol Monopropyl Ether (TPM) from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of Tripropylene glycol monopropyl ether (TPM) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPM) and why is it challenging to remove?

This compound (TPM) is a high-boiling point, water-soluble organic solvent. Its high boiling point makes it difficult to remove by simple evaporation or distillation at atmospheric pressure, especially when the desired product is heat-sensitive. Its water solubility can also complicate aqueous work-ups if not performed correctly.

Q2: What are the primary methods for removing TPM from a reaction mixture?

The most common methods for removing TPM are:

  • Vacuum Distillation (or Rotary Evaporation under high vacuum): This is the preferred method for separating TPM from non-volatile or significantly less volatile compounds. By reducing the pressure, the boiling point of TPM is lowered, allowing for its removal at a lower temperature.

  • Liquid-Liquid Extraction: This technique is useful for partitioning TPM into a solvent in which it is highly soluble, while the desired product remains in a separate, immiscible phase.

  • Flash Chromatography: This method can be employed to separate the desired compound from TPM based on their differential adsorption to a stationary phase.

Q3: What are the key physical properties of TPM that I should consider?

Understanding the physical properties of TPM is crucial for selecting and optimizing a removal method.

PropertyValueReference
Molecular Weight 234.33 g/mol [1]
Boiling Point (atmospheric pressure) 261 °C[1]
Boiling Point (under vacuum) 100 °C at 2 mm Hg[2]
Density 0.935 g/mL at 25 °C[1]
Solubility in Water Soluble[1]
Flash Point 113 °C (closed cup)[1]

Troubleshooting Guides

Vacuum Distillation / Rotary Evaporation

Q: I am trying to remove TPM using a rotary evaporator, but it's not coming off. What should I do?

A: This is a common issue due to TPM's high boiling point. Here are several troubleshooting steps:

  • Increase the Bath Temperature: Carefully increase the temperature of the water or oil bath. Be mindful of the thermal stability of your desired compound.

  • Improve the Vacuum: Ensure your vacuum pump is pulling a sufficiently low pressure. A high vacuum is necessary to significantly lower the boiling point of TPM. Check all connections for leaks.

  • Increase the Surface Area: A larger flask or a flask with a wider bottom can increase the surface area for evaporation.

  • Consider Azeotropic Removal: Adding a lower boiling point solvent that forms an azeotrope with TPM, such as toluene, can sometimes facilitate its removal. Co-evaporation with a solvent like heptane can also be effective.

Experimental Protocol: Vacuum Distillation of TPM

  • Setup:

    • Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and stars.

    • Use a heating mantle with a stirrer or a stirring hot plate with an oil bath for even heating.

    • Place a stir bar in the distillation flask.

    • Grease all joints to ensure a good seal.

  • Procedure:

    • Transfer the reaction mixture to the distillation flask.

    • Begin stirring the mixture.

    • Slowly apply vacuum to the system.

    • Once the desired vacuum is reached, gradually heat the mixture.

    • Collect the distilled TPM in the receiving flask.

    • Monitor the temperature of the vapor to ensure it corresponds to the expected boiling point of TPM at the applied pressure.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the system to cool under vacuum.

    • Slowly reintroduce an inert gas (e.g., nitrogen or argon) to the system before turning off the vacuum pump.

Diagram: Troubleshooting Workflow for Vacuum Distillation of TPM

G start TPM not removed by rotary evaporation check_temp Is the bath temperature high enough? start->check_temp increase_temp Increase bath temperature (cautiously) check_temp->increase_temp No check_vacuum Is the vacuum pressure low enough? check_temp->check_vacuum Yes check_product_stability Is the product heat-sensitive? increase_temp->check_product_stability improve_vacuum Check for leaks, use a better pump check_vacuum->improve_vacuum No success TPM successfully removed check_vacuum->success Yes consider_azeotrope Consider azeotropic removal (e.g., with toluene) improve_vacuum->consider_azeotrope check_product_stability->check_vacuum No failure Consider alternative method (e.g., extraction) check_product_stability->failure Yes consider_azeotrope->success

Caption: Troubleshooting logic for TPM removal by vacuum distillation.

Liquid-Liquid Extraction

Q: I am performing a liquid-liquid extraction to remove TPM, but I am getting an emulsion. How can I resolve this?

A: Emulsion formation is a common problem when performing liquid-liquid extractions, especially with polar solvents like TPM. Here are some solutions:

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion and improve the separation of the layers.[3]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.[3]

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool.

  • Centrifugation: If the volume is small enough, centrifuging the mixture can help to separate the layers.[3]

Q: How do I choose the right solvent for extracting TPM?

A: The choice of extraction solvent is critical for successful separation. Here are some guidelines:

  • Immiscibility: The extraction solvent must be immiscible with the solvent of your reaction mixture (often water or another polar solvent).

  • Solubility of TPM: TPM should be highly soluble in the extraction solvent. Since TPM is a polar molecule, polar aprotic solvents can be effective. However, for extraction from an aqueous phase, a less polar, water-immiscible solvent is needed.

  • Solubility of Your Product: Your desired product should have low solubility in the extraction solvent to remain in the original phase.

  • Volatility: The extraction solvent should have a lower boiling point than your desired product to allow for its easy removal after the extraction.

Solubility of TPM in Common Solvents (Qualitative)

SolventMiscibility/Solubility
Water Soluble
Methanol Miscible
Ethanol Miscible
Acetone Miscible
Ethyl Acetate Soluble
Dichloromethane Soluble
Toluene Soluble
Hexane Sparingly soluble

Experimental Protocol: Liquid-Liquid Extraction of TPM

  • Preparation:

    • Choose an appropriate extraction solvent based on the solubility of your compound and TPM.

    • Ensure you have a separatory funnel of an appropriate size.

  • Procedure:

    • Transfer the reaction mixture to the separatory funnel.

    • Add the extraction solvent.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

    • Place the funnel in a ring stand and allow the layers to separate.

    • Drain the lower layer.

    • Collect the desired layer containing your product.

    • Repeat the extraction process with fresh extraction solvent to maximize the removal of TPM.

  • Work-up:

    • Wash the organic layer containing your product with brine to remove any residual water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the extraction solvent by rotary evaporation.

Diagram: Decision Tree for Selecting a TPM Removal Method

G start Start: Need to remove TPM product_stability Is the product thermally stable? start->product_stability product_volatility Is the product non-volatile? product_stability->product_volatility Yes solubility_check Are product and TPM soluble in different immiscible solvents? product_stability->solubility_check No vacuum_distillation Use Vacuum Distillation / High-Vacuum Rotary Evaporation product_volatility->vacuum_distillation Yes product_volatility->solubility_check No extraction Use Liquid-Liquid Extraction chromatography Consider Flash Chromatography solubility_check->extraction Yes solubility_check->chromatography No

Caption: Decision-making process for TPM removal method selection.

Flash Chromatography

Q: Can I use flash chromatography to remove TPM?

A: Yes, flash chromatography can be an effective method for removing TPM, especially if your desired compound has a different polarity. Since TPM is a polar solvent, it will likely have a strong interaction with a polar stationary phase like silica gel.

General Guidance for Flash Chromatography:

  • Stationary Phase: Normal-phase silica gel is a good starting point.

  • Mobile Phase: A less polar solvent system in which your compound is soluble but TPM is less mobile will be effective. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) can be used to first elute your less polar product, leaving the more polar TPM on the column to be washed off later.

  • Detection: Monitor the fractions using an appropriate technique (e.g., TLC with a suitable stain, UV detection if your compound is chromophoric) to identify the fractions containing your purified product.

This technical support guide provides a starting point for addressing common challenges associated with the removal of this compound from reaction mixtures. For more specific issues, it is always recommended to consult detailed experimental procedures and safety data sheets.

References

Navigating Chemical Compatibility: A Guide for Tripropylene Glycol Monomethyl Ether (TPM)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Tripropylene glycol monomethyl ether (TPM), understanding its chemical compatibility is paramount to ensuring experimental success and laboratory safety. This technical support center provides essential troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the incompatibility of TPM with various reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of Tripropylene glycol monomethyl ether (TPM)?

A: TPM is incompatible with a range of reagents, primarily strong oxidizing agents, strong acids, strong bases, and certain metals.[1][2][3] Contact with these substances can lead to hazardous reactions.

Q2: What happens when TPM comes into contact with strong oxidizing agents?

A: TPM can react violently with strong oxidizing agents.[1][3] This can result in a rapid increase in temperature and pressure, potentially leading to a fire or explosion. Ignition may occur upon contact with materials like nitrates, oxidizing acids, and chlorine bleaches.

Q3: Can I mix TPM with strong acids?

A: No, it is not recommended. TPM is reactive with strong acids.[1][2]

Q4: What are the risks of mixing TPM with strong bases?

A: In the presence of strong bases, especially at elevated temperatures, there is a potential for runaway reactions.[4]

Q5: Are there any metals that should be avoided with TPM?

A: Yes. Contact with aluminum should be avoided as it may result in the release of hydrogen gas, and TPM can corrode scratched aluminum surfaces.[4] Additionally, TPM may cause discoloration in mild steel and copper containers; therefore, lined containers, glass, or stainless steel are preferred for storage and handling.[4]

Q6: Does TPM react with other substance types?

A: Yes. TPM may also react with alkali metals, nitrides, and other strong reducing agents, potentially generating flammable and/or toxic gases.[1][3] It can also initiate the polymerization of isocyanates and epoxides.[1][3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential incompatibility issues during your experiments.

Issue 1: Unexpected temperature increase or gas evolution after adding a reagent to TPM.

  • Immediate Action: Cease the addition of the reagent immediately. If safe to do so, remove the heat source and ensure adequate ventilation.

  • Identify the Reagent: Determine if the added reagent is a strong oxidizing agent, strong acid, strong base, or a reactive metal.

  • Consult the Incompatibility Chart: Refer to the summary table below for known incompatibilities.

  • Solution: If an incompatibility is confirmed, the experimental protocol needs to be revised to avoid direct mixing. Consider using a different solvent or an intermediate reaction step with a compatible reagent.

Issue 2: Discoloration of the reaction mixture or storage container.

  • Identify the Container Material: Check if the container is made of mild steel or copper.

  • Observation: A yellowish or brownish tint may indicate a reaction with the container material.

  • Solution: Transfer the TPM to a more compatible container, such as one made of glass, stainless steel, or a lined container.[4] For future experiments, ensure all equipment in contact with TPM is made of compatible materials.

Summary of Incompatibilities

Incompatible Reagent ClassPotential HazardRecommendations
Strong Oxidizing Agents Violent reaction, potential for fire and explosion.[1][3]Avoid all contact. Use alternative, non-oxidizing reagents.
Strong Acids Reacts with TPM.[1][2]Use in separate, controlled steps. Avoid direct mixing.
Strong Bases Potential for runaway reactions at elevated temperatures.[4]Avoid high temperatures when strong bases are present.
Aluminum Corrosion and release of hydrogen gas.[4]Do not use aluminum containers or equipment.
Mild Steel & Copper Discoloration of the solvent.[4]Use glass, stainless steel, or lined containers.
Alkali Metals, Nitrides, Strong Reducing Agents Generation of flammable and/or toxic gases.[1][3]Avoid direct contact.
Isocyanates & Epoxides May initiate polymerization.[1][3]Use with caution and under controlled conditions.

Experimental Protocol: Visual Inspection for Material Compatibility

Objective: To visually assess the compatibility of TPM with various container materials over time.

Materials:

  • Tripropylene glycol monomethyl ether (TPM)

  • Small sample vials of various materials (e.g., mild steel, copper, aluminum, stainless steel, glass)

  • Parafilm or appropriate vial caps

Methodology:

  • Place a small coupon or a few shavings of the test material into its respective labeled vial.

  • Add a sufficient amount of TPM to each vial to partially submerge the material.

  • Seal the vials to prevent evaporation and contamination.

  • Store the vials at ambient and, if applicable and safe, elevated temperatures.

  • Visually inspect the vials daily for the first week and then weekly for a month.

  • Record any changes in the appearance of the TPM (e.g., discoloration) or the material (e.g., corrosion, gas bubble formation).

Logical Workflow for Handling TPM

TPM_Compatibility_Workflow cluster_incompatible Incompatible Reagent Identified start Start: Planning Experiment with TPM check_reagents Identify all reagents to be mixed with TPM start->check_reagents is_incompatible Is any reagent a known incompatible substance? (Strong Oxidizer, Acid, Base, etc.) check_reagents->is_incompatible revise_protocol Revise Experimental Protocol: - Use alternative solvent - Isolate reaction steps - Choose compatible materials is_incompatible->revise_protocol Yes proceed_safely Proceed with Experiment using appropriate PPE and engineering controls is_incompatible->proceed_safely No consult_sds Consult Safety Data Sheet (SDS) for specific handling advice revise_protocol->consult_sds consult_sds->check_reagents end End of Experiment proceed_safely->end

Caption: Workflow for assessing TPM reagent compatibility.

Decision Tree for Troubleshooting Unexpected Reactions

Troubleshooting_Decision_Tree cluster_incompatible_action Incompatible Reagent Confirmed start Unexpected Reaction Observed (e.g., heat, gas, color change) stop_reaction Stop Reagent Addition & Ensure Ventilation start->stop_reaction identify_reagent Identify Last Added Reagent stop_reaction->identify_reagent check_incompatibility Is the reagent a known TPM incompatible? identify_reagent->check_incompatibility quench_safely Safely Quench Reaction (if necessary and feasible) check_incompatibility->quench_safely Yes investigate_further Investigate Other Causes: - Contamination - Reagent degradation - Incorrect concentration check_incompatibility->investigate_further No modify_protocol Modify Future Experimental Protocol quench_safely->modify_protocol document_findings Document Observations and Protocol Changes modify_protocol->document_findings investigate_further->document_findings

Caption: Decision tree for troubleshooting unexpected TPM reactions.

References

Technical Support Center: Controlling Reaction Exotherms in Tripropylene Glycol Monopropyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing reaction exotherms when working with Tripropylene Glycol Monopropyl Ether (TPM). The following information is designed to help you anticipate, control, and mitigate potential thermal hazards in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPM) and what are its primary reactive hazards?

A1: this compound, commonly referred to as Tripropylene Glycol Monomethyl Ether (TPM), is a colorless liquid with a mild, ether-like odor.[1][2] It is a versatile solvent used in various applications, including coatings, cleaners, and as a chemical intermediate.[3] The primary reactive hazards associated with TPM are:

  • Exothermic Reactions: TPM can react violently with strong oxidizing agents, strong acids (e.g., nitric acid, sulfuric acid), and strong bases.[1][4][5] These reactions can generate significant heat, leading to a rapid increase in temperature and pressure.

  • Peroxide Formation: Like many ethers, TPM can form explosive peroxides upon exposure to air and light, particularly when concentrated during processes like distillation.[1][4]

  • Polymerization: TPM may initiate the polymerization of isocyanates and epoxides, which can be highly exothermic.[1][5]

Q2: What are the signs of a potential runaway reaction?

A2: A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal. Key indicators include:

  • A sudden, unexpected increase in reaction temperature that does not stabilize with standard cooling.

  • A rapid rise in pressure within the reaction vessel.

  • Noticeable changes in the physical appearance of the reaction mixture, such as color change, bubbling, or fuming.

  • Boiling of the solvent, even with cooling applied.

Q3: What immediate steps should I take if I suspect a runaway reaction?

A3: If you suspect a runaway reaction, prioritize personal safety above all else.

  • Alert others: Immediately inform colleagues and your supervisor.

  • Activate emergency cooling: If available and safe to do so, apply maximum cooling to the reactor.

  • Stop reactant addition: Immediately cease the addition of any further reagents.

  • Prepare for evacuation: Be ready to evacuate the area if the situation escalates. Do not attempt to contain a reaction that is visibly out of control.

  • Emergency Quenching: If a pre-determined and tested quenching procedure is in place and can be executed safely, proceed with caution.

Troubleshooting Guide: Exotherm Control Failure

Issue Potential Cause Troubleshooting Steps
Unexpectedly high exotherm during reactant addition 1. Reactant addition rate is too high.2. Cooling system is not efficient enough.3. Concentration of reactants is higher than specified.4. Incorrect starting temperature.1. Immediately stop the addition of the reactant.2. Increase the cooling rate or lower the coolant temperature.3. Verify the concentration of all reagents.4. Ensure the initial temperature of the reaction mixture is correct before starting the addition.
Temperature continues to rise after reactant addition is stopped 1. The reaction has reached a critical point of self-acceleration (thermal runaway).2. Insufficient cooling capacity for the scale of the reaction.3. Agitation has failed, leading to localized "hot spots".1. Prepare for an emergency shutdown and potential evacuation.2. If a safe quenching procedure is established, implement it immediately.3. Verify that the stirrer is functioning correctly. If not, do not attempt to restart it as this could trigger a violent, delayed reaction.
Pressure increase in a sealed or vented vessel 1. The reaction is producing gaseous byproducts at a high rate.2. The solvent is boiling due to the exotherm.3. The venting system is inadequate or blocked.1. Ensure the venting system is clear and functioning.2. Apply emergency cooling to reduce the temperature and pressure.3. Do not exceed the pressure rating of the vessel.

Quantitative Data

Parameter Value/Range (Analogous Compounds) Significance for Exotherm Control
Heat of Reaction (ΔHrxn) with Strong Acids/Bases Can be highly exothermic, similar to other alcohol/ether reactions. For example, the neutralization of a strong acid with a strong base can be in the range of -55 to -60 kJ/mol.A high negative value indicates a large amount of heat will be released. This information is crucial for designing an adequate cooling system.
Heat of Decomposition (ΔHdecomp) of Peroxides Can be highly energetic and unpredictable.Peroxide contamination can significantly increase the risk of a runaway reaction, especially upon heating.
Specific Heat Capacity (Cp) of TPM Not readily available. For similar glycol ethers, it is typically in the range of 2-3 J/g·K.A higher specific heat capacity means the substance can absorb more heat for a given temperature increase, which can provide a slight buffer against rapid temperature spikes.
Typical Onset Temperature for Decomposition of Glycol Ether Peroxides Can be as low as 80-100 °C, but is highly dependent on the specific peroxide and contaminants.This is the temperature at which the peroxides can start to decompose exothermically. It is critical to keep the reaction temperature well below this, especially during distillations.

Experimental Protocols

Protocol 1: Safely Performing a Potentially Exothermic Reaction with TPM

This protocol outlines a general procedure for conducting a reaction where an exotherm is anticipated.

1. Pre-Reaction Safety Assessment:

  • Conduct a thorough literature search for the specific reaction or analogous reactions to understand potential hazards.
  • Perform a risk assessment, considering the potential for thermal runaway, gas evolution, and peroxide formation.
  • Calculate the theoretical maximum temperature rise (adiabatic temperature rise) based on the expected heat of reaction and the heat capacity of the reaction mixture.
  • Ensure all necessary safety equipment is available and in working order, including a cooling system, emergency quench materials, and personal protective equipment (PPE).

2. Reaction Setup:

  • Use a reaction vessel of appropriate size and material. For reactions with strong acids, borosilicate glass is generally suitable.
  • Equip the reactor with a mechanical stirrer, a temperature probe (thermocouple), a reflux condenser, and an addition funnel for controlled reactant delivery.
  • Ensure the cooling system (e.g., an ice bath, cryostat) has sufficient capacity to handle the expected heat load. The cooling coils or jacket should have a large surface area in contact with the reaction mixture.
  • For reactions sensitive to air or that may produce flammable gases, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

3. Controlled Reactant Addition:

  • Cool the initial reaction mixture containing TPM to the desired starting temperature before adding the reactive reagent.
  • Add the reactive reagent slowly and in a controlled manner using the addition funnel.
  • Monitor the internal temperature of the reaction closely throughout the addition. The rate of addition should be adjusted to maintain the desired temperature range. A good rule of thumb is to not let the internal temperature rise more than 5-10 °C above the coolant temperature.

4. Monitoring and Control:

  • Continuously monitor the reaction temperature, pressure (if applicable), and visual appearance.
  • If the temperature begins to rise uncontrollably, immediately stop the addition of the reactant and increase cooling.

5. Work-up and Quenching:

  • After the reaction is complete, cool the mixture to a safe temperature before proceeding with the work-up.
  • If necessary, quench any remaining reactive reagents by slowly adding a suitable quenching agent (see Protocol 2).

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol should only be attempted if a pre-planned and tested procedure is in place and the situation is deemed controllable.

1. Choice of Quenching Agent:

  • The ideal quenching agent should react quickly with the runaway reactants to stop the exotherm, be non-reactive with the solvent and desired product, and not produce a large amount of gas.
  • For runaway reactions involving strong acids, a weak base solution (e.g., sodium bicarbonate) can be used, but be aware of significant gas evolution (CO2).
  • For reactions involving strong bases, a weak acid solution (e.g., acetic acid) may be appropriate.
  • In some cases, a large volume of a cold, inert solvent can be used to dilute the reactants and absorb heat.

2. Quenching Procedure:

  • Prioritize personal safety. Wear appropriate PPE and have an escape route planned.
  • If possible, add the quenching agent via an addition funnel to control the rate of addition. A rapid, uncontrolled addition of the quenching agent can sometimes worsen the situation.
  • Monitor the temperature and pressure closely during the quenching process.
  • Be prepared for a rapid release of gas. Ensure adequate ventilation.

Visualizations

Exotherm_Control_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_response Response Phase Risk_Assessment Conduct Risk Assessment (Literature, Calorimetry) Select_Equipment Select Appropriate Reactor & Cooling System Risk_Assessment->Select_Equipment Prepare_Reagents Prepare & Verify Reactant Concentrations Select_Equipment->Prepare_Reagents Start_Reaction Start Reaction at Controlled Temperature Prepare_Reagents->Start_Reaction Controlled_Addition Controlled Addition of Reactants Start_Reaction->Controlled_Addition Monitor_Parameters Continuously Monitor Temperature & Pressure Monitor_Parameters->Controlled_Addition Exotherm_Detected Exotherm Detected (Temp/Pressure Spike) Monitor_Parameters->Exotherm_Detected Controlled_Addition->Monitor_Parameters Feedback Loop Stop_Addition Stop Reactant Addition Exotherm_Detected->Stop_Addition Increase_Cooling Increase Cooling Stop_Addition->Increase_Cooling Assess_Situation Assess Situation Increase_Cooling->Assess_Situation Assess_Situation->Monitor_Parameters Situation Controlled Quench_Reaction Initiate Emergency Quenching (if safe) Assess_Situation->Quench_Reaction Runaway Imminent Evacuate Evacuate Area Assess_Situation->Evacuate Uncontrollable Quench_Reaction->Evacuate If unsuccessful

Caption: Workflow for controlling exothermic reactions.

Peroxide_Management_Pathway Receive_TPM Receive TPM Date_and_Store Date and Store Properly (Cool, Dark, Inert Atm.) Receive_TPM->Date_and_Store Periodic_Testing Periodic Peroxide Testing Date_and_Store->Periodic_Testing Use_in_Reaction Use in Reaction Periodic_Testing->Use_in_Reaction Dispose Dispose of as Hazardous Waste Periodic_Testing->Dispose Expired or High Peroxides Distillation Distillation/Concentration Use_in_Reaction->Distillation Test_Before_Use Test for Peroxides Before Use Distillation->Test_Before_Use CRITICAL STEP Peroxides_Present Peroxides Detected? Test_Before_Use->Peroxides_Present Peroxides_Present->Use_in_Reaction No Remove_Peroxides Remove Peroxides (e.g., Alumina Column) Peroxides_Present->Remove_Peroxides Yes Remove_Peroxides->Use_in_Reaction

Caption: Decision pathway for managing peroxide formation in TPM.

References

Technical Support Center: Preventing Phase Separation in Tripropylene Glycol Monopropyl Ether (TPM)-Based Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tripropylene glycol monopropyl ether (TPM)-based formulations. The information is designed to help you diagnose and prevent phase separation in your experiments.

Troubleshooting Guide

Issue: My TPM-based solution has become cloudy or has separated into distinct layers.

This is a common indication of phase separation. The temperature at which this occurs is known as the "cloud point." Here’s a step-by-step guide to troubleshoot this issue:

Question 1: At what temperature did the phase separation occur?

Understanding the temperature at which your system becomes unstable is the first step. If the separation happens upon cooling, you may have an Upper Critical Solution Temperature (UCST) system. If it occurs upon heating, it is a Lower Critical Solution Temperature (LCST) system, which is more common for glycol ethers in aqueous solutions.

Question 2: What are the components of your formulation?

The interaction between TPM, your active pharmaceutical ingredient (API), water, and any other excipients is critical. Incompatibility between hydrophilic and hydrophobic components is a primary cause of phase separation.[1]

Logical Troubleshooting Flow

The following diagram illustrates a logical workflow for troubleshooting phase separation in TPM-based systems.

G cluster_diagnosis Diagnosis cluster_resolution Resolution A Phase Separation Observed (Cloudiness/Layering) B Identify System Components (API, TPM, Water, Excipients) A->B C Determine Cloud Point (See Experimental Protocol) B->C D Review Component Compatibility (Hansen Solubility Parameters) C->D E Hypothesize Cause D->E F Modify Formulation E->F E->F Potential Causes: - Ingredient Incompatibility - Incorrect Viscosity - Temperature Effects G Evaluate Stability F->G H Solution Stable? G->H I Yes: Finalize Formulation H->I Yes J No: Re-evaluate and Modify H->J No J->F

Caption: Troubleshooting workflow for phase separation.

Question 3: Have you considered the use of co-solvents or surfactants?

  • Co-solvents: Adding a suitable co-solvent can increase the overall solvency of the system and prevent phase separation. The choice of co-solvent is critical and depends on the properties of your API and TPM.

  • Surfactants: Surfactants can stabilize emulsions by reducing the interfacial tension between immiscible liquids. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is a key parameter to consider for selecting the appropriate one.[1]

Question 4: Is the viscosity of your formulation optimized?

Low viscosity can sometimes contribute to phase separation by allowing components to move and coalesce more freely. Increasing the viscosity with a suitable agent can enhance stability.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPM)?

This compound is a colorless liquid with a mild odor. It is soluble in water and is used as a solvent and coupling agent in a variety of applications.[2]

Q2: What causes phase separation in TPM-based systems?

Phase separation, often observed as cloudiness, occurs when the components of a solution are no longer completely miscible. This can be triggered by:

  • Temperature changes: Many glycol ether solutions exhibit a lower critical solution temperature (LCST), meaning they phase-separate upon heating.

  • Ingredient incompatibility: A mismatch in the polarity and solubility parameters of the formulation components.[1]

  • Concentration effects: The concentration of the API or other components may exceed their solubility limit in the TPM-based solvent system.

  • Insufficient mixing: Inadequate homogenization during preparation can lead to localized areas of high concentration and subsequent phase separation.[1]

Q3: How can I prevent phase separation?

Several strategies can be employed to prevent phase separation:

  • Formulation Optimization:

    • Co-solvent Addition: Introduce a co-solvent that is miscible with both TPM and the other components of your system.

    • Surfactant Addition: For emulsion systems, select a surfactant with an appropriate HLB value to ensure stability.

    • Viscosity Modification: Increase the viscosity of the formulation using a suitable thickening agent.[1]

  • Process Control:

    • Temperature Control: Maintain the temperature of your system outside of the range where phase separation occurs.

    • Homogenization: Ensure thorough mixing to achieve a uniform distribution of all components.

Q4: How do I choose an appropriate co-solvent?

Hansen Solubility Parameters for Tripropylene Glycol Monomethyl Ether

ParameterδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Value (MPa½) 16.225.938.27

Data sourced from multiple references.

To use this table, you would look for co-solvents with HSP values that are close to those of TPM and your API.

Experimental Protocols

Protocol 1: Determination of Cloud Point

This protocol outlines a method for determining the temperature at which a TPM-based solution becomes cloudy, indicating the onset of phase separation.

Materials:

  • TPM-based formulation

  • Temperature-controlled water bath or heating block

  • Calibrated thermometer or temperature probe

  • Clear glass vials or test tubes

  • Light source and a dark background for visual observation (or a spectrophotometer)

Procedure:

  • Place a sample of your TPM-based formulation into a clear glass vial.

  • Place the vial in the temperature-controlled bath or block.

  • Slowly heat the sample at a constant rate (e.g., 1°C per minute).

  • Continuously observe the sample against a dark background with a light source.

  • The temperature at which the solution first shows any sign of turbidity or cloudiness is the cloud point.

  • For more precise measurements, a spectrophotometer can be used to monitor the transmittance of light through the sample as the temperature is increased. The cloud point is the temperature at which a significant drop in transmittance is observed.

  • To confirm the reversibility of the phase separation, slowly cool the sample and observe the temperature at which the solution becomes clear again.

Experimental Workflow for Cloud Point Determination

G A Prepare Sample in Vial B Place in Temperature- Controlled Bath A->B C Heat at a Constant Rate B->C D Visually Observe for Cloudiness C->D E Record Cloud Point Temperature D->E F Cool Sample to Confirm Reversibility E->F

Caption: Workflow for determining the cloud point.

Protocol 2: Evaluating the Efficacy of Co-solvents

This protocol describes how to systematically test different co-solvents to prevent phase separation.

Materials:

  • TPM-based formulation exhibiting phase separation

  • A selection of potential co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol)

  • Equipment for cloud point determination (as described in Protocol 1)

  • Volumetric glassware for accurate preparation of formulations

Procedure:

  • Prepare a series of formulations containing your original TPM-based system with varying concentrations of a single co-solvent (e.g., 1%, 2%, 5%, 10% w/w).

  • For each formulation, determine the cloud point using the method described in Protocol 1.

  • Record the cloud point for each co-solvent concentration.

  • Repeat steps 1-3 for each potential co-solvent you wish to evaluate.

  • Compare the cloud points of the formulations containing co-solvents to that of the original formulation. A significant increase in the cloud point indicates that the co-solvent is effective in stabilizing the system.

Data Presentation: Co-solvent Efficacy

The results of your co-solvent evaluation can be summarized in a table like the one below. This allows for easy comparison of the effectiveness of different co-solvents at various concentrations.

Co-solventConcentration (% w/w)Cloud Point (°C)Observations
None0(Record initial cloud point)(e.g., Cloudy at RT)
Co-solvent A 1
2
5
10
Co-solvent B 1
2
5
10

By systematically applying these troubleshooting steps and experimental protocols, you can effectively diagnose and prevent phase separation in your this compound-based systems, leading to more robust and stable formulations.

References

"Troubleshooting guide for using Tripropylene glycol monopropyl ether in experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tripropylene Glycol Monopropyl Ether

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound (TPM) in their experiments.

Disclaimer: The following guidance is primarily based on information available for Tripropylene glycol monomethyl ether (TPM), a closely related and more commonly used solvent. The properties and handling of this compound are expected to be very similar, but slight variations may exist. Always refer to the specific Safety Data Sheet (SDS) for the exact product you are using.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a colorless liquid with a mild, pleasant odor. Due to the presence of ether and hydroxyl groups, it is miscible with water and a wide range of organic solvents.[1] It is commonly used as a solvent in coatings, inks, cleaners, and as a chemical intermediate in various manufacturing processes.[1][2][3]

Q2: What are the main safety concerns when working with this compound?

The primary safety concerns include potential eye irritation and the formation of explosive peroxides over time.[1][4] It is also combustible at high temperatures.[5] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and nitrile or neoprene gloves.[6]

Q3: How should I store this compound?

Store in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container.[7][8] Avoid contact with strong oxidizing agents, as this can cause a violent reaction.[1] It is recommended to store under a nitrogen atmosphere to minimize peroxide formation.[9]

Q4: How can I test for the presence of peroxides?

Visual inspection for crystals, discoloration, or a viscous liquid near the cap or in the container can indicate peroxide formation.[8][10] For a chemical test, peroxide test strips are commercially available. If peroxides are suspected, do not attempt to open the container, as friction from the cap can cause detonation.[10] Contact your institution's environmental health and safety (EHS) office for guidance on handling and disposal.

Q5: How do I dispose of used this compound?

Used TPM, which may be contaminated with other chemicals, should be disposed of as hazardous waste according to local, state, and federal regulations.[5][6] Do not pour it down the drain.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent Experimental Results 1. Solvent Purity: The TPM may contain impurities or degradation products (e.g., peroxides). 2. Water Content: TPM is hygroscopic and may have absorbed moisture from the air.1. Check Purity: Use a fresh bottle of high-purity TPM. If peroxide formation is suspected, test for peroxides. If necessary, purify the solvent by passing it through a column of activated alumina to remove peroxides.[9] 2. Dry the Solvent: If your experiment is sensitive to water, use anhydrous TPM or dry the solvent using standard laboratory techniques, such as molecular sieves.
Low Reaction Yield 1. Peroxide Interference: Peroxides can act as radical initiators or quench reactive intermediates, leading to side reactions and lower yields. 2. Incomplete Dissolution: One or more of your reactants may not be fully soluble in TPM at the reaction temperature.1. Test and Remove Peroxides: Before use, test for and remove peroxides as described above.[9] 2. Improve Solubility: Gently warm the mixture (if the reaction conditions allow) or add a co-solvent to improve the solubility of your reactants.
Formation of Unwanted Byproducts 1. Reaction with Peroxides: As mentioned, peroxides can initiate unwanted side reactions. 2. Reaction with Solvent: At elevated temperatures or in the presence of strong acids or bases, TPM itself may react.1. Use Peroxide-Free Solvent: Ensure your TPM is free of peroxides. 2. Check Compatibility: Review the literature to ensure TPM is a suitable solvent for your specific reaction conditions. Consider a more inert solvent if necessary.
Difficulty in Product Purification 1. High Boiling Point of TPM: The high boiling point of TPM can make its removal by evaporation challenging.1. Aqueous Extraction: If your product is not water-soluble, you may be able to remove the water-miscible TPM by washing the reaction mixture with water. 2. Chromatography: Use column chromatography to separate your product from the solvent.
Precipitation or Cloudiness in Solution 1. Limited Solubility: The solute may have exceeded its solubility limit in TPM. 2. Temperature Effects: Solubility may decrease with a change in temperature. 3. Peroxide Formation: In some cases, polymeric peroxides can precipitate out of solution.1. Increase Solvent Volume or Add Co-solvent: Add more TPM or a suitable co-solvent to dissolve the precipitate. 2. Adjust Temperature: Gently warm the solution to see if the precipitate dissolves. 3. Inspect for Peroxides: If peroxides are suspected, handle the material with extreme caution and consult your EHS office.

Quantitative Data

The following table summarizes key physical and chemical properties of Tripropylene glycol monomethyl ether, which are expected to be similar to the propyl ether derivative.

PropertyValue
Molecular Formula C10H22O4
Molecular Weight 206.28 g/mol [4]
Boiling Point 100 °C at 2 mmHg[3]
Melting Point -79 °C[3][8]
Density 0.963 g/mL at 25 °C
Refractive Index n20/D 1.43[3]
Viscosity 5.5 cP at 25 °C
Solubility in Water Miscible[1]
Flash Point 118 °C (244.4 °F)[5]

Experimental Protocols

Example Protocol: Synthesis of Silver Nanoparticles using Tripropylene Glycol as a Reducing Agent

This protocol is adapted from a published procedure and demonstrates the use of a tripropylene glycol derivative in nanoparticle synthesis.[11][12]

Materials:

  • Silver nitrate (AgNO3)

  • Tripropylene glycol

  • Poly(vinylpyrrolidone) (PVP, average molecular weight 55,000)

  • Deionized water

Procedure:

  • Preparation of PVP Solution: Prepare a 20 wt.% solution of PVP in tripropylene glycol.

  • Reaction Setup: In a three-necked flask equipped with a condenser and a magnetic stirrer, add the PVP/tripropylene glycol solution.

  • Heating: Heat the solution to 120 °C with constant stirring.

  • Addition of Silver Nitrate: Once the temperature is stable, slowly add a solution of silver nitrate in deionized water to the reaction flask.

  • Reaction: Maintain the reaction at 120 °C for 3 hours. The formation of silver nanoparticles is indicated by a color change in the solution.

  • Cooling and Isolation: After 3 hours, allow the reaction mixture to cool to room temperature. The silver nanoparticles can be isolated by precipitation with a non-solvent (e.g., acetone) followed by centrifugation and washing.

  • Characterization: The size and morphology of the synthesized silver nanoparticles can be characterized using techniques such as Transmission Electron Microscopy (TEM) and UV-Visible Spectroscopy.

Visualizations

Experimental Workflow: Nanoparticle Synthesis

experimental_workflow prep Prepare PVP in Tripropylene Glycol react_setup Reaction Setup in Flask prep->react_setup heat Heat to 120°C react_setup->heat add_ag Add AgNO3 Solution heat->add_ag reaction Maintain at 120°C for 3 hours add_ag->reaction cool Cool to Room Temperature reaction->cool isolate Isolate Nanoparticles (Centrifugation) cool->isolate char Characterize (TEM, UV-Vis) isolate->char

Caption: Workflow for the synthesis of silver nanoparticles.

Logical Relationship: Troubleshooting Low Reaction Yield

troubleshooting_yield low_yield Low Reaction Yield cause1 Peroxide Interference low_yield->cause1 cause2 Incomplete Dissolution low_yield->cause2 cause3 Incorrect Stoichiometry low_yield->cause3 solution1 Test and Remove Peroxides cause1->solution1 solution2 Increase Temperature or Add Co-solvent cause2->solution2 solution3 Verify Reactant Measurements cause3->solution3

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

A Comparative Guide to Tripropylene Glycol Monopropyl Ether and Other Glycol Ethers in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tripropylene glycol monopropyl ether (TPM) with other common propylene glycol ethers, namely Dipropylene glycol monopropyl ether (DPGME) and Propylene glycol monopropyl ether (PGME), in the context of their application as solvents in organic reactions. Due to a scarcity of direct comparative experimental data in publicly available literature, this guide focuses on a comparison of their physicochemical properties and infers their potential performance in various reaction types based on established principles of solvent effects in organic chemistry.

A note on nomenclature: The user requested information on "this compound". However, the vast majority of available data pertains to "Tripropylene glycol monomethyl ether". This guide will focus on the more commonly documented methyl ethers of propylene glycol series, including Tripropylene glycol monomethyl ether (TPM), and will refer to it as such.

Physicochemical Properties

The selection of a solvent is critical in optimizing the outcome of an organic reaction. Properties such as boiling point, viscosity, polarity, and proticity play a significant role in reaction rate, mechanism, and product yield. The following table summarizes the key physical properties of TPM, DPGME, and PGME.

PropertyPropylene Glycol Monomethyl Ether (PGME)Dipropylene Glycol Monomethyl Ether (DPGME)Tripropylene Glycol Monomethyl Ether (TPM)
CAS Number 107-98-234590-94-825498-49-1
Molecular Formula C4H10O2C7H16O3C10H22O4
Molecular Weight ( g/mol ) 90.12148.20206.28
Boiling Point (°C) 120184242
Flash Point (°C) 3275118
Viscosity (cP at 25°C) 1.73.55.5
Surface Tension (dyn/cm at 25°C) 27.728.830.1
Water Solubility MiscibleMiscibleMiscible
Vapor Pressure (mmHg at 20°C) 8.10.28<0.01

Safety Information

The safety profile of a solvent is a paramount consideration in a laboratory setting. Propylene glycol ethers (P-series) are generally considered to have a lower toxicity profile compared to their ethylene glycol ether (E-series) counterparts.

Hazard StatementPropylene Glycol Monomethyl Ether (PGME)Dipropylene Glycol Monomethyl Ether (DPGME)Tripropylene Glycol Monomethyl Ether (TPM)
Flammability Flammable liquid and vaporCombustible liquidNot classified as flammable or combustible
Acute Toxicity (Oral) LD50 (rat) > 5000 mg/kgLD50 (rat) > 5000 mg/kgLD50 (rat) > 2000 mg/kg
Skin Irritation May cause mild skin irritationMay cause mild skin irritationMay cause mild skin irritation
Eye Irritation Causes serious eye irritationMay cause eye irritationMay cause mild eye irritation

Performance in Organic Reactions: A Theoretical Comparison

The choice of solvent can dramatically influence the pathway and outcome of a reaction. The properties of glycol ethers make them suitable for a range of reaction types.

Nucleophilic Substitution Reactions (SN1 and SN2)
  • SN1 Reactions: These reactions proceed through a carbocation intermediate and are favored by polar protic solvents that can stabilize this charged intermediate. All three glycol ethers (PGME, DPGME, and TPM) are polar and possess a hydroxyl group, making them protic. Their ability to stabilize the carbocation intermediate would likely facilitate SN1 reactions. The higher polarity and hydrogen-bonding capability of these solvents can lead to faster reaction rates compared to nonpolar aprotic solvents.[1][2][3][4][5][6][7][8]

  • SN2 Reactions: These are concerted reactions that are favored by polar aprotic solvents. While the glycol ethers discussed are protic, their polar nature can still solvate the cation of the nucleophile, potentially increasing the nucleophilicity of the anion. However, the protic nature of these solvents can also solvate the nucleophile itself through hydrogen bonding, which can hinder its reactivity.[3][4][5][6][7][8] Therefore, their performance in SN2 reactions would be a trade-off between these competing effects.

Elimination Reactions (E1 and E2)
  • E1 Reactions: Similar to SN1 reactions, E1 reactions also involve a carbocation intermediate and are therefore favored by polar protic solvents. PGME, DPGME, and TPM would be expected to promote E1 reactions by stabilizing the intermediate.

  • E2 Reactions: These reactions are favored by a strong, sterically hindered base and are generally less sensitive to solvent polarity than SN2 reactions. The choice of a glycol ether as a solvent in an E2 reaction would likely be driven by its ability to dissolve the reactants and its boiling point, which allows for a wide range of reaction temperatures.

The following diagram illustrates the logical relationship between the key properties of these glycol ethers and their expected influence on different reaction types.

G PGME Propylene Glycol Monomethyl Ether (PGME) HighPolarity High Polarity PGME->HighPolarity Protic Protic (Hydrogen-Bond Donor) PGME->Protic DPGME Dipropylene Glycol Monomethyl Ether (DPGME) DPGME->HighPolarity DPGME->Protic HighBoilingPoint High Boiling Point (TPM > DPGME > PGME) DPGME->HighBoilingPoint LowVolatility Low Volatility (TPM > DPGME > PGME) DPGME->LowVolatility TPM Tripropylene Glycol Monomethyl Ether (TPM) TPM->HighPolarity TPM->Protic TPM->HighBoilingPoint TPM->LowVolatility SN1_E1 Favors SN1 / E1 Reactions HighPolarity->SN1_E1 Stabilizes carbocation SN2 Potential for SN2 Reactions HighPolarity->SN2 Solvates cation of nucleophile Protic->SN1_E1 Stabilizes carbocation Protic->SN2 Can hinder nucleophile via H-bonding HighTempReactions Suitable for High-Temperature Reactions HighBoilingPoint->HighTempReactions SafeHandling Safer Handling at Elevated Temperatures LowVolatility->SafeHandling

Caption: Logical relationships between glycol ether properties and their influence on organic reactions.

Experimental Protocols

While specific comparative experimental data is lacking, a general protocol for a nucleophilic substitution reaction where a glycol ether could be employed as a solvent is provided below. This protocol is for illustrative purposes and would require optimization for any specific reaction.

General Protocol for a Nucleophilic Substitution Reaction (e.g., Williamson Ether Synthesis)

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide (1 equivalent) in the chosen glycol ether solvent (e.g., TPM, DPGME, or PGME).

  • Addition of Nucleophile: Add the sodium alkoxide (1.1 equivalents) to the reaction mixture in portions to control any initial exotherm.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (the high boiling points of DPGME and TPM allow for a wide range of temperatures) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

The following diagram outlines a typical experimental workflow for an organic synthesis reaction.

G Start Start: Reactant Preparation Dissolve Dissolve Reactants in Glycol Ether Solvent Start->Dissolve AddReagent Add Reagent B Dissolve->AddReagent Heat Heat to Reaction Temperature AddReagent->Heat Monitor Monitor Reaction Progress (TLC/GC) Heat->Monitor Monitor->Heat Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitor->Workup Reaction Complete Purify Purification (Chromatography/Distillation) Workup->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze End End: Pure Product Analyze->End

Caption: A generic experimental workflow for an organic synthesis reaction using a glycol ether solvent.

Conclusion

Tripropylene glycol monomethyl ether (TPM), along with its lower molecular weight counterparts DPGME and PGME, are versatile polar protic solvents. Their high boiling points, low volatility, and good safety profiles make them attractive alternatives to more traditional solvents in organic synthesis. Based on their physicochemical properties, they are expected to be effective solvents for reactions that proceed through charged intermediates, such as SN1 and E1 reactions. Their utility in SN2 reactions may be more nuanced due to their protic nature. The choice between TPM, DPGME, and PGME will likely depend on the desired reaction temperature and the volatility requirements of the specific application. Further experimental research is needed to provide direct quantitative comparisons of their performance in a range of organic reactions.

References

A Comparative Guide to High-Boiling Solvents: Tripropylene Glycol Monopropyl Ether vs. DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate high-boiling solvent is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two such solvents: Tripropylene glycol monopropyl ether (TPGME) and Dimethyl sulfoxide (DMSO).

Both TPGME and DMSO are recognized for their high boiling points and excellent solvency power, making them valuable in a range of applications from chemical synthesis to cell-based assays. However, their distinct physical and chemical properties dictate their suitability for specific experimental contexts. This comparison aims to provide an objective overview, supported by key data, to aid in the selection of the optimal solvent for your research needs.

At a Glance: Key Properties of TPGME and DMSO

A summary of the key physical and chemical properties of this compound and DMSO is presented below for easy comparison.

PropertyThis compound (TPGME)Dimethyl sulfoxide (DMSO)
Chemical Formula C10H22O4(CH3)2SO
Molecular Weight 206.28 g/mol 78.13 g/mol [1]
Boiling Point ~242 °C189 °C (372 °F)[1]
Melting Point -79 °C (lit.)19 °C (66 °F)[1]
Density ~0.965 g/mL1.1004 g/cm³[1]
Appearance Colorless liquidColorless liquid[1]
Odor Mild, pleasantOdorless or slight garlic-like odor
Solubility in Water MiscibleMiscible[1]
Solvent Type Polar proticPolar aprotic[1]
Vapor Pressure <0.01 mmHg at 20 °C0.55 mbar @ 20°C
Flash Point 124 °C (255 °F)87 °C (189 °F)

Performance and Applications in Research

Solvency Power and Applications

DMSO is a highly polar aprotic solvent renowned for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[1][2] This "super solvent" capability makes it a staple in drug discovery for dissolving test compounds for in vitro screening, including high-throughput screening (HTS) programs.[1][3] Its miscibility with water and cell culture media is a significant advantage in these applications.[1] DMSO is also extensively used as a solvent in chemical reactions, particularly those involving salts and nucleophilic substitutions, and as an extractant in biochemistry and cell biology.[1][4] Furthermore, its ability to penetrate biological membranes has led to its use as a vehicle for topical drug delivery.[5]

This compound (TPGME) , a member of the P-series glycol ethers, is also a powerful solvent with good solvency for a variety of resins, including acrylics, epoxies, and polyurethanes.[6] P-series glycol ethers are known for their lower toxicity compared to their E-series counterparts.[7][8] TPGME's applications are prominent in the coatings and cleaning industries.[6] In a research context, its slower evaporation rate and low odor make it a suitable candidate for formulations where controlled drying is necessary. While less common in drug discovery than DMSO, its properties suggest potential as an alternative solvent for certain formulations and assays, particularly where the reactivity of an aprotic solvent like DMSO is a concern.

Use in Cell-Based Assays and Cryopreservation

DMSO is widely used in cell culture applications. It is a standard cryoprotectant for preserving cell lines, tissues, and organs.[1] Typically used at a concentration of 5-10% in cell freezing media, it helps to prevent the formation of ice crystals that can damage cells during the freezing process. However, DMSO can exhibit cytotoxicity at higher concentrations, and even at low concentrations, it can sometimes affect cell growth and viability.[1] Therefore, it is crucial to perform vehicle controls in cell-based experiments to account for any effects of the solvent.

Information on the use of TPGME in cell-based assays and cryopreservation is less prevalent in the scientific literature. While P-series glycol ethers are generally considered to have lower toxicity, specific data on the cytotoxicity of TPGME across various cell lines would be necessary to determine its suitability as a direct replacement for DMSO in these sensitive applications. Researchers would need to conduct thorough validation studies to assess its impact on cell viability and function.

Experimental Protocols

To provide a practical context for the use of these solvents, a detailed protocol for a common cell-based assay, the MTT assay for cell viability, is provided below. This assay is frequently used in drug discovery to assess the cytotoxic effects of compounds, which are often first dissolved in a high-boiling solvent like DMSO.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the cytotoxicity of a test compound on a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Solvent for test compound (e.g., DMSO or TPGME)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in the chosen high-boiling solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in complete culture medium. The final concentration of the solvent in the well should be kept low (typically ≤ 0.5% for DMSO) to minimize solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same final concentration of the solvent) and a negative control (untreated cells in medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the MTT cell viability assay described above.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h_attach Incubate 24h for Cell Attachment seed_cells->incubate_24h_attach prepare_compound Prepare Compound Dilutions in Medium add_compound Add Compound Dilutions to Cells prepare_compound->add_compound incubate_exposure Incubate for Exposure Period (e.g., 48h) add_compound->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_formazan Incubate 2-4h for Formazan Formation add_mtt->incubate_formazan remove_medium Remove Medium incubate_formazan->remove_medium add_dmso Add Solubilization Solution (e.g., DMSO) remove_medium->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

Both this compound and DMSO are effective high-boiling solvents with distinct advantages and disadvantages. DMSO's exceptional solvency for a wide range of compounds and its established use in cell-based assays and cryopreservation make it a go-to solvent in many research and drug development settings. However, its potential for cytotoxicity and its reactivity as an aprotic solvent necessitate careful consideration and control in experimental design.

TPGME, with its lower vapor pressure, mild odor, and classification as a lower-toxicity P-series glycol ether, presents a viable alternative, particularly in applications where the specific properties of DMSO are not a prerequisite or may be detrimental. For researchers exploring new formulations or seeking to minimize potential solvent-induced artifacts, TPGME is a worthy candidate for evaluation. Ultimately, the choice between TPGME and DMSO will depend on the specific requirements of the application, including the nature of the solute, the experimental system, and safety considerations. This guide provides the foundational data to make an informed decision and optimize experimental outcomes.

References

A Comparative Guide: Tripropylene Glycol Monopropyl Ether (TPM) vs. Traditional Solvents in Life Sciences Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical, yet often underestimated, aspect of experimental design in biological and chemical assays. An ideal solvent should effectively dissolve the compound of interest without interfering with the assay's biological or chemical components. For decades, traditional solvents like Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) have been the mainstays in research laboratories. However, the emergence of alternative solvents, such as Tripropylene Glycol Monopropyl Ether (TPM), presents new opportunities to enhance assay performance and reliability. This guide provides a comprehensive comparison of TPM against DMSO and Ethanol, supported by their physicochemical properties, to assist researchers in making informed solvent choices for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The performance of a solvent in an assay is largely dictated by its physical and chemical properties. Key parameters such as boiling point, vapor pressure, viscosity, and solubility characteristics directly influence compound solubilization, storage stability, and potential for assay interference.

PropertyThis compound (TPM)Dimethyl Sulfoxide (DMSO)Ethanol (EtOH)
Molecular Formula C10H22O4C2H6OSC2H5OH
Molecular Weight ( g/mol ) 206.378.13[1]46.07[2]
Boiling Point (°C) 243189[1][3]78.37[2][4]
Vapor Pressure (mmHg at 20°C) 0.010.4244.6
Viscosity (cP at 25°C) 5.52.141.07
Density (g/mL at 25°C) 0.9661.1[1][3]0.789[2][4]
Flash Point (°C) 1218713
Water Solubility MiscibleMiscible[1][5]Miscible[2][4][6]
Hansen Solubility Parameters (MPa½) δD: 16.22, δP: 5.93, δH: 8.27δD: 18.4, δP: 16.4, δH: 10.2[7]δD: 15.8, δP: 8.8, δH: 19.4[7][8]

Key Takeaways from the Data:

  • Low Volatility: TPM exhibits a significantly lower vapor pressure and a higher boiling point compared to both DMSO and especially Ethanol. This property is highly advantageous in high-throughput screening (HTS) and other automated assays, as it minimizes solvent evaporation and maintains stable compound concentrations over the course of the experiment.

  • Moderate Viscosity: With a viscosity of 5.5 cP, TPM is more viscous than DMSO and Ethanol. This can be a consideration for automated liquid handling systems, potentially requiring adjustments to dispensing and mixing protocols.

  • Solubilizing Power: The Hansen Solubility Parameters (HSP) provide a nuanced view of a solvent's ability to dissolve various compounds. TPM's HSP profile suggests it is a versatile solvent capable of dissolving a broad range of molecules. A lower Hansen distance (Ra) between a solvent and a solute predicts better solubility.

  • Safety Profile: TPM has a higher flash point than both DMSO and Ethanol, indicating it is less flammable and presents a lower fire hazard in the laboratory.

Performance in a Typical Cell-Based Assay Workflow

To illustrate the practical implications of these properties, let's consider a standard workflow for a cell-based assay, such as a cytotoxicity or proliferation assay.

G cluster_prep Compound Preparation cluster_assay Cell-Based Assay compound_weighing Compound Weighing solvent_addition Solvent Addition & Dissolution compound_weighing->solvent_addition stock_solution Stock Solution (e.g., 10 mM) solvent_addition->stock_solution serial_dilution Serial Dilution stock_solution->serial_dilution compound_treatment Compound Treatment serial_dilution->compound_treatment Transfer to Assay Plate cell_seeding Cell Seeding in Microplate cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation assay_readout Assay Readout (e.g., Absorbance) incubation->assay_readout

A generalized workflow for a typical cell-based assay.

In this workflow, the choice of solvent at the "Solvent Addition & Dissolution" step is critical.

  • TPM's Advantages: Due to its low volatility, stock solutions prepared in TPM are less prone to concentration changes during storage and handling, leading to more reproducible results. In the "Compound Treatment" and subsequent "Incubation" steps, the lower evaporation rate of TPM from the assay plate wells ensures that the cells are exposed to a consistent compound concentration throughout the experiment.

  • Traditional Solvent Considerations: Ethanol's high volatility can lead to significant evaporation, altering the final compound concentration and potentially leading to edge effects in microplates. While DMSO is less volatile than ethanol, it is hygroscopic and can absorb water from the atmosphere, which may affect compound solubility and stability.

Experimental Protocol: A Representative Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity. As an example of how solvent choice can be evaluated, a detailed protocol is provided below.

Objective: To compare the effect of TPM, DMSO, and Ethanol as solvents on the viability of a selected cell line using the MTT assay.

Materials:

  • Adherent cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound

  • This compound (TPM)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in each of the solvents to be tested (TPM, DMSO, and Ethanol).

    • Perform serial dilutions of each stock solution in the respective solvent to create a range of concentrations.

    • Further dilute these intermediate solutions in complete cell culture medium to achieve the final desired treatment concentrations. The final solvent concentration in the wells should be kept constant and low (typically ≤ 0.5%).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions (in culture medium) to the respective wells.

    • Include a "vehicle control" for each solvent, containing the same final concentration of the solvent in the medium but without the test compound.

    • Also, include a "cells only" control with fresh medium.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control for each respective solvent.

  • Compare the IC50 values (the concentration of a drug that gives half-maximal response) obtained for the test compound in each of the different solvent conditions.

Conclusion

The selection of a solvent for in vitro assays is a critical decision that can significantly impact experimental outcomes. While DMSO and Ethanol have long been the standard choices, this compound (TPM) presents a compelling alternative with distinct advantages, particularly its low volatility and broad solubilizing capacity. These properties can lead to more stable and reproducible results, especially in sensitive and high-throughput applications. Researchers are encouraged to consider the specific requirements of their assays and the physicochemical properties of the solvents to make the most appropriate choice for their experimental needs. As with any new reagent, it is recommended to perform initial validation experiments, such as the MTT assay protocol outlined above, to confirm compatibility and performance within a specific experimental system.

References

A Comparative Guide to Validating the Purity of Tripropylene Glycol Monomethyl Ether for Sensitive Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tripropylene glycol monomethyl ether (TPM), a versatile solvent, is increasingly utilized in sensitive applications such as pharmaceutical formulations, advanced coatings, and electronics manufacturing.[1][2][3] In these fields, the purity of TPM is not merely a matter of quality control but a critical factor influencing product efficacy, safety, and stability. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of TPM, alongside a comparative look at potential alternatives, supported by detailed experimental protocols.

The Criticality of Purity in Sensitive Applications

Impurities in solvents like TPM can have significant consequences. In pharmaceutical preparations, residual solvents can affect the safety and efficacy of the final drug product.[4][5] Regulatory bodies such as the United States Pharmacopeia (USP) have established stringent guidelines for the identification and quantification of these impurities.[4] Similarly, in the electronics industry, trace contaminants can lead to device failure.[1] Therefore, robust and validated analytical methods are paramount.

Comparative Analysis of TPM and Alternatives

While TPM is favored for its excellent solvency, low volatility, and low toxicity, several alternatives are considered for specific sensitive applications.[2][3][6] The choice of solvent often depends on the specific requirements of the application, including polarity, boiling point, and regulatory acceptance.

SolventKey PropertiesCommon Sensitive ApplicationsPotential Impurities of Concern
Tripropylene Glycol Monomethyl Ether (TPM) High boiling point, low vapor pressure, good solvency for polar and non-polar substances.[3]Pharmaceutical formulations, electronics cleaning, coatings, inks.[1][2]Residual starting materials (propylene oxide, methanol), other glycol ether isomers, water, trace metals.[6][7]
Dipropylene Glycol Dimethyl Ether (DPGDME) Lower viscosity than TPM, good solvency.Electronics, coatings.Residual starting materials, related glycol ethers.
Propylene Glycol n-Butyl Ether (PnB) Good coupling agent, moderate evaporation rate.Coatings, cleaners, inks.[8]Unreacted butanol, propylene oxide oligomers.
2-Methyl-2,4-pentanediol (Hexylene Glycol) Excellent solvency, high boiling point.Cosmetics, pharmaceuticals, hydraulic fluids.Mesityl oxide, acetone, other condensation products.

Validating the Purity of Tripropylene Glycol Monomethyl Ether: A Multi-faceted Approach

A comprehensive purity validation of TPM involves a suite of analytical techniques to identify and quantify different types of impurities. The following sections detail the experimental protocols for the most critical analyses.

Experimental Workflow for TPM Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of a batch of TPM intended for a sensitive application.

G cluster_0 Sample Reception & Initial Checks cluster_1 Core Purity & Impurity Profiling cluster_2 Trace Contaminant Analysis cluster_3 Data Review & Batch Release A Receive TPM Batch B Visual Inspection (Color, Particulates) A->B C Gas Chromatography (GC-FID/MS) - Assay (% Purity) - Organic Impurities B->C D Karl Fischer Titration - Water Content B->D E Non-Volatile Residue - Gravimetric Analysis B->E F ICP-MS - Trace Metal Analysis B->F G Compare Results to Specifications C->G D->G E->G F->G H Generate Certificate of Analysis (CoA) G->H I Batch Release/Rejection Decision H->I

Caption: Workflow for TPM Purity Validation.

I. Gas Chromatography for Assay and Organic Impurities

Gas chromatography (GC) is the primary technique for determining the purity (assay) of TPM and for identifying and quantifying organic impurities, including other glycol ether isomers and residual starting materials.[9][10] A flame ionization detector (FID) is typically used for quantification, while a mass spectrometer (MS) can be used for definitive identification of unknown peaks.[1][11]

Experimental Protocol: GC-FID/MS Analysis of TPM

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a mass spectrometer (MS).

    • Capillary column: A mid-polar column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase (e.g., DB-624 or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness, is suitable.[2]

  • Reagents and Standards:

    • High-purity Tripropylene Glycol Monomethyl Ether reference standard.

    • Potential impurity standards (e.g., dipropylene glycol monomethyl ether, propylene glycol).

    • High-purity solvent for dilution (e.g., methanol or dichloromethane).

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Detector Temperatures: FID: 275 °C; MS transfer line: 250 °C.

    • MS Parameters: Scan range 35-400 amu.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the TPM sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent.

  • Analysis and Data Interpretation:

    • Inject 1 µL of the prepared sample into the GC.

    • The purity of TPM is calculated by area normalization, where the area of the TPM peak is expressed as a percentage of the total area of all peaks.

    • Identify and quantify impurities by comparing their retention times and mass spectra to those of the reference standards.

II. Karl Fischer Titration for Water Content

Water is a common impurity in hygroscopic solvents like TPM and can adversely affect many chemical reactions and formulations. Karl Fischer titration is the gold-standard method for the accurate determination of water content.[12][13]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrumentation:

    • Volumetric Karl Fischer titrator with a sealed titration vessel.

  • Reagents:

    • Volumetric Karl Fischer reagent (e.g., a one-component reagent containing iodine, sulfur dioxide, and a base in a suitable alcohol).

    • Anhydrous methanol or a specialized Karl Fischer solvent.

  • Procedure:

    • Add a suitable volume of the Karl Fischer solvent to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to eliminate any residual water in the solvent.

    • Accurately weigh a suitable amount of the TPM sample (typically 1-5 g, depending on the expected water content) and add it directly to the conditioned titration vessel.

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will automatically calculate the water content.

III. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Metal Analysis

For high-purity applications, especially in electronics and pharmaceuticals, the presence of trace metals can be detrimental. ICP-MS is a powerful technique capable of detecting and quantifying a wide range of elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[14][15][16]

Experimental Protocol: ICP-MS Analysis of Trace Metals in TPM

  • Instrumentation:

    • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

  • Reagents and Standards:

    • High-purity nitric acid for sample acidification.

    • Multi-element calibration standards in a suitable solvent.

    • High-purity deionized water.

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the TPM sample into a clean, acid-leached autosampler vial.

    • Dilute the sample with a suitable organic solvent or, if compatible, an aqueous solution containing a small amount of a surfactant and nitric acid. Direct analysis of diluted organic solvents is often possible with modern ICP-MS instruments.[17]

  • Analysis:

    • Aspirate the prepared sample into the ICP-MS.

    • The instrument introduces the sample into an argon plasma, which ionizes the atoms.

    • The ions are then passed into the mass spectrometer, where they are separated by their mass-to-charge ratio and detected.

    • Quantification is achieved by comparing the signal intensities of the elements in the sample to those of the calibration standards.

Logical Pathway for Purity Assessment

The decision-making process for accepting or rejecting a batch of TPM based on purity analysis follows a clear logical pathway.

G A Start Purity Assessment B GC Assay > Specification? A->B C Organic Impurities < Specification? B->C Yes G Batch Fails Purity Requirements (REJECT) B->G No D Water Content < Specification? C->D Yes C->G No E Trace Metals < Specification? D->E Yes D->G No F Batch Meets Purity Requirements (ACCEPT) E->F Yes E->G No

Caption: Decision Pathway for TPM Batch Release.

Conclusion

The validation of Tripropylene glycol monomethyl ether purity for sensitive applications is a rigorous process that necessitates the use of multiple, complementary analytical techniques. By implementing the detailed protocols for GC-FID/MS, Karl Fischer titration, and ICP-MS, researchers and manufacturers can ensure that the TPM they use meets the stringent purity requirements of their specific applications, thereby safeguarding the quality, safety, and performance of their final products. The choice between TPM and its alternatives should be made based on a thorough evaluation of the purity profile and its suitability for the intended use.

References

A Comparative Analysis of Reaction Kinetics: Tripropylene Glycol Monopropyl Ether (TPM) as a Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction rates and outcomes. This guide provides a comparative study of reaction kinetics in Tripropylene glycol monopropyl ether (TPM), a versatile and increasingly popular solvent, against other common solvents. The data presented herein is compiled from various studies to offer an objective comparison of performance, supported by detailed experimental protocols.

This compound (TPM) is a high-boiling, colorless solvent with low toxicity and a faint odor.[1] Its complete water solubility and excellent solvency for a wide range of polar and non-polar substances make it a viable alternative to other glycol ethers.[2] TPM is utilized in a variety of industrial and commercial applications, including as a coupling agent and solvent in cleaners, a coalescing agent in coatings, and a chemical intermediate.[3][4] Its low vapor pressure also makes it an attractive option in formulations where volatile organic compound (VOC) content is a concern.[5]

Comparative Reaction Kinetics Data

The following table summarizes the kinetic parameters for the esterification of propylene glycol monomethyl ether (PM) with acetic acid (AA) to produce propylene glycol methyl ether acetate (PMA), a reaction catalyzed by an ion-exchange resin. This data, adapted from a recent study, provides a direct comparison of reaction kinetics in the absence of a solvent (neat) versus in the presence of a catalyst, highlighting the impact of reaction conditions. While this specific study does not compare TPM directly with other solvents for this reaction, it provides a baseline for understanding the kinetics of a reaction involving a similar glycol ether.

Reaction ConditionReactant Ratio (PM:AA)Catalyst Loading (wt%)Temperature (K)Apparent Activation Energy (kJ/mol)Equilibrium Yield (%)Reference
Optimized with Catalyst1:31035362.078[6][7]

Note: The apparent activation energy was determined to be in close agreement with previously reported values for similar reactions.[7] The study also found that the Langmuir-Hinshelwood-Hogen-Watson (LHHW) kinetic model provided the best fit for the experimental data, suggesting a surface reaction-controlled process.[6][7]

The Influence of Solvent Polarity on Reaction Kinetics

While specific comparative kinetic data for reactions in TPM is limited in the readily available literature, broader studies on solvent effects offer valuable insights. The polarity of the solvent can significantly modulate reaction rates. For instance, in olefin oxidation reactions, aprotic polar solvents like acetonitrile can hinder the reaction rate compared to apolar solvents like toluene.[8] This is attributed to specific solvent-substrate interactions, such as hydrogen bonding.[8] Given that TPM possesses both ether and hydroxyl functionalities, it has the potential to engage in hydrogen bonding, which could influence the kinetics of various reactions. Further experimental studies are necessary to quantify these effects in direct comparison to other solvents.

Experimental Protocols

To ensure the reproducibility of kinetic studies, detailed experimental protocols are essential. Below are generalized methodologies for key experiments in reaction kinetics.

Batch Reactor Kinetics Experiment

A common method for studying reaction kinetics involves a batch reactor setup.

  • Reactant Preparation: Prepare solutions of the reactants at the desired concentrations in the chosen solvent (e.g., TPM, toluene, acetonitrile).

  • Reactor Setup: Charge a sealed batch reactor with the reactant solutions and any catalyst. The reactor should be equipped with a means of temperature control (e.g., a temperature-controlled bath or oven) and agitation.[9][10]

  • Reaction Initiation: Once the reactor reaches the desired temperature, initiate the reaction.

  • Sampling: At predetermined time intervals, withdraw samples from the reactor.

  • Quenching: Immediately quench the reaction in the samples to halt any further transformation. This can be achieved by rapid cooling or the addition of a chemical inhibitor.[11]

  • Analysis: Analyze the composition of each sample to determine the concentration of reactants and products. Common analytical techniques include:

    • Gas Chromatography (GC): To separate and quantify volatile components.[12]

    • High-Performance Liquid Chromatography (HPLC): For non-volatile components.

    • Spectrophotometry: To measure the concentration of light-absorbing species.[9][13]

    • Titration: To determine the concentration of acidic or basic species.[9]

  • Data Analysis: Plot the concentration of a reactant or product as a function of time. From these plots, determine the initial reaction rate. By varying the initial concentrations of the reactants, the rate law, reaction order, and rate constant can be determined using methods such as the initial rates method or integrated rate laws.[9] The effect of temperature on the rate constant can be used to calculate the activation energy using the Arrhenius equation.[9][10]

Stopped-Flow Technique for Fast Reactions

For reactions that occur on a millisecond timescale, the stopped-flow technique is employed.

  • Reactant Loading: Load two syringes with the reactant solutions.

  • Rapid Mixing: A drive mechanism rapidly pushes the syringe plungers, forcing the reactants into a mixing chamber.

  • Flow Stoppage and Observation: The mixed solution flows into an observation cell, and the flow is abruptly stopped.

  • Spectroscopic Monitoring: The change in absorbance or fluorescence of the solution in the observation cell is monitored over time using a spectrophotometer or fluorometer.[11][13]

  • Data Analysis: The resulting kinetic trace provides information on the rate of the fast reaction.[14]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for a typical batch reactor kinetics experiment and the logical process for kinetic model selection.

Experimental_Workflow A Reactant Preparation B Reactor Setup A->B Load Reactants C Reaction Initiation B->C Set Temperature D Sampling at Intervals C->D Start Timer E Reaction Quenching D->E Stop Reaction F Sample Analysis (GC, HPLC, etc.) E->F G Data Analysis F->G Concentration vs. Time Data H Determine Rate Law & Constants G->H

Caption: Workflow for a Batch Reactor Kinetics Experiment.

Model_Selection_Workflow A Experimental Kinetic Data C Fit Models to Experimental Data A->C B Propose Plausible Kinetic Models (e.g., LHHW, Eley-Rideal) B->C D Parameter Estimation (Rate Constants, Adsorption Constants) C->D E Statistical Analysis (e.g., F-test, t-test) D->E F Select Best-Fit Model E->F Significance of Parameters Goodness of Fit G Model Validation F->G

References

"Assessing the environmental impact of Tripropylene glycol monopropyl ether compared to alternatives"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Solvent Selection

The selection of a solvent is a critical decision in research and pharmaceutical development, with significant implications not only for experimental outcomes but also for environmental health and safety. Tripropylene glycol monopropyl ether (TPM) is a widely used solvent valued for its performance characteristics. However, increasing environmental regulations and a growing commitment to sustainable practices necessitate a thorough evaluation of its environmental impact in comparison to viable alternatives. This guide provides an objective comparison of TPM and its alternatives, supported by quantitative data and detailed experimental protocols, to empower researchers and drug development professionals in making more environmentally conscious solvent choices.

Comparative Environmental Data

The following tables summarize key environmental impact data for this compound and two common alternatives: Dipropylene glycol n-butyl ether (DPnB), another propylene glycol ether, and N-methyl-2-pyrrolidone (NMP), a solvent frequently used in pharmaceutical and research applications.

Environmental Parameter This compound (TPM) Dipropylene Glycol n-butyl Ether (DPnB) N-methyl-2-pyrrolidone (NMP) Test Guideline
Biodegradability Readily biodegradable.[1]Information not readily available.Rapidly biodegradable.[2]OECD 301F[1]
Aquatic Toxicity (Acute)
- Fish (LC50, 96h)>500 mg/L (Leuciscus idus)[3]Information not readily available.832 mg/L (Lepomis macrochirus)[4]OECD 203
- Daphnia magna (EC50, 48h)>10,000 mg/L[1]Information not readily available.4,897 mg/L[4]OECD 202[1]
- Algae (ErC50, 72h)600.5 mg/L (Desmodesmus subspicatus)[3]Information not readily available.>500 mg/L (Desmodesmus subspicatus)[4]OECD 201
VOC Content (g/L) 1030 g/L[3]Not available1026 g/L[5]EPA Method 24
Reproductive Toxicity May damage the unborn child.[3]Information not readily available.May damage fertility or the unborn child.[4]-

Note: Data for this compound is based on its close analogue, Tripropylene glycol monomethyl ether, due to the limited availability of specific data for the propyl ether.

Experimental Protocols

A brief overview of the standardized experimental methodologies cited in this guide is provided below.

OECD Guideline 301F: Ready Biodegradability - Manometric Respirometry Test This method is used to determine the ready biodegradability of a chemical substance by aerobic microbial action. A known volume of an inoculated mineral medium containing the test substance as the sole source of organic carbon is incubated in a closed flask. The consumption of oxygen is measured by a respirometer over a 28-day period. The amount of oxygen consumed is then compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[6][7][8]

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC50) is determined. This provides a measure of the substance's potential to harm aquatic life upon short-term exposure.

EPA Method 24: Determination of Volatile Matter Content, Water Content, Density, Volume Solids, and Weight Solids of Surface Coatings This method is used to determine the volatile organic compound (VOC) content of coatings and related materials. A sample of the material is heated to a specific temperature for a set period to drive off volatile components. The weight loss is then measured to determine the volatile matter content. The water content is determined separately, and the VOC content is calculated as the total volatile matter minus the water content.

Visualization of Sustainable Solvent Selection

The process of selecting a more environmentally friendly solvent in a research or development setting can be systematic. The following diagram illustrates a typical workflow for sustainable solvent selection.

Caption: A workflow for the systematic selection of sustainable solvents in a laboratory setting.

Conclusion

The data presented in this guide indicates that while this compound (and its methyl ether analogue) exhibits favorable characteristics such as ready biodegradability and low acute aquatic toxicity, it is important for researchers and drug development professionals to consider the complete environmental profile of any solvent. Alternatives like Dipropylene glycol n-butyl ether may offer similar performance with a potentially different environmental footprint, though more data is needed for a direct comparison. N-methyl-2-pyrrolidone, while also biodegradable, presents concerns regarding reproductive toxicity.

Ultimately, the choice of solvent should be guided by a holistic assessment that balances performance requirements with environmental and safety considerations. By following a systematic approach to solvent selection, as outlined in the workflow diagram, the scientific community can contribute to more sustainable research and development practices.

References

Navigating Reaction Pathways: A Comparative Look at Tripropylene Glycol Monopropyl Ether as a Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize reaction outcomes, the choice of solvent is a critical parameter influencing both yield and selectivity. While a vast array of solvents are available, a comprehensive, direct comparison of reaction performance in Tripropylene glycol monopropyl ether (TPGME) against other common solvents remains a notable gap in the scientific literature. Extensive searches for specific experimental data yielding comparative quantitative analysis of reaction yields and selectivities in TPGME have not yielded specific datasets for common organic reactions such as catalytic hydrogenations, Heck couplings, Suzuki couplings, hydroformylations, or Michael additions.

This guide, therefore, aims to provide a foundational understanding of TPGME's properties and how they may theoretically influence reaction outcomes. We will explore the general characteristics of glycol ethers and extrapolate their potential impact on yield and selectivity, offering a logical framework for considering TPGME in experimental design.

Understanding the Influence of Solvent Properties on Reaction Outcomes

The efficiency of a chemical reaction, measured by its yield (the amount of desired product obtained) and selectivity (the preference for the formation of a specific product over others), is intricately linked to the properties of the solvent in which it is conducted. Key solvent characteristics that play a pivotal role include:

  • Polarity and Protic/Aprotic Nature: The polarity of a solvent influences the solubility of reactants and catalysts, as well as the stabilization of charged intermediates and transition states. Protic solvents, which can donate hydrogen bonds, can specifically solvate anions and cations, affecting nucleophilicity and electrophilicity.

  • Boiling Point and Vapor Pressure: A solvent's boiling point dictates the accessible temperature range for a reaction. Higher boiling points allow for reactions to be conducted at elevated temperatures, which can increase reaction rates.

  • Viscosity: The viscosity of a solvent can impact mass transfer and diffusion rates of reactants, which can be a limiting factor in certain reactions.

  • Coordinating Ability: Some solvents can coordinate to metal catalysts, influencing their activity and selectivity.

This compound (TPGME): A Profile

TPGME is a high-boiling, colorless liquid with a low vapor pressure. As a glycol ether, it possesses both ether and hydroxyl functionalities, rendering it a polar, protic solvent. Its structure suggests good solvency for a range of organic and inorganic compounds. These properties position TPGME as a potentially interesting medium for various chemical transformations.

Theoretical Considerations for Reactions in TPGME

While direct comparative data is elusive, we can theorize the potential advantages and disadvantages of using TPGME as a solvent based on its properties:

Potential Advantages:

  • Enhanced Solubility: Its polarity may aid in dissolving polar reactants and catalysts that have limited solubility in common non-polar solvents.

  • Higher Reaction Temperatures: The high boiling point of TPGME allows for conducting reactions at elevated temperatures, which can be beneficial for overcoming activation energy barriers and increasing reaction rates.

  • Stabilization of Polar Intermediates: As a polar protic solvent, TPGME could stabilize charged intermediates or transition states, potentially influencing the reaction pathway and selectivity.

Potential Disadvantages:

  • Product Separation Challenges: The high boiling point of TPGME might complicate the isolation of lower-boiling products.

  • Reactivity of the Hydroxyl Group: The presence of a hydroxyl group means that TPGME is not an inert solvent and could potentially participate in side reactions, especially in the presence of strong bases or acids.

  • Viscosity Effects: Higher viscosity compared to solvents like THF or acetone could lead to slower diffusion and potentially lower reaction rates in diffusion-controlled reactions.

Logical Workflow for Solvent Screening

For researchers considering TPGME, a logical experimental workflow for solvent screening is crucial. The following diagram, generated using Graphviz, outlines a systematic approach to evaluating a new solvent for a given reaction.

Solvent_Screening_Workflow A Define Reaction and Key Metrics (Yield, Selectivity, Conversion) B Select Benchmark Solvents (e.g., Toluene, THF, DMF, Acetonitrile) A->B C Include TPGME in Solvent Set B->C D Perform Initial Small-Scale Screening Reactions C->D E Analyze Reaction Outcomes (GC, LC, NMR) D->E F Identify Promising Solvents E->F G Optimize Reaction Conditions in Best Performing Solvents (including TPGME if promising) F->G H Scale-Up and Validate G->H

Caption: A logical workflow for systematic solvent screening.

Signaling Pathway for Solvent-Catalyst Interaction

The interaction between a solvent and a catalyst can significantly alter the catalytic cycle. The following diagram illustrates a generalized signaling pathway of how a coordinating solvent like TPGME might interact with a metal catalyst.

Solvent_Catalyst_Interaction Catalyst Active Catalyst Species Intermediate Solvent-Coordinated Catalyst Intermediate Catalyst->Intermediate Coordination Solvent TPGME (Coordinating Solvent) Solvent->Intermediate Substrate Substrate Substrate->Intermediate Binding Product Product Intermediate->Product Catalytic Transformation Product->Catalyst Release & Catalyst Regeneration

Caption: Generalized pathway of solvent-catalyst interaction.

Conclusion and Future Directions

Comparative Performance Analysis of Tripropylene Glycol Monopropyl Ether in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

Tripropylene glycol monopropyl ether (TPM) is a slow-evaporating, low-odor solvent with significant utility across various industrial sectors, most notably in coatings and cleaning formulations. For researchers, scientists, and drug development professionals selecting solvents, a thorough understanding of TPM's performance relative to its alternatives is crucial for optimizing product efficacy and meeting regulatory requirements. This guide provides a comparative analysis of TPM against other common solvents, supported by key physical and chemical data, and outlines standard experimental protocols for performance evaluation.

Physical and Chemical Properties: A Comparative Overview

The selection of a solvent is often dictated by its physical and chemical properties. The following table summarizes key data for this compound and two common alternatives: Dipropylene glycol n-butyl ether (DPnB), another P-series glycol ether, and 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol™), a widely used ester alcohol coalescent.

PropertyThis compound (TPM)Dipropylene glycol n-butyl ether (DPnB)Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate)
CAS Number 96077-04-229911-28-225265-77-4
Molecular Weight 234.33 g/mol 190.28 g/mol 216.32 g/mol
Boiling Point 261 °C222-232 °C254 °C
Flash Point 113 °C (closed cup)100 °C (closed cup)120 °C (open cup)
Density (at 25 °C) 0.935 g/mL0.913 g/mL0.95 g/mL
Viscosity (at 25 °C) 6.3 cP4.9 cP13.5 cP
Surface Tension (at 25 °C) 29.8 dyn/cm28.4 mN/m28.9 dynes/cm
Water Solubility Soluble4.5 wt%0.1 %
Evaporation Rate (n-butyl acetate = 1) <0.010.0060.002
Vapor Pressure (at 20 °C) Low (data not specified)<0.04 mmHg0.01 mmHg

Performance Characteristics and Applications

The distinct properties of these solvents translate to different performance advantages in various applications.

CharacteristicThis compound (TPM)Dipropylene glycol n-butyl ether (DPnB)Texanol™
Primary Function Co-solvent, coalescing agentCoalescing agent, solventCoalescing agent
Key Applications Water-based coatings, cleanersCoatings, cleaners, printing inksLatex paints
Performance Highlights Good solvency for a range of resins, slow evaporation rate.Good coalescing efficiency, enhances flow and leveling.High film integrity, improves scrub resistance and washability.
Environmental Profile Considered a low VOC solvent.Generally favorable environmental profile.Low VOC, readily biodegradable.
Toxicology Low acute toxicity.[1]Low acute toxicity.Low toxicity.

Experimental Protocols

To facilitate the cross-validation of experimental results, detailed methodologies for key performance indicators are essential. Below are summaries of standard protocols for evaluating coalescing agent performance in coatings.

Minimum Film Formation Temperature (MFFT)

The Minimum Film Formation Temperature is a critical parameter for latex paints, indicating the lowest temperature at which a continuous film can be formed.

Principle: A sample of the latex paint containing the coalescing agent is applied to a temperature-gradient bar. The point on the bar where the film transitions from a continuous, clear film to a cracked, opaque, or powdered film is visually determined, and the corresponding temperature is recorded as the MFFT.

Apparatus:

  • MFFT bar with a temperature gradient

  • Applicator for uniform film thickness

  • Cover to ensure a controlled atmosphere over the film

Procedure (based on ASTM D2354):

  • Calibrate the MFFT bar to ensure a stable and accurate temperature gradient.

  • Apply the paint formulation to the bar using the applicator to create a film of uniform thickness.

  • Cover the bar to prevent rapid solvent loss and skinning.

  • Allow the film to dry.

  • Visually inspect the film to identify the point of failure (cracking or powdering).

  • Use the temperature scale on the bar to determine the MFFT at this point.

Scrub Resistance

Scrub resistance evaluates the durability of a paint film to repeated washing.

Principle: A cured paint film is subjected to a specified number of scrub cycles with a standardized brush and abrasive medium. The number of cycles to failure (complete removal of the paint film) is recorded.

Apparatus:

  • Scrub test machine

  • Standardized brush

  • Abrasive scrub medium

  • Test panels

Procedure (based on ASTM D2486):

  • Apply the paint to a test panel at a specified thickness and allow it to cure under controlled conditions.

  • Mount the panel in the scrub test machine.

  • Saturate the brush with the abrasive medium and place it on the paint film.

  • Start the machine and run for a predetermined number of cycles or until the paint film is worn through.

  • Record the number of cycles to failure.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of coalescing agents in a paint formulation.

G cluster_0 Formulation Stage cluster_1 Application & Curing cluster_2 Performance Testing cluster_3 Data Analysis Formulation Base Paint Formulation TPM Addition of TPM Formulation->TPM Alternative1 Addition of Alternative 1 (e.g., DPnB) Formulation->Alternative1 Alternative2 Addition of Alternative 2 (e.g., Texanol™) Formulation->Alternative2 Application Film Application on Test Panels TPM->Application Alternative1->Application Alternative2->Application Curing Curing under Controlled Conditions Application->Curing MFFT MFFT Determination (ASTM D2354) Curing->MFFT Scrub Scrub Resistance (ASTM D2486) Curing->Scrub Hardness Hardness Testing Curing->Hardness Gloss Gloss Measurement Curing->Gloss Analysis Comparative Data Analysis MFFT->Analysis Scrub->Analysis Hardness->Analysis Gloss->Analysis

Coalescing Agent Evaluation Workflow

References

Navigating the Aprotic Landscape: A Guide to High-Boiling Point Solvent Alternatives for Tripropylene Glycol Monopropyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product purity, and formulation stability. Tripropylene glycol monopropyl ether (TPM) is a widely utilized high-boiling point solvent, valued for its solvency and low volatility. However, the growing emphasis on greener chemistry and the need for solvents with specific performance characteristics have spurred the exploration of alternatives. This guide provides an objective comparison of TPM with three potential high-boiling point alternatives: Dipropylene glycol dimethyl ether (DPGDME), Diethylene glycol diethyl ether (DEGDME), and Propylene glycol diacetate (PGDA). The comparison is based on key physical and chemical properties, supported by experimental data and detailed methodologies.

This guide aims to equip researchers with the necessary information to make informed decisions when selecting a high-boiling point solvent. The following sections present a comparative analysis of the physical and chemical properties of these solvents, detailed experimental protocols for key performance indicators, and a logical workflow for solvent selection.

Comparative Analysis of Physicochemical Properties

The selection of a suitable solvent hinges on a thorough understanding of its physical and chemical characteristics. The following table summarizes the key properties of this compound and its potential alternatives.

PropertyThis compound (TPM)Dipropylene glycol dimethyl ether (DPGDME)Diethylene glycol diethyl ether (DEGDME)Propylene glycol diacetate (PGDA)
CAS Number 25498-49-1[1][2]111109-77-4[3][4]112-36-7[5][6]623-84-7[7]
Molecular Formula C10H22O4[8]C8H18O3C8H18O3[9][10]C7H12O4[11]
Molecular Weight ( g/mol ) 206.28[12]162.23162.23[10]160.17[11]
Boiling Point (°C) 242.4175180 - 190[5][6]191[13]
Flash Point (°C) 118[8]6582[5]87[13]
Density (g/mL at 25°C) 0.9650.9070.909[6]1.05[13]
Viscosity (mPa·s at 20°C) 5.51.061.4[14]1.69
Vapor Pressure (hPa at 20°C) <0.010.8[15]0.5[14]0.3[13]
Water Solubility Miscible[16]Limited[17]Soluble[5][14]90 g/L[17]
Toxicity Profile Low oral toxicity[16]Low toxicity, not a Hazardous Air Pollutant[15]--

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies for key solvent properties are outlined below.

Viscosity Measurement

The viscosity of the solvents can be determined using an Ostwald viscometer.

  • Apparatus: Ostwald viscometer, stopwatch, pycnometer or density meter, constant temperature bath.

  • Procedure:

    • Clean the viscometer thoroughly with a suitable solvent (e.g., chromic acid followed by distilled water and acetone) and dry it completely.[18]

    • Calibrate the viscometer using a liquid of known viscosity, typically distilled water, at a constant temperature (e.g., 20°C).[19]

    • Introduce a known volume of the test solvent into the larger bulb of the viscometer.[18]

    • By applying suction, draw the liquid up into the other arm until it is above the upper mark.[19]

    • Allow the liquid to flow freely back down. Start the stopwatch when the meniscus of the liquid passes the upper mark and stop it when it passes the lower mark.[18]

    • Repeat the measurement at least three times to ensure accuracy.[18]

    • Determine the density of the solvent using a pycnometer or density meter at the same temperature.

    • Calculate the viscosity using the following formula: η₁ = (ρ₁ * t₁) / (ρ₂ * t₂) * η₂ Where:

      • η₁ = viscosity of the test solvent

      • ρ₁ = density of the test solvent

      • t₁ = flow time of the test solvent

      • η₂ = viscosity of the reference liquid (water)

      • ρ₂ = density of the reference liquid (water)

      • t₂ = flow time of the reference liquid (water)

Solvency Power for Active Pharmaceutical Ingredients (APIs)

The solubility of an API in a given solvent can be determined by the equilibrium solubility method.

  • Apparatus: Scintillation vials or sealed flasks, constant temperature shaker or incubator, analytical balance, filtration apparatus (e.g., syringe filters), a suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure:

    • Add an excess amount of the solid API to a known volume of the solvent in a vial.

    • Seal the vial and place it in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). This can be confirmed by taking measurements at different time points until the concentration of the dissolved API remains constant.[20]

    • After reaching equilibrium, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

    • Analyze the concentration of the dissolved API in the sample using a validated analytical method.

    • The solubility is expressed as the concentration of the API in the saturated solution (e.g., in mg/mL or mol/L).

Evaporation Rate

The relative evaporation rate of solvents can be determined using the thin-film evaporometer method (based on the withdrawn ASTM D3539 standard).[21][22]

  • Apparatus: Thin-film evaporometer, syringe, filter paper, analytical balance, controlled environment chamber (constant temperature and air flow).

  • Procedure:

    • Suspend a piece of filter paper from a sensitive balance within the controlled environment chamber.

    • Dispense a known volume of the solvent onto the filter paper using a syringe.[23]

    • Record the initial weight of the solvent-wetted filter paper.

    • Pass a stream of dry air at a constant rate over the filter paper.

    • Record the weight loss of the filter paper over time.

    • The evaporation rate can be determined by plotting the weight loss versus time.

    • For comparison, the evaporation rate is often expressed relative to a standard solvent, such as n-butyl acetate.

Solvent Selection Workflow

The process of selecting a suitable high-boiling point solvent alternative involves a logical progression of steps to ensure the chosen solvent meets all the necessary performance and safety criteria.

SolventSelection cluster_data Data Analysis cluster_testing Experimental Phase A Define Application Requirements (e.g., Boiling Point, Solvency, Viscosity, Safety) B Identify Potential Alternatives (e.g., DPGDME, DEGDME, PGDA) A->B C Gather Physicochemical Data (from literature, SDS, databases) B->C D Perform Comparative Analysis (Quantitative Data Table) C->D E Conduct Experimental Validation (Solubility, Viscosity, Evaporation Rate) D->E F Evaluate Performance in Application (e.g., Formulation Stability, Reaction Yield) E->F G Select Optimal Solvent F->G

Caption: Logical workflow for selecting an alternative high-boiling point solvent.

Conclusion

The selection of a high-boiling point solvent is a multifaceted process that requires careful consideration of various factors. While this compound remains a reliable choice for many applications, Dipropylene glycol dimethyl ether, Diethylene glycol diethyl ether, and Propylene glycol diacetate present themselves as viable alternatives with distinct property profiles. DPGDME, for instance, is highlighted for its low toxicity and status as not being a Hazardous Air Pollutant.[15] DEGDME offers good water solubility, while PGDA provides a different chemical functionality (ester) which may be advantageous for specific applications.

Ultimately, the optimal solvent choice will depend on the specific requirements of the application. Researchers and drug development professionals are encouraged to utilize the data and experimental protocols provided in this guide to conduct their own evaluations and select the most suitable solvent for their needs, thereby ensuring both high performance and a commitment to safer and more environmentally conscious chemistry.

References

Safety Operating Guide

Proper Disposal of Tripropylene Glycol Monopropyl Ether (TPM) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Tripropylene glycol monopropyl ether (TPM), a common solvent used in research and drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety goggles with side shields are recommended.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile gloves).

  • Skin Protection: A lab coat or other protective clothing should be worn.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation of any vapors.

In the event of a spill, absorb the TPM with an inert material like dry paper towels or vermiculite.[1] Clean the affected area with wet paper towels.[1] All materials used for cleanup should be treated as hazardous waste and disposed of according to local regulations.[1]

II. Step-by-Step Disposal Procedures

The appropriate disposal method for TPM depends on its level and type of contamination. It is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines and local regulations before proceeding.

Step 1: Characterize the TPM Waste

  • Uncontaminated TPM: Pure, unused TPM that is no longer needed.

  • Minimally Contaminated TPM: TPM used for general washing and cleaning that may contain trace amounts of non-hazardous materials.

  • Contaminated TPM: TPM that has been used as a solvent for other chemicals, particularly hazardous materials such as photopolymer resins.[1]

Step 2: Segregate and Label Waste Containers

  • Use separate, clearly labeled, and sealable containers for each type of TPM waste.

  • The label should include:

    • The full chemical name: "this compound"

    • The type of waste (e.g., "Uncontaminated TPM," "TPM with dissolved resin")

    • Any known contaminants and their approximate concentrations.

    • The appropriate hazard pictograms, if applicable (though TPM is generally not classified as hazardous under GHS).[2]

Step 3: On-site Collection and Storage

  • Store TPM waste containers in a designated satellite accumulation area within the laboratory, typically within a fume hood.

  • Ensure secondary containment is in place to prevent spills.

  • Keep containers tightly closed when not in use.

Step 4: Arrange for Professional Disposal

  • Do not pour TPM down the drain. [1][3]

  • Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for pickup.

  • Inform the waste disposal service of the contents of your waste containers, including any contaminants.[1]

  • In some cases, it may be possible to recycle the TPM through a certified service.

III. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Flash Point111 - 118°C (232 - 244.4°F)[1][4]
Autoignition Temperature277°C (530.6°F)[3]
Oral LD50 (Rat)3300 µl/kg[4]
Dermal LD50 (Rabbit)16 ml/kg[4]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_characterize Characterization cluster_uncontaminated Uncontaminated cluster_minimally Minimally Contaminated cluster_contaminated Contaminated cluster_storage Storage cluster_disposal Disposal cluster_end End start TPM Waste Generated characterize Characterize Waste: Uncontaminated, Minimally Contaminated, or Contaminated? start->characterize uncontaminated Segregate and Label as 'Uncontaminated TPM' characterize->uncontaminated Uncontaminated minimally Segregate and Label with Contaminant Information characterize->minimally Minimally Contaminated contaminated Segregate and Label as 'Contaminated TPM' with Detailed Contaminant Info characterize->contaminated Contaminated storage Store in Designated Satellite Accumulation Area with Secondary Containment uncontaminated->storage minimally->storage contaminated->storage disposal Contact EHS or Licensed Waste Disposal Service storage->disposal end Waste Removed by Professional Service disposal->end

Caption: Decision workflow for the proper disposal of TPM.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.